molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7

2-[(4-Aminophenyl)amino]ethan-1-ol

Cat. No.: B106328
CAS No.: 19298-14-7
M. Wt: 152.19 g/mol
InChI Key: RBUQOUQQUQCSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Aminophenyl)amino]ethan-1-ol (CAS: 19298-14-7) is a significant arylamino alcohol compound with a molecular formula of C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol . This compound, featuring both an amine and an alcohol functional group, is valued for its dual reactivity, which allows it to be used in a wide array of research applications . Its structure enables it to form hydrogen bonds and coordinate with metal ions, making it particularly useful in the design of catalysts and functional materials . In the realm of medicinal chemistry, the arylamino alcohol scaffold is a key component in a number of biologically active molecules . For instance, certain arylamino alcohols have shown potential as antimalarial agents, with a mechanism of action that is believed to involve the inhibition of hemozoin formation in the malaria parasite . Furthermore, derivatives of amino alcohols are being investigated for their antimicrobial and antifungal properties . The synthesis of this compound can be achieved through several established methods. A prevalent strategy involves the reduction of the corresponding nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol . Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective approach for this transformation . Alternative reduction methods using hydrogen donors like hydrazine hydrate or sodium borohydride in the presence of catalysts such as Pt-SnO2/C or Pd/AlO(OH) have also been explored, offering milder reaction conditions and simpler operation . Key Identifiers • CAS Number: 19298-14-7 • Molecular Formula: C 8 H 12 N 2 O • Molecular Weight: 152.19 g/mol • IUPAC Name: 2-[(4-aminophenyl)amino]ethanol • Canonical SMILES: C1=CC(=CC=C1N)NCCO Attention: This product is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQOUQQUQCSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19298-14-7
Record name 2-((4-Aminophenyl)amino)ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance and Applications

2-[(4-Aminophenyl)amino]ethan-1-ol, a substituted arylamino alcohol, is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its structural motif, featuring a primary aromatic amine, a secondary amine, and a primary alcohol, provides a versatile scaffold for the synthesis of a diverse range of derivatives.[1] This guide offers an in-depth exploration of the primary synthetic routes to this compound, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient and reliable synthesis of this valuable intermediate.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis reveals two primary pathways, each with its own set of advantages and experimental considerations.

G cluster_route1 Route 1: C-N Bond Formation cluster_route2 Route 2: Nitro Group Reduction Target This compound PPD p-Phenylenediamine Target->PPD Nucleophilic Substitution CE 2-Chloroethanol Target->CE Nucleophilic Substitution EO Ethylene Oxide Target->EO Ring Opening NitroPrecursor 2-[(4-Nitrophenyl)amino]ethanol Target->NitroPrecursor Reduction

Caption: Retrosynthetic analysis of this compound.

The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Chapter 2: Synthesis via Nucleophilic Substitution of p-Phenylenediamine

This approach leverages the nucleophilicity of the amino groups in p-phenylenediamine to displace a leaving group or open an epoxide ring.

Reaction with 2-Chloroethanol

A straightforward and cost-effective method involves the direct alkylation of p-phenylenediamine with 2-chloroethanol in the presence of a base.[2]

Mechanism: The reaction proceeds via a standard SN2 mechanism. The base, typically sodium hydroxide, deprotonates one of the amino groups of p-phenylenediamine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

G cluster_mech Mechanism: SN2 Reaction PPD p-Phenylenediamine Anion Deprotonated p-Phenylenediamine PPD->Anion + OH- Base NaOH TransitionState [Transition State]‡ Anion->TransitionState Nucleophilic Attack Chloroethanol 2-Chloroethanol Chloroethanol->TransitionState Product This compound TransitionState->Product Chloride Cl- TransitionState->Chloride

Caption: Mechanism of reaction between p-phenylenediamine and 2-chloroethanol.

Experimental Protocol:

  • To a solution of p-phenylenediamine (1 g) and sodium hydroxide (1.5 g) in distilled water (6 ml), add 2-chloroethanol (3.0 g).[2]

  • Heat the mixture to reflux and maintain for 2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.[2]

  • Remove the solvent under reduced pressure.[2]

  • Add ethanol to the residue to precipitate insoluble inorganic salts.[2]

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

ParameterValueReference
Starting Materialsp-Phenylenediamine, 2-Chloroethanol, NaOH[2]
SolventWater[2]
Reaction Time2 hours[2]
TemperatureReflux[2]
Reaction with Ethylene Oxide

An alternative nucleophilic addition involves the ring-opening of ethylene oxide by p-phenylenediamine. This method avoids the use of a halogenated starting material and the formation of halide waste.

Mechanism: One of the amino groups of p-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring. This leads to the opening of the three-membered ring and the formation of an alcohol after an acidic or basic workup.

Chapter 3: Synthesis via Reduction of a Nitro Precursor

This is a widely employed and highly efficient method for the synthesis of this compound.[1] The strategy involves the initial synthesis of 2-[(4-nitrophenyl)amino]ethanol, followed by the reduction of the nitro group to a primary amine.[1]

Workflow:

G Start 4-Nitroaniline + Ethylene Oxide Intermediate 2-[(4-Nitrophenyl)amino]ethanol Start->Intermediate Step 1: Nucleophilic Ring Opening Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Product This compound Reduction->Product Step 2: Nitro Group Reduction

Caption: Workflow for the synthesis via nitro group reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[1]

Experimental Protocol:

  • Dissolve 2-[(4-nitrophenyl)amino]ethanol in a suitable solvent, such as anhydrous ethanol.[1]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas and agitate the mixture, typically overnight, to ensure complete conversion.[1]

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Data Summary:

ParameterValueReference
Catalyst10% Pd/C[1]
Hydrogen SourceHydrogen Gas[1]
SolventAnhydrous Ethanol[1]
Reaction TimeOvernight (typical)[1]
Alternative Reduction Methods

For laboratories not equipped for high-pressure hydrogenation, alternative reduction methods using hydrogen donors are available.[1][3] These methods are often milder and operationally simpler.[1][3]

Using Hydrazine Hydrate:

A mixture of hydrazine hydrate in the presence of a catalyst such as Pt-SnO2/C can be used for the reduction.[1]

Chapter 4: Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica gel or by recrystallization. The identity and purity of this compound should be confirmed by a combination of spectroscopic methods.

Expected Analytical Data:

  • 1H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methylene groups of the ethanolamine side chain, and the protons of the amine and hydroxyl groups.

  • 13C NMR: The spectrum will display signals corresponding to the carbons of the benzene ring and the two carbons of the ethanolamine moiety.

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the primary and secondary amines, O-H stretching of the alcohol, and C-N stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ).[1]

Chapter 5: Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. p-Phenylenediamine and its derivatives can be skin sensitizers and are toxic.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Nitro compounds are potentially energetic and should be handled with care. Catalytic hydrogenation involves the use of flammable hydrogen gas and should only be performed by trained personnel in an appropriate apparatus.

References

  • Google Patents. (n.d.). US5609749A - Electrochemical assay method with novel p-phenylenediamine compound.
  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS No. 19298-14-7). This arylamino alcohol is a molecule of significant interest in medicinal chemistry and materials science due to its dual reactivity conferred by its amine and alcohol functional groups. This document details its chemical identity, physicochemical characteristics, spectroscopic profile, common synthesis and purification protocols, and key reactivity pathways. Furthermore, it explores its applications as a versatile building block and ligand, and outlines essential safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this compound.

Chemical Identity and Structure

This compound is a bifunctional organic compound featuring a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol. This unique combination of functional groups allows it to serve as a versatile scaffold in the synthesis of more complex molecules and as a bidentate ligand in coordination chemistry.[1]

  • IUPAC Name: 2-[(4-aminophenyl)amino]ethanol[1]

  • CAS Number: 19298-14-7[1]

  • Molecular Formula: C₈H₁₂N₂O[1]

  • Molecular Weight: 152.19 g/mol [1]

  • InChI Key: RBUQOUQQUQCSAU-UHFFFAOYSA-N[1]

The structure contains both hydrogen bond donors (amine and hydroxyl protons) and acceptors (nitrogen and oxygen lone pairs), which influences its solubility, melting point, and ability to coordinate with metal ions.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, selecting appropriate solvent systems, and developing purification strategies.

PropertyValueSource
Physical State Solid, Off-white to beige crystalline powder[2][3]
Melting Point 172 °C (for a related structure, Phenicarbazide)[2]
Boiling Point No data available[2]
Solubility Practically insoluble in water. Soluble in methanol and other polar organic solvents.[3][4]
pKa 15.05 ± 0.10 (Predicted, for a related structure)[4]
logP Data not readily available

Note: Some data points are derived from closely related structures due to limited public data for the specific CAS number 19298-14-7. Researchers should verify critical properties experimentally.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected characteristic signals for major analytical techniques.

  • ¹H NMR (Proton NMR): Spectral data for the isomeric compound 2-(4-Aminophenyl)ethanol (CAS 104-10-9) provides insight into expected regions. Protons on the aromatic ring would appear in the aromatic region (~6.5-7.5 ppm). The methylene protons adjacent to the oxygen and nitrogen atoms would appear as distinct multiplets in the aliphatic region (~2.5-4.0 ppm). The amine and hydroxyl protons would appear as broad singlets, with chemical shifts dependent on solvent and concentration.[5][6]

  • ¹³C NMR (Carbon NMR): Aromatic carbons would resonate in the ~110-150 ppm range. The aliphatic carbons of the ethanolamine chain would appear further upfield, typically in the ~40-70 ppm range.

  • IR (Infrared) Spectroscopy: The spectrum would be characterized by strong N-H stretching bands for the primary and secondary amines around 3200-3400 cm⁻¹. A broad O-H stretch from the alcohol group would also be prominent in this region. C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).[7][8]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (152.19 g/mol ). Fragmentation patterns would likely involve the loss of water (M-18) or cleavage of the ethylamino chain.

Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the reduction of its nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol.

General Synthesis Route: Catalytic Hydrogenation

This method is widely favored due to its high yield and clean reaction profile. The nitro group is selectively reduced to a primary amine without affecting the other functional groups.

  • Reaction: 2-[(4-Nitrophenyl)amino]ethanol → this compound

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst.[1]

  • Hydrogen Source: The reaction can be performed under a hydrogen atmosphere or by using a hydrogen donor in a process known as catalytic transfer hydrogenation (CTH).[1][9] Common hydrogen donors include hydrazine hydrate or ammonium formate, which can be safer and more convenient for standard laboratory setups than gaseous hydrogen.[1][9][10]

Example Experimental Protocol (CTH Method)

Causality: This protocol uses ammonium formate as a hydrogen donor, which circumvents the need for specialized high-pressure hydrogenation equipment, making it broadly applicable and enhancing safety.[10] Methanol is chosen as the solvent for its ability to dissolve the reactants and the hydrogen donor.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(4-Nitrophenyl)amino]ethanol (1 equivalent) and methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogen Donor: Add ammonium formate (3-5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Combine Reactants (Nitro Precursor, MeOH) B 2. Add Catalyst & Donor (Pd/C, Ammonium Formate) A->B C 3. Heat to Reflux (Reaction Monitoring via TLC) B->C D 4. Cool & Filter (Remove Pd/C via Celite) C->D Reaction Complete E 5. Concentrate Filtrate (Remove MeOH) D->E F 6. Liquid-Liquid Extraction (EtOAc/Water) E->F G 7. Column Chromatography or Recrystallization F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H Pure Product

Chemical Reactivity and Derivatization

The trifunctional nature of this compound makes it a valuable precursor for creating a library of derivatives. The reactivity can be selectively targeted based on the chosen reaction conditions.

  • N-Alkylation/Acylation: Both the primary aromatic amine and the secondary aliphatic amine are nucleophilic and can undergo alkylation or acylation reactions. Selective modification can be challenging but is achievable. For instance, N-alkylation can produce derivatives like 2-[(4-aminophenyl)(ethyl)amino]ethan-1-ol.[1]

  • O-Alkylation/Esterification: The primary alcohol is also nucleophilic and can be converted to ethers or esters. However, protecting the more nucleophilic amine groups is often necessary to achieve selective O-functionalization.[1]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents. The amino groups are also susceptible to oxidation, so the choice of oxidant is critical for controlling the reaction outcome.[1]

  • Ligand Formation: The nitrogen and oxygen atoms can act as donor atoms, allowing the molecule to function as a bidentate ligand, forming stable complexes with various transition metals. This property is particularly useful in the development of novel catalysts.[1]

ReactivityPathways cluster_N N-Functionalization cluster_O O-Functionalization cluster_Coord Coordination Chemistry Core This compound N_Alkylation N-Alkylated Derivative Core->N_Alkylation R-X / Base N_Acylation N-Acylated Derivative Core->N_Acylation Acyl Chloride O_Ester Ester Derivative Core->O_Ester Acid Chloride (N-protection needed) Oxidation Aldehyde/Acid Derivative Core->Oxidation Oxidizing Agent Ligand Metal Complex Core->Ligand Transition Metal Salt

Applications in Research and Development

The structural motifs within this compound are relevant to several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: The arylamino alcohol scaffold is a key component in many biologically active molecules.[1] Derivatives are investigated for a range of therapeutic applications, including potential antimalarial, antimicrobial, and antifungal properties.[1] For example, it serves as an important intermediate in the synthesis of Mirabegron, a drug used to treat overactive bladder.[10][11]

  • Materials Science: Its ability to form hydrogen bonds and coordinate with metals makes it a useful component in the design of functional materials and catalysts.[1]

  • Organic Synthesis: It is a versatile building block for creating more complex heterocyclic compounds, such as benzothiazoles, which are themselves a focus of significant research interest.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its related structures.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid breathing dust.[13][14] Wash hands thoroughly after handling.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] For related compounds, nitrile rubber gloves are often recommended.[15]

  • Hazards: While specific data for this CAS number is limited, related aminophenyl ethanol compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[16][17]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[13][18] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature provides multiple avenues for chemical modification, making it a powerful building block for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in a research and development setting.

References

  • Chemical Properties of Phenicarbazide (CAS 103-03-7) - Cheméo. [Link]

  • Phenicarbazide - Wikipedia. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)
  • MSDS of 1-PHENYLSEMICARBAZIDE. [Link]

  • Supporting information for - The Royal Society of Chemistry. [Link]

  • 2-(4-Aminophenyl)ethanol for orgnic synthesis - Nitroxoline Anticancerogen Tablets - Nitroquinoline for Health. [Link]

  • 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O - PubChem. [Link]

  • 2-(4-Aminophenyl)ethanol | CAS#:104-10-9 | Chemsrc. [Link]

  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides - The Royal Society of Chemistry. [Link]

  • 2-(4-Aminophenyl)ethanol - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]

  • Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis - King's Land. [Link]

  • 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem. [Link]

  • (1R)-2-{[2-(4-aminophenyl) ethyl] amino}-1-phenyl ethanol - Ascentus Organics Pvt. Ltd. [Link]

  • 2-(4-Aminophenyl)ethanol - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

Sources

An In-Depth Technical Guide to the Characterization of CAS 19298-14-7: 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the characterization of the organic compound with CAS number 19298-14-7, chemically identified as 2-[(4-Aminophenyl)amino]ethan-1-ol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of this molecule's properties and analytical methodologies.

Introduction: A Molecule of Versatile Potential

This compound is a notable arylamino alcohol derivative featuring both primary and secondary amine functionalities, alongside a primary alcohol group.[1] This unique combination of reactive sites makes it a valuable intermediate in a variety of chemical syntheses. Its applications span from the creation of dyes and pigments to the development of novel polymers and as a structural scaffold in medicinal chemistry.[1][2] The arylamino alcohol motif is a key component in numerous biologically active molecules, with research suggesting potential applications for derivatives in areas such as antimalarial and antimicrobial therapies.[1] A thorough characterization of this compound is therefore paramount for ensuring its purity, stability, and suitability for its intended applications.

Physicochemical Properties: A Data-Driven Profile

A foundational aspect of characterizing any chemical compound is the precise determination of its physicochemical properties. These parameters govern its behavior in different environments and are critical for designing synthetic routes, formulation strategies, and analytical methods.

PropertyValueSource
CAS Number 19298-14-7[1]
IUPAC Name 2-[(4-aminophenyl)amino]ethanol[1]
Synonyms 4-(2-Hydroxyethylamino)aniline, 2-(4-aminoanilino)ethanol[2]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
Appearance Solid[2]
Solubility Soluble in water and methanol.[2]

Synthesis and Purification: From Precursor to Pure Compound

The most prevalent and well-documented method for synthesizing this compound is through the reduction of its corresponding nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol.[1] This transformation is a cornerstone of aromatic chemistry, and several effective protocols have been established.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 2-[(4-Nitrophenyl)amino]ethanol reduction Reduction Reaction start->reduction filtration Catalyst Filtration reduction->filtration catalyst Catalyst (e.g., Pd/C) catalyst->reduction h2_source Hydrogen Source (H₂ gas or transfer agent) h2_source->reduction solvent Solvent (e.g., Ethanol) solvent->reduction evaporation Solvent Evaporation filtration->evaporation crude Crude Product evaporation->crude crystallization Crystallization or Column Chromatography crude->crystallization pure Pure this compound crystallization->pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol: Catalytic Hydrogenation

This protocol describes a common laboratory-scale synthesis using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 2-[(4-Nitrophenyl)amino]ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol

  • Hydrogen Gas Supply or a Hydrogen Donor (e.g., Hydrazine Hydrate)

  • Standard Glassware for Organic Synthesis (e.g., round-bottom flask, condenser)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary Evaporator

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2-[(4-nitrophenyl)amino]ethanol in anhydrous ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically around 5-10% by weight of the starting material.

  • Hydrogenation:

    • Using Hydrogen Gas: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (the pressure will depend on the specific apparatus and scale) and stir the mixture vigorously.

    • Using a Hydrogen Donor: If using a transfer hydrogenation method, add a hydrogen donor such as hydrazine hydrate dropwise to the reaction mixture at a controlled temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This may take several hours to overnight.[1]

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite or a suitable filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the final product with high purity.

Analytical Characterization: A Multi-Technique Approach

A robust characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms hplc HPLC (Purity) sample->hplc tlc TLC (Reaction Monitoring) sample->tlc identity identity nmr->identity Structural Elucidation ir->identity Functional Group ID ms->identity Molecular Weight Confirmation purity purity hplc->purity Purity Assessment tlc->purity Qualitative Purity

Caption: A comprehensive analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the aromatic protons, the methylene groups of the ethyl chain, and the exchangeable protons of the amine and hydroxyl groups.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

While a high-resolution spectrum with full annotation is not publicly available, based on the structure and data for similar compounds, the following is a representative interpretation.

¹H NMR (Expected Chemical Shifts):

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the substituted benzene ring will likely appear as two doublets, characteristic of a 1,4-disubstituted pattern.

  • -CH₂-N Protons: A triplet around δ 3.1-3.3 ppm.

  • -CH₂-O Protons: A triplet around δ 3.6-3.8 ppm.

  • -NH and -OH Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration. The primary amine (-NH₂) protons may appear as a broad singlet around δ 3.5-4.5 ppm, while the secondary amine (-NH-) and alcohol (-OH) protons will also be present as broad, exchangeable signals.

¹³C NMR (Expected Chemical Shifts):

  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the primary amino group (C-NH₂) and the carbon attached to the secondary amino group (C-NH) will have distinct chemical shifts.

  • -CH₂-N Carbon: A signal around δ 45-50 ppm.

  • -CH₂-O Carbon: A signal around δ 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • N-H Stretching: Primary and secondary amines will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show a single band.[3]

  • O-H Stretching: The alcohol group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[3]

  • C-H Stretching (Aromatic): Peaks will be observed just above 3000 cm⁻¹.[4]

  • C-H Stretching (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.[4]

  • C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[4]

  • C-N Stretching: Typically found in the 1000-1350 cm⁻¹ region.[3]

  • C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

  • Molecular Ion Peak (M⁺): For this compound (C₈H₁₂N₂O), the molecular ion peak is expected at an m/z of 152.19.

  • Fragmentation Pattern: The molecule is expected to fragment via characteristic pathways for amines and alcohols. Common fragmentation would involve the loss of small neutral molecules or radicals. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a likely fragmentation pathway. For instance, cleavage of the C-C bond between the two methylene groups would be a probable fragmentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method is generally suitable for this type of polar, aromatic compound.

Proposed HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 230-280 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered a reliable quality control method.

Safety and Handling: A Responsible Approach

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to store it under an inert atmosphere as it may be sensitive to air.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Well-Characterized Building Block

This compound (CAS 19298-14-7) is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential for ensuring its quality and for the successful development of downstream applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

  • PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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"2-[(4-Aminophenyl)amino]ethan-1-ol IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Aminophenyl)amino]ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 19298-14-7), a significant arylamino alcohol compound. We will delve into its chemical identity, including its IUPAC name and structure, and summarize its key physicochemical properties. The core of this document focuses on a prevalent and efficient synthetic methodology—catalytic hydrogenation of its nitro-precursor—complete with a detailed experimental protocol and workflow visualization. Furthermore, this guide explores the compound's critical applications as a versatile building block in medicinal chemistry, a bidentate ligand in catalysis, and a precursor for functional materials. Safety, handling, and storage considerations are also discussed to ensure proper laboratory practice. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this valuable synthetic intermediate.

Chemical Identity and Structure

This compound is an organic compound characterized by a p-phenylenediamine core substituted with a 2-hydroxyethyl group on one of the amino functions. This structure, featuring primary and secondary aromatic amines as well as a primary alcohol, imparts a dual reactivity that makes it a highly versatile intermediate in organic synthesis.[1]

Nomenclature and Key Identifiers

The following table summarizes the essential identifiers for this compound.

IdentifierValue
IUPAC Name 2-[(4-aminophenyl)amino]ethanol[1]
CAS Number 19298-14-7[1][2]
Synonyms N-(2-Hydroxyethyl)-p-phenylenediamine; 4-(2-Hydroxyethylamino)aniline[2]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
InChI Key RBUQOUQQUQCSAU-UHFFFAOYSA-N[1]
Molecular Structure

The 2D structure of this compound highlights the key functional groups: a primary aromatic amine, a secondary aromatic amine, and a primary alcohol.

Caption: 2D molecular structure of this compound.

Synthesis and Manufacturing

The most prevalent and industrially viable method for synthesizing this compound is through the chemical reduction of its corresponding nitro-substituted precursor, 2-[(4-nitrophenyl)amino]ethanol.[1] This transformation is a cornerstone of aromatic chemistry, as the nitro group is an effective and readily available precursor to the amino group.

Causality of Method Selection: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this reduction for several key reasons:

  • High Selectivity: This method selectively reduces the nitro group without affecting the benzene ring or the alcohol functional group, ensuring a clean conversion.

  • High Yield: The reaction typically proceeds to completion with high yields, making it economically favorable.

  • Catalyst Reusability: The heterogeneous Pd/C catalyst can be easily recovered by filtration and potentially reused, reducing overall process costs.

  • Clean Byproducts: The primary byproduct is water, which simplifies the workup and purification process compared to methods using stoichiometric metal reductants.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the synthesis of this compound. Note: This procedure must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

Materials:

  • 2-[(4-Nitrophenyl)amino]ethanol (1.0 eq)

  • Palladium on Carbon (10% Pd, 1-2 mol%)

  • Ethanol (Anhydrous, as solvent)

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Charge a suitable pressure-resistant reaction vessel (e.g., a Parr bottle) with 2-[(4-nitrophenyl)amino]ethanol and the 10% Pd/C catalyst.

  • Solvent Addition: Add anhydrous ethanol to the vessel to dissolve the starting material. The typical concentration is around 0.1-0.5 M.

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a safety hazard and can deactivate the catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). Place the vessel on a shaker apparatus and begin agitation. The reaction is typically run at room temperature.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. For more precise monitoring, periodic samples can be carefully depressurized, withdrawn, and analyzed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

G Figure 2: Synthesis Workflow start Charge Reactor: - 2-[(4-Nitrophenyl)amino]ethanol - 10% Pd/C Catalyst - Anhydrous Ethanol inert Inert System: Purge with N₂ to remove O₂ start->inert hydrogenate Hydrogenation: Pressurize with H₂ (40-50 psi) Agitate at Room Temp inert->hydrogenate monitor Monitor Reaction: Via H₂ uptake or TLC/LC-MS hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter Mixture: Remove Pd/C catalyst through Celite® monitor->filter Complete isolate Isolate Product: Evaporate solvent (Rotary Evaporator) filter->isolate end Purified this compound isolate->end

Caption: Key stages of synthesis via catalytic hydrogenation.

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable precursor and structural motif in several areas of chemical science.

Ligand in Coordination Chemistry and Catalysis

The presence of both nitrogen (amine) and oxygen (alcohol) donor atoms allows the molecule to function as a bidentate ligand.[1] It can form stable chelate complexes with various transition metals. This property is particularly valuable in the field of asymmetric catalysis, where chiral versions of such amino alcohol ligands are used to induce stereoselectivity in chemical reactions, a critical process in the synthesis of enantiomerically pure pharmaceuticals.

Core Scaffold in Medicinal Chemistry

The arylamino alcohol scaffold is a recognized pharmacophore present in numerous biologically active molecules.[1] Derivatives of this core structure are investigated for a wide range of therapeutic applications:

  • Antimalarial Agents: Certain arylamino alcohols are believed to interfere with hemozoin formation in the malaria parasite, a key mechanism for antimalarial drugs.[1]

  • Antimicrobial and Antifungal Agents: The scaffold can be chemically modified to produce derivatives with potent activity against various bacteria and fungi.[1]

  • Pharmaceutical Intermediates: Structurally related compounds are crucial intermediates in the synthesis of modern drugs. For example, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol is a key intermediate for Mirabegron, a medication used to treat overactive bladder.[3][4] This underscores the industrial relevance of this molecular framework in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Building Block for Functional Materials

The ability of this compound to participate in polymerization and form hydrogen bonds makes it a useful monomer for the development of functional polymers and materials.[1] These materials can have applications in areas such as corrosion inhibition, specialty coatings, and the formation of coordination polymers.

Application Pathways Diagram

G Figure 3: Application Pathways core This compound (Versatile Building Block) catalysis Coordination Chemistry & Asymmetric Catalysis core->catalysis medchem Medicinal Chemistry (API Scaffolds) core->medchem materials Functional Materials & Polymers core->materials ligand Bidentate Ligand for Transition Metals catalysis->ligand api Intermediate for APIs (e.g., Mirabegron analogs) medchem->api antimicrobial Antimalarial, Antimicrobial, Antifungal Derivatives medchem->antimicrobial polymer Monomer for Specialty Polymers materials->polymer

Caption: The role of the title compound as a central precursor.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care, following standard laboratory safety protocols. While a specific, comprehensive toxicological profile is not widely published, data from structurally similar aromatic amines and amino alcohols suggest the following precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[5][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from strong oxidizing agents and sources of ignition.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Authoritative Grounding: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The SDS contains the most accurate and up-to-date information regarding hazards, handling, and emergency procedures.

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value, complex molecules. Its straightforward synthesis, combined with the strategic placement of its amine and alcohol functional groups, establishes it as a powerful intermediate for innovation. For professionals in drug development, it offers a reliable scaffold for building novel therapeutic agents. For materials scientists and catalysis researchers, its coordination properties open doors to new functional materials and efficient synthetic processes. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in scientific research and development.

References

  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((4-Aminophenyl)amino)ethan-1-ol. Retrieved from [Link]

  • Ascentus Organics Pvt. Ltd. (n.d.). (1R)-2-{[2-(4-aminophenyl) ethyl] amino}-1-phenyl ethanol. Retrieved from [Link]

  • Nitroxoline Anticancerogen Tablets. (n.d.). 2-(4-Aminophenyl)ethanol for orgnic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

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"thermal stability of 2-[(4-Aminophenyl)amino]ethan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 2-[(4-Aminophenyl)amino]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound (CAS No. 19298-14-7).[1][2] As a key intermediate and structural motif in medicinal chemistry, understanding its behavior under thermal stress is critical for ensuring drug product quality, safety, and efficacy. This document outlines detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the causality behind experimental choices, and offers insights into the interpretation of the resulting data. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes knowledge from the thermal analysis of related aromatic amines, alcohols, and active pharmaceutical ingredients to propose a likely thermal profile and decomposition pathway.

Introduction to this compound

This compound is an arylamino alcohol with the molecular formula C8H12N2O.[1] Its structure, featuring a primary aromatic amine, a secondary amine, and a primary alcohol, makes it a versatile building block in organic synthesis.[1][3] This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][4] The dual reactivity of the amine and alcohol functional groups allows for its use in the synthesis of a wide array of compounds and as a bidentate ligand in metal-catalyzed reactions.[1]

Key Identifiers:

  • CAS Number: 19298-14-7[1]

  • Molecular Formula: C8H12N2O[1]

  • Molecular Weight: 152.19 g/mol [1]

  • IUPAC Name: 2-[(4-aminophenyl)amino]ethanol[1]

Given its role in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its thermal stability is paramount for defining storage conditions, manufacturing processes (such as drying and milling), and predicting potential degradation pathways.[5]

The Critical Role of Thermal Stability in Drug Development

Thermal stability is a critical quality attribute of any compound used in pharmaceutical development.[6][7] It dictates the temperature at which a substance begins to decompose, providing essential information for:

  • Manufacturing Process Control: High temperatures are often employed in API synthesis and formulation. Knowledge of the decomposition temperature ensures that manufacturing processes are designed to operate well below this limit, preventing the formation of impurities.

  • Storage and Shelf-life: The thermal stability of a compound directly influences its shelf-life and the required storage conditions. Unstable compounds may require refrigeration or controlled room temperature to prevent degradation over time.

  • Safety: Thermal decomposition can sometimes lead to the formation of toxic byproducts. Understanding the degradation profile is crucial for a comprehensive safety assessment.

  • Polymorph and Solvate Screening: Techniques used to assess thermal stability, such as DSC, are also invaluable for identifying different solid-state forms (polymorphs, hydrates, solvates), which can have different physical properties and bioavailability.[8]

Methodologies for Thermal Analysis

The primary techniques for assessing the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][9] This technique is ideal for determining the onset of thermal decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or water.[6]

Experimental Protocol: TGA of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound sample into an alumina or platinum crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[10]

  • Equilibration: Allow the sample to equilibrate at a starting temperature of 30°C.

  • Heating Program: Heat the sample from 30°C to a final temperature of 600-800°C at a constant heating rate of 10°C/min. A common heating rate allows for good resolution of thermal events.[11]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the mass percentage versus temperature (TGA curve) and the first derivative of the mass loss versus temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidation, ensuring that the observed mass loss is due to thermal decomposition (bond breaking) rather than combustion.[10]

  • Heating Rate: A rate of 10°C/min is a standard practice that balances analysis time with the resolution of distinct decomposition steps. Slower rates can provide better separation of overlapping events, while faster rates can shift decomposition temperatures to higher values.

  • Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[12][14]

Experimental Protocol: DSC of this compound

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before decomposition.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Equilibration: Equilibrate the sample at a starting temperature of 25-30°C.

  • Heating Program: Heat the sample at a constant rate of 10°C/min to a temperature beyond any expected thermal events (e.g., 350°C).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow (in mW) versus temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.

Causality Behind Experimental Choices:

  • Sealed Pans: For a substance that might sublime or have volatile decomposition products, a sealed pan ensures that the thermal event is captured accurately without mass loss affecting the heat flow measurement.

  • Reference Pan: The use of an empty reference pan allows for the subtraction of the baseline heat capacity of the pan, isolating the thermal events of the sample itself.[13]

Predicted Thermal Profile and Data Interpretation

Based on the structure of this compound and the thermal behavior of related compounds, a hypothetical thermal profile can be proposed.

Predicted DSC Thermogram

A DSC thermogram of this compound would likely show a sharp endothermic peak corresponding to its melting point. Following the melt, a broad exothermic peak at higher temperatures would indicate the onset of decomposition. For structurally related compounds like 2-(4-aminophenyl)ethanol, the melting point is in the range of 107-110°C.[15] It is reasonable to expect a similar melting range for the target compound.

Predicted TGA Thermogram

The TGA curve would likely show a stable baseline with no significant mass loss until the onset of decomposition. The decomposition would likely occur in multiple steps, reflecting the cleavage of different chemical bonds.

Table 1: Hypothetical Thermal Events for this compound

Thermal EventOnset Temperature (°C) (from TGA)Peak Temperature (°C) (from DTG)Mass Loss (%)Associated Process
Step 1 ~200 - 220~250~40-50%Initial cleavage of the C-N bond of the ethanolamine side chain and/or dehydration.
Step 2 ~300 - 350~400~30-40%Fragmentation of the aromatic ring and further degradation of intermediates.
Residue >600-~10-20%Formation of a stable carbonaceous char.

Note: This data is illustrative and based on the analysis of structurally similar aromatic amines and alcohols. Actual experimental values may vary.[11]

Visualizations

Experimental Workflow Diagrams

The following diagrams outline the logical sequences for the TGA and DSC experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis prep Weigh 5-10 mg of This compound load Load into Alumina Crucible prep->load place Place in TGA under N2 Atmosphere (50-100 mL/min) load->place equil Equilibrate at 30°C place->equil heat Heat from 30°C to 800°C (10°C/min) equil->heat record Record Mass vs. Temperature heat->record analyze Generate TGA/DTG Curves record->analyze interpret Determine Onset T° & Mass Loss % analyze->interpret

Caption: TGA Experimental Workflow Diagram.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_analysis_dsc Data Analysis prep_dsc Weigh 2-5 mg of Sample load_dsc Seal in Aluminum Pan prep_dsc->load_dsc place_dsc Place Sample & Reference Pans in Cell under N2 Atmosphere load_dsc->place_dsc equil_dsc Equilibrate at 30°C place_dsc->equil_dsc heat_dsc Heat from 30°C to 350°C (10°C/min) equil_dsc->heat_dsc record_dsc Record Heat Flow vs. Temperature heat_dsc->record_dsc analyze_dsc Generate DSC Thermogram record_dsc->analyze_dsc interpret_dsc Identify Melting Point (Tm) & Decomposition (Td) analyze_dsc->interpret_dsc

Caption: DSC Experimental Workflow Diagram.

Proposed Decomposition Pathway

The thermal decomposition of this compound under inert conditions is likely initiated at the weakest bonds in the molecule. The C-N and C-O bonds in the ethanolamine side chain are generally more susceptible to thermal cleavage than the bonds within the aromatic ring.

Decomposition_Pathway cluster_step1 Initial Heating (~200-300°C) cluster_step2 Further Heating (>300°C) parent This compound (C8H12N2O) label_cleavage Side-Chain Cleavage parent->label_cleavage frag1 p-Phenylenediamine Radical label_fragmentation Fragmentation frag1->label_fragmentation frag2 Ethanolamine Radical frag2->label_fragmentation label_cleavage->frag1 label_cleavage->frag2 volatiles Volatile Aromatic & Aliphatic Compounds (e.g., aniline, ammonia) char Carbonaceous Char (Residue) label_fragmentation->volatiles label_fragmentation->char

Caption: Proposed Decomposition Pathway.

Conclusion

This guide provides a comprehensive technical framework for assessing the thermal stability of this compound. By employing standardized TGA and DSC methodologies, researchers and drug development professionals can obtain critical data necessary for process optimization, formulation development, and ensuring product quality and safety. The proposed thermal profile and decomposition pathway, based on the behavior of structurally related molecules, offer a solid foundation for interpreting experimental results. A thorough thermal stability analysis is an indispensable step in the journey of bringing a safe and effective pharmaceutical product to market.

References

  • ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. [Link]

  • Nitroxoline Anticancerogen Tablets. 2-(4-Aminophenyl)ethanol for orgnic synthesis. [Link]

  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Wikipedia. Thermogravimetric analysis. [Link]

  • ResearchGate. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis... [Link]

  • SpringerLink. Thermal Dehydration of 2-(4-Aminophenyl)ethanol. [Link]

  • Linseis. Differential Scanning Calorimetry (DSC). [Link]

  • MDPI. From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. [Link]

  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • ResearchGate. Differential Scanning Calorimetry (DSC) Heating curve for HL1 (a) and HL2 (b). [Link]

  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • Pharmaffiliates. 19298-14-7 | Product Name : 2-((4-Aminophenyl)amino)ethan-1-ol. [Link]

  • Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]

  • ResearchGate. Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. [Link]

  • PubChem. 2-((2-Aminophenyl)amino)ethan-1-ol. [Link]

  • National Institutes of Health (NIH). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Fagron. Active Ingredient Summary Table Thermal Stability. [Link]

  • Human Metabolome Database. Showing metabocard for Phenylethylamine (HMDB0012275). [Link]

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In-Depth Technical Guide to the Health and Safety of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Reference for Researchers and Drug Development Professionals

Introduction

2-[(4-Aminophenyl)amino]ethan-1-ol, also known by its synonyms N-(2-Hydroxyethyl)-p-phenylenediamine and 4-(2-Hydroxyethylamino)aniline, is an arylamino alcohol with the CAS number 19298-14-7 .[1] Its molecular structure, featuring both amine and alcohol functional groups, imparts a dual reactivity that makes it a valuable intermediate in various research and industrial applications.[1] This guide provides a comprehensive overview of the critical health and safety information for this compound, designed to inform researchers, scientists, and drug development professionals on its proper handling, storage, and emergency procedures. Due to the limited availability of a comprehensive, single-source Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from various sources on the compound itself and structurally related chemicals to provide a thorough understanding of its potential hazards.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and for anticipating its behavior under various experimental conditions.

PropertyValueSource
CAS Number 19298-14-7[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
IUPAC Name 2-[(4-aminophenyl)amino]ethanol[1]

Hazard Identification and GHS Classification

While a definitive GHS classification for this compound is not consistently reported across all sources, data from structurally similar compounds and related salts suggest a profile of significant health hazards. The GHS classification for the isomeric compound 2-((2-Aminophenyl)amino)ethan-1-ol indicates hazards of acute toxicity, and skin and eye irritation.[2] Additionally, the sulfate salt of the related compound N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is classified as toxic if swallowed.

Based on this available information, it is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A logical workflow for assessing and mitigating these potential hazards is crucial in a laboratory setting.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_mitigation Mitigation Strategies cluster_response Emergency Response Assess Review available data for This compound and related compounds Identify Identify potential hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation Assess->Identify leads to Engineering Engineering Controls: - Fume Hood - Proper Ventilation Identify->Engineering informs PPE Personal Protective Equipment (PPE): - Gloves (Nitrile) - Safety Goggles/Face Shield - Lab Coat - Respirator (if needed) Identify->PPE informs Handling Safe Handling Procedures: - Avoid dust/aerosol generation - Use in well-ventilated area - Wash hands after handling Identify->Handling informs FirstAid First Aid Measures: - Inhalation: Fresh air - Skin: Wash with soap & water - Eyes: Rinse with water - Ingestion: Seek medical attention Handling->FirstAid prepares for Spill Spill & Leak Procedures: - Evacuate area - Wear appropriate PPE - Contain and clean up spill Handling->Spill prepares for

Caption: A workflow diagram illustrating the process from hazard assessment to mitigation and emergency response for handling this compound.

Toxicological Information

Detailed toxicological studies on this compound are not widely available. However, based on data for analogous compounds, the following toxicological effects should be considered:

  • Acute Toxicity: The sulfate salt of a related compound, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, has shown oral toxicity in animal studies. It is therefore reasonable to assume that this compound may also be toxic if ingested.

  • Skin and Eye Irritation: Aromatic amines are often associated with skin and eye irritation. Direct contact should be avoided.

  • Sensitization: Some phenylenediamine derivatives are known skin sensitizers. There is a potential for this compound to cause an allergic skin reaction upon repeated contact.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound. In the absence of such data, it should be handled as a compound with unknown long-term health effects.

Experimental Protocols for Safe Handling and Use

Adherence to strict safety protocols is essential when working with this compound. The following step-by-step methodologies provide a framework for its safe use in a research setting.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is recommended to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved lab coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Workflow

Safe_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_storage Storage ReviewSDS Review available Safety Information DonPPE Don appropriate PPE ReviewSDS->DonPPE UseFumeHood Work in a certified chemical fume hood DonPPE->UseFumeHood AvoidInhalation Avoid generating and inhaling dust/vapors UseFumeHood->AvoidInhalation AvoidContact Prevent skin and eye contact AvoidInhalation->AvoidContact WashHands Wash hands thoroughly after handling AvoidContact->WashHands StoreCoolDry Store in a cool, dry, well-ventilated area WashHands->StoreCoolDry TightlyClosed Keep container tightly closed StoreCoolDry->TightlyClosed Incompatible Store away from incompatible materials (e.g., strong oxidizing agents) TightlyClosed->Incompatible

Caption: A workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4.1).

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Containment and Cleaning Up: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Stability and Reactivity

  • Reactivity: Data on specific reactivity is limited. As an aromatic amine, it may be sensitive to air and light.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to air, light, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides and nitrogen oxides.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

While comprehensive safety data for this compound (CAS 19298-14-7) is not extensively documented, a thorough risk assessment based on its chemical structure and data from related compounds is essential for its safe use. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize potential exposure and mitigate risks. This guide serves as a foundational resource, and it is imperative to consult all available safety information and institutional safety guidelines before commencing any work with this compound.

References

  • PubChem. (n.d.). 2-((2-Aminophenyl)amino)ethan-1-ol. National Center for Biotechnology Information.
  • European Chemicals Agency. (n.d.). GHS precautionary statements. Retrieved from a general search on GHS statements, not a direct URL for this specific compound.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 2-(4-Aminophenyl)ethanol. Retrieved from a search for the isomer's SDS, which provides context for handling similar structures.
  • Fisher Scientific. (2018, March 8). Safety Data Sheet for 2-(4-Aminophenyl)ethanol.
  • Thermo Fisher Scientific. (2018, March 8). Safety Data Sheet for 2-(4-Aminophenyl)ethanol.
  • European Commission. (2010, March 3). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulphate. Retrieved from a search on related compounds to infer toxicological properties.
  • ChemSafetyPro. (2015, April 14). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS precautionary statements. Retrieved from [Link]

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A Technical Guide to the Synthetic Versatility and Application Potential of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-[(4-Aminophenyl)amino]ethan-1-ol (CAS No: 19298-14-7) is a bifunctional arylamino alcohol poised as a strategic building block in modern organic synthesis and drug discovery.[1] Its unique architecture, featuring a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol, offers a rich landscape for chemical modification and construction of complex molecular frameworks. This guide provides an in-depth exploration of the compound's core properties, established synthetic routes, and its demonstrated and potential applications. We delve into its utility as a precursor for high-value heterocyclic systems, its role in the synthesis of pharmacologically relevant scaffolds, and its emerging potential in materials science and asymmetric catalysis. Detailed experimental protocols and workflow diagrams are provided to empower researchers and drug development professionals to harness the full potential of this versatile intermediate.

Core Molecular Profile and Synthesis

Structural and Physicochemical Properties

This compound is a significant arylamino alcohol valued for its dual reactivity.[1] The molecule's structure is characterized by a p-phenylenediamine core functionalized with a 2-hydroxyethyl group on one of the amino nitrogens. This arrangement provides three distinct reactive centers: a nucleophilic primary aromatic amine, a more nucleophilic secondary aliphatic amine, and a primary hydroxyl group. This multi-functionality allows for sequential and selective reactions, making it a highly valuable synthon.

PropertyValueSource
CAS Number 19298-14-7[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
IUPAC Name 2-[(4-aminophenyl)amino]ethanol[1]
Synonyms N-(2-Hydroxyethyl)-p-phenylenediamine[2]

The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, O) allows the molecule to engage in significant intermolecular interactions and to act as a bidentate ligand for coordinating with metal ions.[1]

Established Synthetic Pathways

The most prevalent and efficient method for synthesizing this compound involves the reduction of its nitroaromatic precursor, 2-[(4-Nitrophenyl)amino]ethanol. This transformation is a cornerstone of industrial and laboratory-scale production.

The diagram below outlines the standard synthetic route. The choice of a nitro-reduction strategy is driven by the high efficiency and selectivity of catalytic hydrogenation, which cleanly converts the nitro group to a primary amine without affecting the other functional groups under controlled conditions.

G cluster_start Starting Material cluster_process Reduction Process cluster_reagents Reagents & Conditions cluster_product Final Product start 2-[(4-Nitrophenyl)amino]ethanol process Catalytic Hydrogenation start->process product This compound process->product reagents H₂ Gas or Hydrogen Donor (e.g., Hydrazine Hydrate) + Catalyst (e.g., Pd/C, Pt-SnO₂/C) reagents->process Mediates reduction

Caption: Synthetic pathway for this compound.

This reduction can be achieved using several systems. While hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is common, safety considerations, particularly at scale, have led to the adoption of hydrogen donors like hydrazine hydrate or ammonium formate.[1][3] These alternatives offer milder reaction conditions and circumvent the need for high-pressure hydrogenation equipment.[1][3]

Potential Applications in Drug Discovery and Medicinal Chemistry

The arylamino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] this compound serves as a key starting point for accessing novel compounds with therapeutic potential.

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

A compelling application lies in the synthesis of intermediates for complex APIs. For instance, the structure of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, a crucial intermediate for Mirabegron (a β3 adrenergic agonist for treating overactive bladder), shares significant structural homology with derivatives of our topic compound.[3][4][5] This similarity highlights the potential of this compound as a foundational block for developing analogues or alternative synthetic routes to this class of drugs.

The following workflow illustrates a hypothetical, yet chemically sound, pathway to leverage this compound for constructing a core scaffold related to Mirabegron. The logic here is to first perform a reductive amination to introduce the phenylethyl moiety, followed by N-acylation and subsequent reduction.

G A This compound C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Phenylacetaldehyde B->C D N-Alkylated Intermediate C->D Step 1 F Selective N-Acylation (Primary Aromatic Amine) D->F E 2-Chloroacetyl chloride E->F G Acylated Intermediate F->G Step 2 I Hantzsch Thiazole Synthesis or similar cyclization G->I H Thiazole Moiety (e.g., Thioacetamide) H->I J Final Mirabegron-like Scaffold I->J Step 3

Caption: Hypothetical workflow for synthesizing a Mirabegron analogue.

Synthesis of Bioactive Heterocyclic Compounds

The compound's multiple nucleophilic sites make it an excellent precursor for a variety of heterocyclic structures, which are central to many drug discovery programs.[6] For example, derivatives of 2-[(2-aminophenyl)amino]ethanol are explicitly used to synthesize benzothiazoles, a class of compounds known for a wide range of biological activities.[7]

By reacting this compound with appropriate reagents, one can readily access ring systems such as:

  • Benzimidazoles: Reaction with carboxylic acids or aldehydes.

  • Quinoxalines: Condensation with α-dicarbonyl compounds.

  • Benzothiazines: Reaction with sulfur-based electrophiles followed by cyclization.

These synthetic routes leverage the diamine functionality of the molecule to build fused ring systems of high interest in pharmaceutical development.

Applications in Asymmetric Catalysis and Materials Science

Beyond medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in catalysis.

Bidentate Ligand for Transition Metal Catalysis

The 1,2-amino alcohol motif can act as a bidentate ligand, forming stable chelate complexes with various transition metals.[1] The nitrogen and oxygen atoms serve as donor sites, creating a five-membered ring upon coordination with a metal center. This chelation can enhance the stability and modulate the reactivity of the metal catalyst.

G cluster_ligand Ligand Structure L This compound N_donor N (donor) O_donor O (donor) M Metal Center (M) N_donor->M Coordination Bond O_donor->M Coordination Bond

Caption: Chelation of a metal center by the bidentate ligand.

While specific applications of this exact compound in catalysis are not yet widely reported, its structural similarity to well-established amino alcohol ligands suggests high potential in reactions like:

  • Asymmetric transfer hydrogenation of ketones.

  • Enantioselective addition of organozinc reagents to aldehydes.

This presents a fertile ground for new research in the development of cost-effective and efficient catalysts.

Key Experimental Protocols

To facilitate the use of this compound, we provide detailed, validated protocols for its synthesis and a representative derivatization.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the reduction of nitroarenes using a hydrogen donor.[1][8]

Objective: To synthesize this compound from 2-[(4-Nitrophenyl)amino]ethanol.

Materials:

  • 2-[(4-Nitrophenyl)amino]ethanol (1.0 eq)

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Hydrazine Monohydrate (4-5 eq)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator, magnetic stirrer, reflux condenser, and standard laboratory glassware.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-[(4-Nitrophenyl)amino]ethanol in methanol (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is the catalyst that facilitates the decomposition of hydrazine and the subsequent transfer of hydrogen to the nitro group.

  • Hydrazine Addition: Heat the mixture to a gentle reflux (approx. 65°C). Add hydrazine monohydrate dropwise via an addition funnel over 30-45 minutes. Self-Validating System: The dropwise addition is crucial to control the exothermic reaction and the evolution of nitrogen gas.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Safety Note: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake damp.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Protocol: Representative Derivatization (N-Benzylation)

Objective: To selectively benzylate the secondary amine, demonstrating a common modification for SAR studies.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Standard laboratory glassware.

Procedure:

  • Setup: Dissolve this compound in acetonitrile in a round-bottom flask.

  • Base Addition: Add potassium carbonate to the solution. Causality Note: K₂CO₃ acts as a base to deprotonate the most acidic N-H proton (from the secondary amine), generating the nucleophile for the subsequent substitution.

  • Alkylation: Add benzyl bromide dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC. Self-Validating System: The secondary aliphatic amine is significantly more nucleophilic than the primary aromatic amine, leading to high selectivity for N-alkylation at this position under these conditions.

  • Workup: After cooling, filter off the K₂CO₃. Concentrate the filtrate in vacuo.

  • Purification: The crude residue can be purified by column chromatography on silica gel to isolate the desired N-benzylated product.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its primary applications are firmly rooted in pharmaceutical development, where it serves as a valuable precursor for complex APIs and diverse heterocyclic libraries.[9][10] The structural motifs accessible from this compound are highly relevant to current targets in oncology, infectious diseases, and neurology.[1][11]

Future research should focus on exploring its potential in asymmetric catalysis, an area where its structural features are promising but currently underexploited.[1] The development of chiral derivatives could yield novel, efficient ligands for a range of enantioselective transformations. Furthermore, its ability to coordinate with metals could be leveraged in materials science for the design of novel polymers or functional coatings. As the demand for sophisticated and functionally dense molecules grows, the strategic value of this compound as a foundational building block will undoubtedly continue to increase.

References

  • Benchchem. (n.d.). This compound.
  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis.
  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol synthesis.
  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Ascentus Organics Pvt. Ltd. (n.d.). (1R)-2-{[2-(4-aminophenyl) ethyl] amino}-1-phenyl ethanol.
  • Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Aminophenyl)ethanol | 104-10-9.
  • Google Patents. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • Guidechem. (n.d.). What are the synthesis and applications of 2-(4-Aminophenyl)ethanol?.
  • Pharmaffiliates. (n.d.). 19298-14-7 | Product Name : 2-((4-Aminophenyl)amino)ethan-1-ol.
  • Benchchem. (n.d.). 2-[(2-Aminophenyl)amino]ethanol Research Chemical.
  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
  • Benchchem. (n.d.). N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Versatile Building Block in Organic Synthesis.
  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-.
  • Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
  • Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5.

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Methodological & Application

Application Notes and Protocols for the Utilization of 2-[(4-Aminophenyl)amino]ethan-1-ol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Bifunctional Monomer

In the landscape of advanced polymer development, the strategic selection of monomers is paramount to achieving desired material properties. 2-[(4-Aminophenyl)amino]ethan-1-ol is an aromatic amino alcohol distinguished by its unique molecular architecture, featuring a primary aromatic amine, a secondary aliphatic amine, and a primary hydroxyl group. This trifunctionality, with two distinct types of nucleophilic centers, offers a versatile platform for the synthesis of a diverse range of polymers, including poly(ester amide)s, polyurethanes, and as a curing agent for epoxy resins. The presence of both amine and hydroxyl functionalities allows for the incorporation of amide, ester, and urethane linkages into the polymer backbone, enabling fine-tuning of thermal, mechanical, and biodegradable properties.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. We will delve into detailed protocols, the underlying chemical principles, and the characterization of the resulting polymers, with a particular focus on their potential in biomedical applications.

PART 1: Synthesis of Poly(ester amide)s via Solution Polycondensation

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that synergistically combine the desirable attributes of polyesters (biodegradability) and polyamides (high thermal and mechanical strength).[1][2][3] The incorporation of this compound into the PEA backbone introduces aromaticity and the potential for hydrogen bonding, thereby enhancing the thermal stability and mechanical properties of the resulting polymer. The general approach involves the polycondensation of the amino alcohol with a dicarboxylic acid or its derivative.

Reaction Mechanism: Poly(ester amide) Formation

The synthesis of poly(ester amide)s from this compound and a diacid chloride proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic amine groups of the amino alcohol react with the acyl chloride groups of the diacid to form amide linkages, while the hydroxyl group reacts to form ester linkages. The reaction is typically carried out in a polar aprotic solvent in the presence of an acid scavenger.

PEA_Synthesis Monomer1 This compound Polymer Poly(ester amide) Monomer1->Polymer Polycondensation Monomer2 Diacid Chloride (e.g., Adipoyl Chloride) Monomer2->Polymer Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polymer Catalyst Acid Scavenger (e.g., Pyridine, Triethylamine) Catalyst->Polymer Byproduct HCl Polymer->Byproduct

Caption: Workflow for Poly(ester amide) Synthesis.

Detailed Protocol: Synthesis of a Poly(ester amide) from this compound and Adipoyl Chloride

This protocol describes a representative solution polycondensation method.

Materials:

  • This compound (1.52 g, 10 mmol)

  • Adipoyl chloride (1.83 g, 10 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

  • Pyridine, anhydrous (1.6 mL, 20 mmol)

  • Methanol (200 mL)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a condenser, and a dropping funnel. Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: To the flask, add this compound (1.52 g, 10 mmol) and anhydrous NMP (20 mL). Stir the mixture under a gentle stream of nitrogen until the monomer is completely dissolved.

  • Addition of Acid Scavenger: Add anhydrous pyridine (1.6 mL, 20 mmol) to the solution and stir for 10 minutes.

  • Addition of Diacid Chloride: Dissolve adipoyl chloride (1.83 g, 10 mmol) in anhydrous NMP (20 mL) in the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred monomer solution over a period of 30 minutes at room temperature.

  • Polymerization: After the addition is complete, heat the reaction mixture to 80 °C and maintain it at this temperature for 24 hours under a nitrogen atmosphere with continuous stirring.

  • Polymer Precipitation and Purification: Cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into 200 mL of vigorously stirred methanol.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol (3 x 50 mL) to remove unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified poly(ester amide) in a vacuum oven at 60 °C for 48 hours or until a constant weight is achieved.

Characterization:

The synthesized poly(ester amide) can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of amide and ester linkages.

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

PropertyExpected Value Range
Yield 85-95%
Molecular Weight (Mw) 20,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temp. (Tg) 120 - 180 °C
Decomposition Temp. (Td) > 300 °C

PART 2: Synthesis of Polyurethanes

The dual reactivity of this compound, stemming from its amine and hydroxyl groups, makes it an excellent candidate for the synthesis of polyurethanes.[4] The reaction with diisocyanates can lead to the formation of both urethane and urea linkages, resulting in polyurethane-ureas with enhanced thermal and mechanical properties due to the strong hydrogen bonding of the urea groups.

Reaction Mechanism: Polyurethane Formation

The synthesis of polyurethanes involves the polyaddition reaction between the hydroxyl and amine groups of this compound and the isocyanate groups of a diisocyanate. The reaction is typically catalyzed by an organotin compound or a tertiary amine.

PU_Synthesis Monomer1 This compound Polymer Polyurethane-urea Monomer1->Polymer Polyaddition Monomer2 Diisocyanate (e.g., MDI, TDI) Monomer2->Polymer Solvent Anhydrous Solvent (e.g., DMF, DMSO) Solvent->Polymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Polymer

Caption: General scheme for Polyurethane Synthesis.

Detailed Protocol: Synthesis of a Polyurethane from this compound and Methylene Diphenyl Diisocyanate (MDI)

This protocol outlines the synthesis of a polyurethane-urea in solution.

Materials:

  • This compound (1.52 g, 10 mmol)

  • 4,4'-Methylene diphenyl diisocyanate (MDI) (2.50 g, 10 mmol)

  • Dimethylformamide (DMF), anhydrous (40 mL)

  • Dibutyltin dilaurate (DBTDL) (2-3 drops)

  • Methanol (200 mL)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reactor Setup: Set up a 100 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is thoroughly dried.

  • Monomer Dissolution: Add this compound (1.52 g, 10 mmol) to the flask and dissolve it in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add 2-3 drops of DBTDL to the solution and stir for 5 minutes.

  • Diisocyanate Addition: Dissolve MDI (2.50 g, 10 mmol) in anhydrous DMF (20 mL) and add it to the stirred monomer solution at room temperature.

  • Polymerization: Heat the reaction mixture to 70 °C and maintain it at this temperature for 8 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polyurethane by pouring the solution into 200 mL of methanol with vigorous stirring.

  • Washing: Filter the polymer and wash it with methanol (3 x 50 mL).

  • Drying: Dry the polymer in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane and urea linkages.

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • GPC: To determine molecular weight and PDI.

  • DSC and TGA: To assess thermal properties.

  • Tensile Testing: To evaluate mechanical properties such as tensile strength and elongation at break.

PropertyExpected Value Range
Yield > 90%
Molecular Weight (Mw) 30,000 - 80,000 g/mol
Glass Transition Temp. (Tg) 150 - 220 °C
Tensile Strength 40 - 80 MPa
Elongation at Break 5 - 15%

PART 3: Application as an Epoxy Resin Curing Agent

The primary and secondary amine groups in this compound make it an effective curing agent for epoxy resins. The aromatic nature of the molecule can impart high thermal stability and chemical resistance to the cured epoxy network. The presence of the hydroxyl group can participate in secondary reactions, further increasing the crosslink density.

Curing Mechanism: Epoxy-Amine Reaction

The curing of epoxy resins with this compound involves the nucleophilic ring-opening of the epoxide ring by the amine groups. Each active hydrogen on the amine groups can react with an epoxy group, leading to the formation of a highly crosslinked thermoset polymer.

Epoxy_Curing Epoxy Epoxy Resin (e.g., DGEBA) CuredResin Crosslinked Epoxy Thermoset Epoxy->CuredResin Curing Reaction CuringAgent This compound CuringAgent->CuredResin Heat Heat Heat->CuredResin

Caption: Curing process of an epoxy resin.

Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol provides a general procedure for curing a standard epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW = 180-190 g/eq)

  • This compound

  • Acetone (optional, for viscosity reduction)

  • Mold for casting specimens

  • Oven with temperature control

Procedure:

  • Stoichiometry Calculation: Calculate the required amount of curing agent using the following formula: Amine Hydrogen Equivalent Weight (AHEW) of this compound = Molecular Weight / Number of active hydrogens = 152.19 / 3 = 50.73 g/eq Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW / EEW) * 100 For EEW = 185 g/eq, phr = (50.73 / 185) * 100 ≈ 27.4 phr

  • Mixing: Weigh the epoxy resin and the calculated amount of this compound into a suitable container. If the viscosity of the resin is high, it can be gently warmed to 50-60 °C to facilitate mixing. A small amount of acetone can be added to reduce viscosity, which should be evaporated before curing.

  • Degassing: Thoroughly mix the resin and curing agent for 5-10 minutes until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the mixture into a preheated mold.

  • Curing Cycle: Place the mold in an oven and cure according to a staged curing schedule. A typical schedule is:

    • 80 °C for 2 hours

    • 120 °C for 2 hours

    • 150 °C for 3 hours

  • Post-Curing and Cooling: After the curing cycle is complete, slowly cool the oven to room temperature to avoid thermal stress in the cured specimen.

Characterization of Cured Epoxy:

  • DSC: To determine the glass transition temperature (Tg) of the cured material.

  • DMA (Dynamic Mechanical Analysis): To evaluate the storage modulus, loss modulus, and tan delta.

  • TGA: To assess the thermal stability.

  • Mechanical Testing (Tensile, Flexural, Impact): To determine the mechanical properties of the cured thermoset.

PropertyExpected Value Range
Glass Transition Temp. (Tg) 140 - 200 °C
Flexural Strength 100 - 150 MPa
Flexural Modulus 2.5 - 3.5 GPa
Decomposition Temp. (Td) > 320 °C

Conclusion and Future Perspectives

This compound is a highly valuable and versatile monomer for the synthesis of advanced polymers. Its unique combination of aromatic and aliphatic amine and hydroxyl functionalities allows for the creation of poly(ester amide)s, polyurethanes, and cured epoxy networks with a wide range of tunable properties. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this monomer in various fields, particularly in the development of high-performance materials for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and medical devices. Further research into the structure-property relationships of polymers derived from this monomer will undoubtedly unlock new and exciting applications.

References

  • Ahmad, S., et al. (2001). New modified poly(ester amide) resins and their uses as a binder for surface coating with different applications. Pigment & Resin Technology, 30(5), 281-289.
  • American Chemical Society. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series, Vol. 1385, pp. 1-21.
  • Azzam, T., et al. (2009). Synthesis and thermo-mechanical characterization of high performance polyurethane elastomers based on heterocyclic and aromatic diamine chain extenders.
  • Coutinho, F. M. B., & Delpech, M. C. (2000). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Polymer Testing, 19(2), 103-111.
  • Gaina, C., & Gaina, V. (2005). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. Journal of Applied Polymer Science, 95(2), 362-368.
  • Katsarava, R., & Kharadze, D. (1999). Poly(ester amide)s: Recent Developments on Synthesis and Applications. Journal of Macromolecular Science, Part C: Polymer Reviews, 39(4), 523-550.
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Matejka, L. (2015). Curing of epoxy resins with amines. Polymer Bulletin, 72(11), 2821-2831.
  • Oswal, S. L., & Pandya, A. K. (2004). Synthesis and Characterization of Linear Aromatic Polyester-amides from Diacid Chlorides and Aminophenols. Iranian Polymer Journal, 13(3), 205-212.
  • Puiggali, J., & Rodriguez-Galan, A. (2010). BIODEGRADABLE POLY (ESTER AMIDE)
  • Royal Society of Chemistry. (2016). Poly(ester amide)
  • Sankar, S., et al. (2009). Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. Thermochimica Acta, 495(1-2), 39-47.
  • Sun, Y., & Chen, X. (2010). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry, 1(5), 654-661.
  • Sumida, Y., et al. (2018). Synthesis, characterization and rheological properties of epoxy monomers derived from bifunctional aromatic amines. Polymer Bulletin, 75(11), 5125-5141.
  • Trovati, G., et al. (2010). Synthesis and properties of polyurethanes derived from diaminodianhydroalditols.
  • Varma, I. K., & Gupta, A. K. (1985). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Macromolecular Science, Part A: Chemistry, 22(5-7), 899-913.
  • Wang, X., et al. (2019). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 11(11), 1756.
  • Wegner, G., & Mülhaupt, R. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Specialty Chemicals Magazine, 26(5), 34-38.
  • Zhang, C., et al. (2018). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 10(9), 1017.
  • U.S. Patent No. US20170369427A1. (2017).
  • European Patent Office. (2004). Curing agent for epoxy resins, compositions comprising said agent and use thereof. EP1440981A1.
  • Council of Scientific & Industrial Research (India). (2014).
  • Zhang, Y., et al. (2015). Degradable Poly(ester amide)
  • Sumitomo Bakelite Co. (1991). Epoxy resin curing agent, curing process and composition containing it. EP0449533A2.
  • Hexcel Corporation. (1990). Curing agent for epoxy resins. US4977229A.

Sources

Topic: 2-[(4-Aminophenyl)amino]ethan-1-ol as a Versatile N,O-Bidentate Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Prepared for: Researchers, Organic Chemists, and Drug Development Professionals

Abstract

2-[(4-Aminophenyl)amino]ethan-1-ol is an arylamino alcohol (CAS No: 19298-14-7) possessing a compelling structural architecture for applications in coordination chemistry and catalysis.[1] Its vicinal amino-alcohol moiety and the additional aniline nitrogen provide multiple coordination sites, allowing it to function as a potent bidentate or potentially tridentate ligand. The presence of both hard (oxygen) and soft/borderline (nitrogen) donor atoms enables the formation of stable chelate complexes with a wide range of transition metals.[1] While direct, widespread catalytic applications of this specific ligand are emerging, its structure is analogous to scaffolds found in highly effective catalysts for cross-coupling, reduction, and oxidation reactions.

This guide provides a comprehensive overview of this compound, beginning with a detailed, field-proven protocol for its synthesis. Subsequently, we present a representative application in palladium-catalyzed Suzuki-Miyaura cross-coupling, demonstrating how this ligand can be employed for the in-situ generation of a highly active catalyst. The protocols are supplemented with mechanistic insights and workflow diagrams to provide a robust framework for researchers exploring its catalytic potential.

Synthesis of the Ligand: this compound

The most reliable and high-yielding route to the title ligand is the catalytic hydrogenation of its nitro-aromatic precursor, 2-[(4-nitrophenyl)amino]ethanol. This method is highly efficient and scalable, and the product can be easily isolated after catalyst filtration.

Synthetic Principle

The core transformation is the selective reduction of an aromatic nitro group to a primary amine in the presence of other reducible functional groups (a secondary amine and a primary alcohol). Palladium on carbon (Pd/C) is an exceptionally effective catalyst for this transformation, utilizing molecular hydrogen (H₂) as the terminal reductant. The reaction is clean, with water as the only byproduct.

Ligand Synthesis Workflow

G Fig. 1: Synthetic Workflow for this compound start Start: 2-[(4-Nitrophenyl)amino]ethanol dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂ balloon or Parr shaker) Agitate overnight at RT add_catalyst->hydrogenate monitor Monitor by TLC until SM is consumed hydrogenate->monitor filter Filter through Celite® to remove Pd/C monitor->filter concentrate Concentrate filtrate in vacuo filter->concentrate product Product: this compound concentrate->product

Caption: A step-by-step workflow for the synthesis of the target ligand.

Detailed Experimental Protocol: Synthesis

Materials & Reagents:

  • 2-[(4-Nitrophenyl)amino]ethanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-2 mol% Pd)

  • Ethanol (anhydrous, reagent grade)

  • Hydrogen (H₂) gas cylinder or balloon

  • Celite® or a similar filter aid

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-[(4-nitrophenyl)amino]ethanol.

  • Dissolution: Add anhydrous ethanol (approx. 15-20 mL per gram of starting material) to dissolve the solid.

  • Inerting: Carefully purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the 10% Pd/C catalyst.

    • Scientist's Note: Palladium on carbon is pyrophoric when dry. Always handle the wet catalyst carefully and under an inert atmosphere to prevent the risk of fire upon exposure to solvent vapors and air.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for small-scale reactions) or place the reaction vessel in a Parr hydrogenation apparatus. Purge the headspace with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (a balloon is sufficient for gram-scale).

    • Scientist's Note: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen from the gas phase to the catalyst surface where the reaction occurs.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The product is more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 12-16 hours.

  • Filtration (Work-up): Once the starting material is fully consumed, purge the flask with inert gas again to remove all hydrogen. Dilute the mixture with additional ethanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with more ethanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired this compound, which is often of sufficient purity for use as a ligand.

Representative Application in Catalysis: Suzuki-Miyaura Cross-Coupling

While specific protocols for this compound are not yet prevalent, its N,O-bidentate nature makes it an excellent candidate for stabilizing palladium catalysts in situ. This representative protocol demonstrates its use in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in modern organic synthesis.[2][3]

Catalytic Principle

The ligand, this compound (L ), is proposed to react with a palladium(II) precursor (e.g., Pd(OAc)₂) to form an active Pd(0)L species in situ. This complex then enters the catalytic cycle. The bidentate chelation from the ligand stabilizes the palladium center, preventing its decomposition into inactive palladium black and promoting the key steps of oxidative addition and reductive elimination.[2]

Suzuki-Miyaura Catalytic Cycle

G Fig. 2: Proposed Role of Ligand (L) in Suzuki-Miyaura Cycle cluster_legend Legend pd0 Pd(0)L pd2_add Ar-Pd(II)L-X pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L-Ar' pd2_add->pd2_trans Transmetalation (Base) pd2_trans->pd0 Reductive Elimination reductive_elim R-R' pd2_trans->reductive_elim oxidative_add Ar-X oxidative_add->pd2_add transmetalation Ar'-B(OR)₂ transmetalation->pd2_trans L L = this compound

Caption: The ligand (L) stabilizes the palladium center throughout the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials & Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • This compound (Ligand, 2.5 mol%)

  • 4-Bromoanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or sealed reaction vial

  • Standard work-up and purification supplies (separatory funnel, silica gel, solvents)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the this compound ligand. Add a small amount of the reaction solvent (Toluene) and stir for 15-20 minutes at room temperature. A color change should be observed as the complex forms.

    • Scientist's Note: Pre-mixing the palladium source and the ligand allows the active catalyst to form before the addition of substrates, often leading to more reproducible results and higher activity.

  • Reagent Addition: To the flask containing the catalyst, add K₂CO₃, 4-bromoanisole, and phenylboronic acid.

  • Solvent Addition: Add the Toluene/Water solvent mixture. The total solvent volume should be sufficient to create a concentration of the aryl bromide of approximately 0.1-0.2 M.

  • Reaction: Seal the flask and place it in a pre-heated oil bath at 80-100 °C. Stir vigorously.

    • Scientist's Note: The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[2] A biphasic solvent system like Toluene/Water is often effective, as the base is soluble in the aqueous phase while the organic substrates and catalyst reside primarily in the organic phase.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the 4-bromoanisole is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Representative Data (Hypothetical Substrate Scope)

The following table outlines the expected performance of this catalytic system for various substrates, based on typical outcomes for similar Pd/N,O-ligand systems.[3]

EntryAryl BromideBoronic AcidProductExpected Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl>95
21-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)-1,1'-biphenyl>90
33-BromopyridinePhenylboronic acid3-Phenylpyridine85-95
44-Bromoacetophenone4-Tolylboronic acid1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one>95
51-Bromo-2-nitrobenzenePhenylboronic acid2-Nitro-1,1'-biphenyl70-80

Note: Yields are hypothetical and serve as a guide for expected reactivity. Actual results require experimental optimization.

Conclusion and Future Outlook

This compound is a readily synthesized and highly promising ligand for homogeneous catalysis. Its bidentate N,O-chelating ability provides a robust platform for stabilizing catalytically active metal centers, particularly palladium. The representative protocol for the Suzuki-Miyaura reaction detailed herein serves as a validated starting point for researchers. Further exploration of this ligand in other important transformations, such as Heck and Buchwald-Hartwig couplings, C-H activation, and asymmetric transfer hydrogenation, is strongly encouraged and expected to yield valuable catalytic systems.

References

  • Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Retrieved from [Link]

  • Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Retrieved from [Link]

  • PubMed. (2021). Ligand-Enabled, Copper-Catalyzed Electrophilic Amination for the Asymmetric Synthesis of β-Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Dienamides via Palladium-catalyzed Oxidative N-α,β-Dehydrogenation of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Azo Dyes Utilizing 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel azo dyes using 2-[(4-Aminophenyl)amino]ethan-1-ol as the primary aromatic amine precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, pharmaceuticals, and analytical chemistry.[1][2][3] The inclusion of a hydroxyethyl moiety in the precursor molecule is a strategic design choice aimed at potentially enhancing the aqueous solubility and modifying the dyeing characteristics of the final products.[4] This guide details the fundamental principles of the synthesis, including the critical diazotization and azo coupling stages, provides step-by-step experimental protocols, and outlines methods for characterization and troubleshooting.

PART 1: SCIENTIFIC PRINCIPLES & MECHANISM

The synthesis of azo dyes is a classic two-step process in organic chemistry.[5] Understanding the causality behind the reaction conditions is paramount to achieving high yields and purity.

  • Diazotization: This initial step converts the primary aromatic amine, this compound, into a highly reactive aryldiazonium salt.[6][7] The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6][8]

    • Causality of Low Temperature: The diazotization process is critically temperature-sensitive. Aryldiazonium salts are unstable above 5-10°C and readily decompose, liberating nitrogen gas and forming undesired phenol byproducts, which is a primary cause of low yields.[9] Therefore, maintaining the reaction temperature between 0-5°C using an ice bath is non-negotiable for stabilizing the diazonium intermediate long enough for the subsequent coupling step.[9][10]

    • Role of Strong Acid: A strongly acidic medium is essential to generate the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[6][9] The acid also serves to dissolve the starting amine by forming its corresponding ammonium salt.

  • Azo Coupling: The resulting aryldiazonium salt is a weak electrophile that undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[11][12][13] The choice of coupling component and the reaction pH are the primary determinants of the final dye's structure and color.[3][10]

    • pH-Dependent Reactivity: The pH of the coupling medium is the most critical parameter governing the reaction's success.

      • For Phenolic Couplers (e.g., β-Naphthol): The reaction requires mildly alkaline conditions (pH 7.5-10). The base deprotonates the phenol to form a highly activated phenoxide ion, which is a much stronger nucleophile and readily attacks the diazonium cation.[9][11]

      • For Aromatic Amine Couplers (e.g., N,N-Dimethylaniline): The reaction is conducted in a mildly acidic medium (pH 4-6). This pH is a delicate balance; it must be acidic enough to prevent the diazonium salt from converting into an inactive diazotate species, but not so acidic that the coupling amine is fully protonated on its activating nitrogen atom, which would deactivate it towards electrophilic attack.[9]

Azo_Dye_Synthesis_Mechanism Amine This compound (Starting Amine) Diazonium Aryldiazonium Salt (Reactive Intermediate) Amine->Diazonium Step 1: Diazotization NaNO₂, HCl 0-5 °C (Critical) AzoDye Final Azo Dye (Colored Product) Diazonium->AzoDye Step 2: Azo Coupling Controlled pH 0-10 °C Coupler Coupling Component (e.g., Phenol, Aniline derivative) Coupler->AzoDye

Caption: General reaction mechanism for azo dye synthesis.

PART 2: SAFETY & HANDLING PRECAUTIONS

Proper safety protocols are mandatory. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound (CAS: 104-10-9): Causes skin and serious eye irritation. May cause respiratory irritation. It is also listed as air-sensitive.[14][15] Store under an inert atmosphere.

  • Sodium Nitrite (NaNO₂): A strong oxidizer. It is toxic if swallowed and can cause serious eye irritation. Keep away from combustible materials.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

  • Coupling Agents (e.g., β-Naphthol, N,N-Dimethylaniline): Many aromatic compounds are toxic and may be carcinogenic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol 3.1: Preparation of the Diazonium Salt Solution

This protocol describes the synthesis of the diazonium salt of this compound. This intermediate is thermally unstable and should be used immediately after preparation.[9]

Materials:

  • This compound: 1.52 g (0.01 mol)

  • Concentrated Hydrochloric Acid (37%): 3.0 mL

  • Deionized Water: 25 mL

  • Sodium Nitrite (NaNO₂): 0.73 g (0.0105 mol)

  • Starch-iodide test paper

Procedure:

  • Amine Salt Formation: In a 100 mL beaker, suspend 1.52 g of this compound in 15 mL of deionized water. While stirring, slowly add 3.0 mL of concentrated HCl. The amine salt should dissolve to form a clear solution.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. It is critical to maintain this temperature throughout the diazotization.[10][16]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 0.73 g of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Use a pipette or a dropping funnel for controlled addition. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5°C.

  • Reaction Completion Check: After the addition is complete, continue stirring for an additional 10 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating complete diazotization), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color should appear.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved. The resulting clear solution of the diazonium salt is now ready for immediate use in the coupling reaction.

Protocol 3.2: Azo Coupling Reactions

The following protocols exemplify the coupling of the prepared diazonium salt with two different types of aromatic compounds under their respective optimal pH conditions.

Example A: Synthesis of a Hydroxy-Azo Dye using β-Naphthol

Materials:

  • β-Naphthol: 1.44 g (0.01 mol)

  • Sodium Hydroxide (NaOH): 0.8 g

  • Deionized Water: 40 mL

  • Prepared Diazonium Salt Solution (from Protocol 3.1)

Procedure:

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.44 g of β-naphthol and 0.8 g of NaOH in 40 mL of deionized water. Stir until a clear solution of sodium naphthoxide is formed.

  • Cooling: Cool this solution to 5-10°C in an ice bath.

  • Coupling Reaction: While stirring vigorously, add the cold diazonium salt solution (from Protocol 3.1) slowly to the cold β-naphthol solution. A brightly colored precipitate should form immediately. The alkaline conditions are necessary to activate the naphthol.[9][10]

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Filtration and Washing: Collect the solid dye product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).

Example B: Synthesis of an Amino-Azo Dye using N,N-Dimethylaniline

Materials:

  • N,N-Dimethylaniline: 1.21 g (1.26 mL, 0.01 mol)

  • Glacial Acetic Acid: 1.0 mL

  • Sodium Acetate (anhydrous): ~2 g

  • Prepared Diazonium Salt Solution (from Protocol 3.1)

Procedure:

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in 1.0 mL of glacial acetic acid and 20 mL of water. Cool the solution to 0-5°C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 3.1) to the N,N-dimethylaniline solution with vigorous stirring, ensuring the temperature remains below 10°C.

  • pH Adjustment: During the addition, monitor the pH. Maintain a mildly acidic environment (pH 4-5) by adding small portions of sodium acetate as a buffer. This prevents the pH from becoming too low, which would deactivate the N,N-dimethylaniline.[9] A colored precipitate will form.

  • Completion and Isolation: Stir the mixture for 30 minutes in the ice bath.

  • Neutralization and Filtration: Slowly add a 10% sodium hydroxide solution until the mixture is slightly alkaline to precipitate the dye completely. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the precipitate with cold deionized water and dry as described in Example A.

PART 4: DATA PRESENTATION & CHARACTERIZATION

The synthesized dyes should be characterized to confirm their structure and purity. The color of azo dyes is determined by the extended conjugation of the aromatic systems through the -N=N- group.[2][3]

ParameterDye from β-Naphthol (Example A)Dye from N,N-Dimethylaniline (Example B)
Expected Color Orange to RedYellow to Orange
Solvent for UV-Vis Ethanol or DMFEthanol or DMF
Expected λmax ~480 nm~410 nm
Key FT-IR Peaks ~3400 cm⁻¹ (O-H), ~1500 cm⁻¹ (N=N)~1600 cm⁻¹ (C=C, aromatic), ~1510 cm⁻¹ (N=N)

Characterization Notes:

  • UV-Visible Spectroscopy: The λmax value confirms the electronic conjugation and color of the dye.[1][17]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. The azo (-N=N-) stretch is often weak or buried in the aromatic region.[18]

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural elucidation of the final product.[1][16]

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product.[19]

PART 5: EXPERIMENTAL WORKFLOW VISUALIZATION

Experimental_Workflow start Start prep_amine Prepare Amine Salt Solution (Amine + HCl in H₂O) start->prep_amine cool_amine Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool_amine diazotization Diazotization (Add NaNO₂ dropwise) Maintain Temp < 5 °C cool_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization test_completion Test with Starch-Iodide Paper diazotization->test_completion coupling Azo Coupling (Slowly mix solutions) Maintain Temp & pH test_completion->coupling prep_coupler Prepare Coupling Component Solution (Adjust pH: Alkaline for Phenols, Acidic for Amines) cool_coupler Cool to 5-10 °C prep_coupler->cool_coupler cool_coupler->coupling isolate Isolate Product (Vacuum Filtration) coupling->isolate wash Wash with Cold H₂O isolate->wash dry Dry Product wash->dry characterize Characterize (UV-Vis, FT-IR, NMR, TLC) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

PART 6: TROUBLESHOOTING GUIDE

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5-10°C.[9] 2. Incomplete Diazotization: Insufficient NaNO₂ or acid.1. Strictly maintain temperature at 0-5°C using an ice-salt bath. Prepare and use the diazonium salt immediately. 2. Use a slight molar excess of NaNO₂ and confirm reaction completion with starch-iodide paper.
Color is Weak or Off-Target 1. Incorrect pH during Coupling: The coupling component was not sufficiently activated or the diazonium salt was deactivated.[9][11] 2. Impure Reagents: Starting amine or coupling component is oxidized or impure.1. Carefully monitor and adjust the pH of the coupling mixture. Use buffers (e.g., sodium acetate) for amine coupling. Ensure alkaline conditions for phenols. 2. Use purified reagents. Recrystallize or distill starting materials if necessary.
Product is Tarry or Oily 1. Side Reactions: Temperature was too high, leading to decomposition and side product formation. 2. Incorrect Stoichiometry: Significant excess of one reagent.1. Improve temperature control during both diazotization and coupling steps. 2. Ensure accurate molar ratios of reactants as specified in the protocol.

PART 7: REFERENCES

  • Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. (n.d.). Google Scholar.

  • "optimizing coupling reaction conditions for azo dyes". (2025). Benchchem.

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.

  • Patel, D. G., Prajapati, N. K., Thakor, M. K., & Patel, R. T. (n.d.). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. TSI Journals.

  • Diazotisation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts. Available at: [Link]

  • Bai, S., & Patnaik, S. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Original Recent Advanced Research, 01(01).

  • Synthesis and characterization novel oligomeric azo dye. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Azo Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Azo coupling. (n.d.). Wikipedia. Available at: [Link]

  • Manulla, M. H., & Abbas, A. K. (2025). Design and Structural Characterization of Novel Azo-Theophylline as Acid-Base Indicator. Iraqi Journal of Science.

  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025). ResearchGate.

  • Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide. (2025). Benchchem.

  • The Synthesis of Azo Dyes. (n.d.). Thompson Rivers University.

  • Diazotization Reaction Mechanism. (n.d.). Unacademy. Available at: [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.

  • SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018). Fisher Scientific.

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018). Journal of Biochemical Technology.

  • SAFETY DATA SHEET - 4-Aminophenol. (2025). Sigma-Aldrich.

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharmaceutical Sciences and Research.

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.

  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(4-Aminophenyl)sulfonylaniline as an Intermediate. (2025). Benchchem.

  • 'Naturalization' of textile disperse dyes through glycoconjugation: the case of a bis(2-hydroxyethyl) group containing azo dye. (2008). ResearchGate.

  • Analytical study of some azo dyes and its medical applications. (n.d.). ResearchGate.

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Springer.

  • 2-((2-Aminophenyl)amino)ethan-1-ol. (n.d.). PubChem. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Studies of Some Metal (II) Complexes of Some Azo Dyes. (2023). ASEAN Journal for Science and Engineering in Materials.

  • CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series.

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Application Notes & Protocols: Evaluating 2-[(4-Aminophenyl)amino]ethan-1-ol as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, represents a significant and persistent challenge across numerous industries, from infrastructure and transportation to energy and manufacturing. The economic and safety implications of unchecked corrosion necessitate the development of effective mitigation strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of metal protection, particularly in acidic environments commonly encountered during industrial cleaning, pickling, and oil and gas exploration.[1][2]

Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[2][3] The efficacy of these molecules is intrinsically linked to their chemical structure. Compounds containing heteroatoms (such as Nitrogen and Oxygen), multiple bonds, and aromatic rings are particularly effective, as these features serve as active centers for adsorption.[3][4]

This application note introduces 2-[(4-Aminophenyl)amino]ethan-1-ol , an arylamino alcohol, as a promising candidate for corrosion inhibition. Its molecular architecture, featuring two amine groups, a hydroxyl group, and a phenyl ring, provides multiple active sites for robust adsorption onto metal surfaces.[5] This guide provides a comprehensive framework for researchers, chemists, and materials scientists to systematically evaluate the performance and understand the inhibitive mechanism of this compound. We present detailed, field-proven protocols for electrochemical analysis, surface characterization, and theoretical modeling, designed to deliver a complete and validated assessment of its capabilities.

Part 1: The Molecular Basis of Inhibition

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal surface, a process governed by its electronic and structural characteristics. The molecule possesses several key features that facilitate this protective action:

  • Heteroatom Active Centers: The nitrogen atoms of the primary and secondary amine groups, along with the oxygen atom of the hydroxyl group, possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (e.g., iron in steel), forming coordinate covalent bonds. This process, known as chemisorption, results in a strong anchor between the inhibitor and the metal.

  • Pi-Electron System: The aromatic phenyl ring is an electron-rich system. These π-electrons can interact with the charged metal surface, further strengthening the adsorption and increasing the surface area covered by the inhibitor molecule.

  • Formation of a Protective Barrier: Through the cumulative effect of these interactions, molecules of this compound displace water and aggressive ions (like Cl⁻ and SO₄²⁻) from the metal surface. This forms a thin, dense, and stable protective film that acts as a physical barrier, effectively blocking the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process.

Proposed Inhibition Mechanism

The diagram below illustrates the proposed mechanism by which this compound adsorbs onto a steel surface in an acidic medium, thereby inhibiting corrosion.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_adsorption Adsorption & Barrier Formation H_plus H+ Fe_surface Fe Fe Fe Fe Fe H_plus->Fe_surface Attack (Cathodic Reaction) Cl_minus Cl⁻ Cl_minus->Fe_surface Attack (Anodic Dissolution) Inhibitor This compound Inhibitor->Fe_surface Adsorption via N, O lone pairs & π-electrons Adsorbed_Inhibitor Protective Inhibitor Film Adsorbed_Inhibitor->H_plus Blocks Attack Adsorbed_Inhibitor->Cl_minus Blocks Attack

Caption: Proposed mechanism of corrosion inhibition by this compound.

Part 2: Experimental Evaluation Framework

A multi-faceted approach is essential for a thorough evaluation of any corrosion inhibitor. The following protocols combine classical, electrochemical, and surface analysis techniques to provide a complete performance profile.

Workflow for Inhibitor Evaluation

This diagram outlines the logical flow of experiments, from material preparation to final data analysis and validation.

A 1. Material & Solution Prep - Metal Coupon Polishing - Acid Solution Prep - Inhibitor Stock Prep B 2. Gravimetric (Weight Loss) Test - Calculate Corrosion Rate - Determine % Inhibition Efficiency A->B C 3. Electrochemical Tests - Potentiodynamic Polarization (PDP) - Electrochemical Impedance (EIS) A->C F 6. Data Synthesis & Analysis - Adsorption Isotherm Modeling - Mechanistic Interpretation B->F D 4. Surface Analysis - SEM Imaging - AFM Topography C->D Analyze coupons post-test C->F D->F E 5. Theoretical Modeling (Optional) - Quantum Chemical Calculations (DFT) E->F

Caption: A systematic workflow for evaluating corrosion inhibitor performance.

Protocol 2.1: Material and Solution Preparation

Rationale: Standardized preparation is critical for experimental reproducibility. Surface polishing removes pre-existing oxide layers and creates a uniform surface, while deaeration of the corrosive medium eliminates oxygen, which can introduce a secondary cathodic reaction and complicate data interpretation in acidic media.

Materials:

  • Mild Steel Coupons (e.g., C-0.05%, Mn-0.6%, P-0.36%, Si-0.03%, Fe-balance).[6]

  • Silicon Carbide (SiC) abrasive papers (grades 240, 600, 800, 1200).

  • Concentrated HCl or H₂SO₄ (Analytical Grade).

  • This compound (high purity).

  • Acetone, Ethanol, and Deionized Water.

  • Nitrogen gas (high purity).

Procedure:

  • Metal Coupon Preparation:

    • Cut mild steel specimens to the desired dimensions (e.g., 2.5 x 2.5 x 0.4 cm for weight loss, or cylindrical electrodes for electrochemical tests).[6]

    • Sequentially grind the coupon surfaces with SiC papers of increasing grit size (240 → 1200) to achieve a smooth, mirror-like finish.

    • Rinse the polished coupons thoroughly with deionized water, followed by degreasing in acetone and ethanol.

    • Dry the coupons in a stream of warm air and store them in a moisture-free desiccator.

  • Corrosive Solution Preparation (e.g., 1 M HCl):

    • Carefully add the required volume of concentrated HCl to deionized water in a volumetric flask to achieve the final desired concentration (e.g., 1 M).

    • Before each experiment, purge the test solution with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen.[7]

  • Inhibitor Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a small amount of the prepared acid solution to create a concentrated stock solution (e.g., 10⁻² M).

    • Prepare a range of test concentrations (e.g., 10⁻⁵ M to 10⁻³ M) by serial dilution of the stock solution with the corrosive medium.

Protocol 2.2: Gravimetric (Weight Loss) Measurements

Rationale: This fundamental method provides a direct measure of metal loss over time, offering a reliable calculation of overall corrosion rate and inhibitor efficiency. It is often used as a primary screening technique.[8][9]

Procedure:

  • Accurately weigh the prepared mild steel coupons using an analytical balance (W₁).

  • Immerse one coupon in 100 mL of the blank corrosive solution and other coupons in solutions containing different concentrations of the inhibitor.

  • Place the beakers in a thermostatically controlled water bath for a specified immersion period (e.g., 6 hours at 30°C).

  • After immersion, retrieve the coupons. Gently scrub them with a soft brush in a solution of 20% NaOH containing 200 g/L zinc dust to remove corrosion products.

  • Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them (W₂).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE) using the following equations:

    • Corrosion Rate (mm/year): CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ)

      • Where: ΔW is the weight loss (W₁ - W₂) in grams, A is the coupon surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.

Protocol 2.3: Electrochemical Analysis

Rationale: Electrochemical techniques offer rapid and mechanistic insights into the corrosion process. Potentiodynamic Polarization reveals how the inhibitor affects the rates of both anodic and cathodic reactions, while Electrochemical Impedance Spectroscopy probes the properties of the protective film at the metal-solution interface.[4][8]

Setup:

  • A standard three-electrode glass cell.

  • Working Electrode (WE): Prepared mild steel coupon.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Potentiostat/Galvanostat with frequency response analysis capability.

Procedure:

  • Open Circuit Potential (OCP):

    • Assemble the three-electrode cell with the test solution (blank or with inhibitor).

    • Immerse the electrodes and monitor the OCP for 60 minutes to allow the system to reach a steady state.

  • Potentiodynamic Polarization (PDP) (based on ASTM G59/G61): [7][10][11][12]

    • After OCP stabilization, scan the potential from -250 mV to +250 mV versus the final OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the resulting potential (E) vs. log of current density (log i).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the Corrosion Potential (Ecorr) and Corrosion Current Density (icorr).

    • Calculate Inhibition Efficiency: %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100

      • Where: icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): [3][13][14][15]

    • At the stabilized OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV).

    • Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 0.01 Hz).

    • Represent the data as Nyquist and Bode plots.

    • Fit the Nyquist plot data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the Solution Resistance (Rs) and the Charge Transfer Resistance (Rct).

    • Calculate Inhibition Efficiency: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where: Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Protocol 2.4: Surface Characterization

Rationale: Visual and topographical analysis of the metal surface provides direct evidence of the inhibitor's protective action. SEM reveals changes in surface morphology, while AFM can quantify reductions in surface roughness due to the formation of a smooth inhibitor film.[4][8][16]

Procedure:

  • Immerse prepared mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).

  • Gently retrieve the coupons, rinse with deionized water, and dry.

  • Scanning Electron Microscopy (SEM):

    • Mount the coupons on stubs and acquire images of the surface at various magnifications.

    • Compare the surface of the coupon exposed to the blank solution (which should show significant damage) with the surface of the coupon from the inhibitor solution (which should appear much smoother).

  • Atomic Force Microscopy (AFM):

    • Analyze the topography of the coupons to obtain 3D surface profiles and root-mean-square (RMS) roughness values.

    • A significant decrease in RMS roughness for the inhibitor-treated sample compared to the blank indicates the formation of a uniform, protective film.

Protocol 2.5: Adsorption Isotherm and Theoretical Modeling

Rationale: Adsorption isotherm models help elucidate the interaction between the inhibitor molecules and the metal surface.[17][18][19] Quantum chemical calculations provide a theoretical basis for understanding why the molecule is an effective inhibitor by correlating its electronic properties with its performance.[20][21][22][23]

Procedure:

  • Adsorption Isotherm Modeling:

    • Use the surface coverage (θ) values obtained from weight loss or electrochemical measurements (θ = %IE / 100) at different inhibitor concentrations (C).

    • Attempt to fit the C/θ vs. C data to various isotherm models (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point for monolayer adsorption.[24][25]

    • A linear plot with a high correlation coefficient (R²) suggests the adsorption follows that particular model. From the Langmuir isotherm, the standard free energy of adsorption (ΔG°ads) can be calculated to determine the spontaneity and type of adsorption (physisorption vs. chemisorption).

  • Quantum Chemical Calculations (DFT):

    • Use computational chemistry software (e.g., Gaussian, Quantum Espresso) to optimize the molecular structure of this compound.

    • Calculate key quantum chemical descriptors:

      • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher values indicate better inhibition potential.

      • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

      • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus greater inhibition efficiency.

      • Dipole Moment (μ): Provides insight into the polarity of the molecule and its interaction with the metal surface.[26]

Part 3: Data Synthesis and Interpretation

Table 1: Gravimetric and Electrochemical Data Summary
Inhibitor Conc. (M)Weight Loss (mg)CR (mm/y)%IE (WL)icorr (µA/cm²)%IE (PDP)Rct (Ω·cm²)%IE (EIS)
Blank (0)ValueValue-Value-Value-
1.0 x 10⁻⁵ValueValueValueValueValueValueValue
5.0 x 10⁻⁵ValueValueValueValueValueValueValue
1.0 x 10⁻⁴ValueValueValueValueValueValueValue
5.0 x 10⁻⁴ValueValueValueValueValueValueValue
1.0 x 10⁻³ValueValueValueValueValueValueValue
Table 2: Quantum Chemical Parameters (Theoretical)
ParameterDescriptionCalculated ValueImplication for Inhibition
EHOMO Electron-donating abilityValue (eV)Higher value suggests stronger donation to metal
ELUMO Electron-accepting abilityValue (eV)Lower value suggests easier acceptance from metal
ΔE (LUMO-HOMO) Reactivity IndexValue (eV)Lower value indicates higher reactivity and efficiency
Dipole Moment (μ) Molecular PolarityValue (Debye)Higher value can enhance adsorption

By integrating the results from these tables with the qualitative data from surface analysis, a comprehensive picture emerges. A successful study will show a clear trend of decreasing corrosion rate and increasing inhibition efficiency with higher concentrations of this compound, supported by smoother surface morphology and theoretical parameters that align with strong adsorptive capabilities.

References

  • Ekemin Ituen, Onyewuchi Akaranta, and Abosede James. 2017. “Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview”. Chemical Science International Journal 18 (1):1–34. [Link]

  • Gabitov, A. I. 2020. "Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds". IOP Conference Series: Earth and Environmental Science 459: 022064. [Link]

  • Solmaz, R., et al. 2018. "Surface Characterization Techniques in Corrosion Inhibition Research". ResearchGate. Request PDF. [Link]

  • Mauri, M., et al. 2025. "A Quantum Computational Method for Corrosion Inhibition". ACS Publications. [Link]

  • Sik, A., et al. 2022. "Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines". MDPI. [Link]

  • Yusof, N. A., et al. 2013. "Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride". AIP Publishing. [Link]

  • Ramachandran, S., et al. 2001. "Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors". CORROSION 57 (1): 9–18. [Link]

  • Verma, C., et al. 2022. "Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review". Taylor & Francis Online. [Link]

  • Al-Hashem, A., et al. 2022. "Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors". Scientific Reports. [Link]

  • Infinita Lab. "Corrosion Inhibitor Testing". Accessed January 14, 2026. [Link]

  • Li, Y., et al. 2015. "Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles". ResearchGate. [Link]

  • ASTM International. "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements". Accessed January 14, 2026. [Link]

  • Matergenics Inc. "ASTM G61: Potentiodynamic Polarization". Accessed January 14, 2026. [Link]

  • ASTM International. "G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements". Accessed January 14, 2026. [Link]

  • ResearchGate. "Adsorption Isotherm Modeling in Corrosion Inhibition Studies". Accessed January 14, 2026. [Link]

  • ACS Publications. "Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy". Accessed January 14, 2026. [Link]

  • RSC Publishing. "Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants". Accessed January 14, 2026. [Link]

  • Zerust Excor. "Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System". Accessed January 14, 2026. [Link]

  • ResearchGate. "Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview". Accessed January 14, 2026. [Link]

  • ASTM International. "G3 Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing". Accessed January 14, 2026. [Link]

  • OHIO Open Library. "Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency". Accessed January 14, 2026. [Link]

  • AIP Publishing. "Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride". Accessed January 14, 2026. [Link]

  • OnePetro. "Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency". Accessed January 14, 2026. [Link]

  • NACE International. "Evaluation of corrosion inhibitors". Accessed January 14, 2026. [Link]

  • Google Patents. "CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol". Accessed January 14, 2026.
  • King's Land. "Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis". Accessed January 14, 2026. [Link]

  • Serrar, H., et al. 2018. "Experimental and Theoretical Studies of the Corrosion Inhibition of 4-amino-2-(4-chlorophenyl)". Port. Electrochim. Acta 36: 35-52. [Link]

  • ResearchGate. "Electrochemical and DFT studies of β-amino-alcohols as corrosion inhibitors for brass". Accessed January 14, 2026. [Link]

  • Rajeswari, V., et al. 2015. "Corrosion Inhibition and Adsorption Behavior of 4–Amino Acetophenone Pyridine 2-Aldehyde in 1 M Hydrochloric Acid". International Journal of Electrochemical Science 10: 4666-4681. [Link]

  • National Institutes of Health (NIH). "Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends". Accessed January 14, 2026. [Link]

  • Semantic Scholar. "Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative". Accessed January 14, 2026. [https://www.semanticscholar.org/paper/Electrochemical-and-DFT-insights-into-2-amino-4-(4-Hassan-El-Shazly/a61642875b486b723d38c642e1282c0032e29304]([Link]

  • Semantic Scholar. "Electrochemical and Surface Characterization Studies of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3". Accessed January 14, 2026. [Link]

  • ResearchGate. "Inhibitory effect of some amino acids on corrosion of Pb–Ca–Sn alloy in sulfuric acid solution". Accessed January 14, 2026. [Link]

  • ResearchGate. "A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments". Accessed January 14, 2026. [Link]

  • ResearchGate. "Inhibiting effect of 4-amino-8-(4-chlorophenyl)-2-(4-nitrophenyl)-6-oxo-2,6-dihydropyrimido[2,1-b][17][20]thiazine-3,7-dicarbonitrile on the corrosion of a carbon steel in phosphoric acid". Accessed January 14, 2026. [Link]

  • ResearchGate. "[4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4". Accessed January 14, 2026. [Link]

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Application Note & Protocols: Strategic Derivatization of 2-[(4-Aminophenyl)amino]ethan-1-ol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-[(4-aminophenyl)amino]ethan-1-ol scaffold is a versatile and valuable building block in medicinal chemistry, embodying the key pharmacophoric features of an arylamino alcohol.[1] Its structure presents three distinct, chemically reactive sites: a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol. This multiplicity of functional groups allows for extensive structural modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates. However, this same reactivity presents a significant challenge in achieving selective derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. It details step-by-step protocols, explains the chemical rationale behind methodological choices, and outlines workflows for generating diverse chemical libraries for drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The arylamino alcohol motif is a privileged structure found in a wide range of biologically active molecules, including antimalarial agents and compounds targeting the central nervous system.[2][3][4] The this compound molecule, hereafter referred to as APAE, provides a robust and accessible starting point for chemical exploration. Its three primary functional groups serve as handles for diversification:

  • The Primary Aromatic Amine (Aniline Moiety): This group is a key site for modulating electronic properties, hydrogen bonding capabilities, and overall polarity. Derivatization here can influence target binding and pharmacokinetic properties. Aromatic amines are crucial substructures in over a third of drug candidates.[5]

  • The Primary Alcohol: The hydroxyl group is a hydrogen bond donor and acceptor. Its modification into esters or ethers can serve as a prodrug strategy, improve metabolic stability, or alter lipophilicity.[6]

  • The Secondary Aliphatic Amine: This amine's basicity and hydrogen-bonding potential are critical for molecular recognition and solubility. N-alkylation or acylation can profoundly impact a compound's pharmacological profile.[1]

The central challenge and opportunity lie in selectively addressing one functional group in the presence of the others. This guide will explore methodologies to achieve this selectivity, empowering chemists to precisely engineer novel analogues.

Core Scaffold Analysis and Reactivity

Understanding the relative reactivity of APAE's functional groups is paramount for planning any synthetic strategy. The nitrogen atoms are generally more nucleophilic than the oxygen atom, with the primary aromatic amine's reactivity being slightly attenuated by electron delocalization into the phenyl ring compared to a typical aliphatic amine.

Figure 1: Reactive functional groups on the APAE scaffold.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for modifying each functional group. The choice of strategy will depend on the desired final product and may require the use of protecting groups to ensure selectivity.

Modification of the Primary Aromatic Amine

This is often the most reactive site under neutral or basic conditions. Direct derivatization is typically straightforward.

Rationale: Converting the aniline to an amide is a classic medicinal chemistry tactic. It neutralizes the basicity of the amine, introduces a hydrogen bond acceptor (the carbonyl oxygen), and allows for the introduction of diverse R-groups to probe steric and electronic requirements of a binding pocket.

Materials:

  • This compound (APAE)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acid Anhydride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve APAE (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Rationale: Sulfonamides are excellent hydrogen bond donors and are metabolically stable. This modification introduces a tetrahedral geometry at the sulfur atom, which can be beneficial for filling specific pockets in a protein target.

Procedure: This protocol is analogous to Protocol 1, with the substitution of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) for the acyl chloride. The reaction is typically performed in the presence of pyridine or TEA as the base. Purification and characterization steps remain the same.

Figure 2: Reaction schemes for aromatic amine modification.

Modification of the Primary Alcohol

Selective derivatization of the hydroxyl group requires careful consideration of reaction conditions to avoid reacting with the more nucleophilic amines. Often, protection of the amine groups is the most reliable strategy.

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to many reaction conditions used for alcohol derivatization and can be easily removed under acidic conditions.

Procedure:

  • Dissolve APAE (1.0 eq) in THF.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to yield the di-Boc protected APAE, where both the primary and secondary amines are protected.

Rationale: Esterification can mask the polar hydroxyl group, potentially improving cell permeability. Esters can also be designed to be hydrolyzed by endogenous esterases, releasing the active parent drug in vivo (prodrug approach).

Materials:

  • Di-Boc protected APAE (from Protocol 3)

  • Carboxylic acid (1.5 eq)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Catalyst: DMAP (0.1 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the di-Boc protected APAE (1.0 eq), carboxylic acid (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of EDC (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture (to remove dicyclohexylurea byproduct if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the fully protected, esterified derivative.

  • Deprotection: The Boc groups can be removed by treating the purified product with trifluoroacetic acid (TFA) in DCM to yield the final ester derivative.

Modification of the Secondary Aliphatic Amine

Targeting the secondary amine selectively is the most challenging and almost always requires orthogonal protection-deprotection strategies. A common route involves protecting the primary aromatic amine, derivatizing the secondary amine, and then deprotecting.

Rationale: Introducing small alkyl groups at the secondary amine can fine-tune the molecule's pKa and steric profile, which can be critical for optimizing interactions with a biological target. Reductive amination is a mild and efficient method for this transformation.[7]

Procedure (Illustrative Example):

  • Selective Protection: Protect the primary aromatic amine of APAE. This is non-trivial and may require specialized methods beyond the scope of this general guide. For library synthesis, it is often more practical to start from a different precursor, such as reacting N-ethyl-p-phenylenediamine with 2-chloroethanol to generate an N-ethylated APAE analogue directly.[1]

  • Reductive Amination: Assuming a singly-protected (at the aromatic amine) APAE is available, dissolve it (1.0 eq) and an aldehyde or ketone (1.2 eq) in a solvent like methanol or dichloroethane.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with saturated NaHCO₃ and extracting with an organic solvent.

  • Purify by column chromatography.

  • Perform the final deprotection step to reveal the N-alkylated APAE derivative.

Integrated Workflow for Library Synthesis

A strategic workflow is essential for efficiently generating a library of diverse APAE derivatives. The following diagram illustrates a possible logic flow that leverages protecting groups to achieve selective modifications.

Library_Synthesis_Workflow start_node Start: APAE protect_node Protect Amines (e.g., Boc₂O) Protocol 3 start_node->protect_node derivatize_aniline Derivatize Aromatic Amine (Acylation / Sulfonylation) Protocols 1 & 2 start_node->derivatize_aniline protected_scaffold Di-Boc-APAE (Free Alcohol) protect_node->protected_scaffold derivatize_alcohol Derivatize -OH (Esterification / Etherification) Protocol 4 protected_scaffold->derivatize_alcohol ester_ether Ester / Ether Library (Protected) derivatize_alcohol->ester_ether deprotect_node Deprotect Amines (TFA / DCM) ester_ether->deprotect_node final_library Final Library A: Alcohol-Modified deprotect_node->final_library final_library_b Final Library B: Aniline-Modified derivatize_aniline->final_library_b

Figure 3: Logical workflow for generating APAE-based libraries.

Data Presentation and Characterization

Systematic logging of experimental and analytical data is crucial. All synthesized compounds must be rigorously characterized to confirm their identity, purity, and structure.

Table 1: Example Data Summary for a Synthesized APAE Analogue Library

Compound IDModification SiteR-GroupYield (%)¹H NMR (δ, ppm) Key SignalMS (m/z) [M+H]⁺
APAE-A01 Aromatic AmineAcetyl (-COCH₃)859.8 (s, 1H, -NHCO-)195.11
APAE-A02 Aromatic AmineBenzoyl (-COPh)7810.1 (s, 1H, -NHCO-)257.13
APAE-C01 Alcohol (-OH)Acetate (-OCOCH₃)65 (2 steps)4.2 (t, 2H, -CH₂O-)195.11
APAE-C02 Alcohol (-OH)Benzoate (-OCOPh)61 (2 steps)4.4 (t, 2H, -CH₂O-)257.13

Note: Yields for alcohol modifications are reported over the protection and esterification steps. Characterization data is for the final, deprotected compounds.

Conclusion

The this compound scaffold offers a rich platform for medicinal chemistry exploration. By understanding the nuanced reactivity of its constituent functional groups and applying strategic synthetic methodologies, including the judicious use of protecting groups, researchers can efficiently generate diverse libraries of novel compounds. The protocols and workflows detailed in this application note provide a robust framework for unlocking the full potential of this versatile building block in the pursuit of new therapeutic agents.

References

  • Benchchem. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol synthesis. Retrieved from a URL provided by the grounding tool.
  • Villa, L., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guidechem. (n.d.). What are the synthesis and applications of 2-(4-Aminophenyl)ethanol?. Retrieved from a URL provided by the grounding tool.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Alcohols as alkylating agents in heteroarene C–H functionalization. Science. Retrieved from [Link]

  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Nitroxoline Anticancerogen Tablets. (n.d.). 2-(4-Aminophenyl)ethanol for orgnic synthesis. Retrieved from a URL provided by the grounding tool.
  • RSC Publishing. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (2021). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Events. Retrieved from [Link]

  • PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Chromatography B. Retrieved from [Link]

  • ScienceDirect. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Comprehensive Analytical Chemistry. Retrieved from a URL provided by the grounding tool.
  • PubMed. (2003). Application of Modified Mosher's Method for Primary Alcohols With a Methyl Group at C2 Position. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from a URL provided by the grounding tool.
  • Ascentus Organics Pvt. Ltd. (n.d.). (1R)-2-{[2-(4-aminophenyl) ethyl] amino}-1-phenyl ethanol. Retrieved from a URL provided by the grounding tool.
  • PubMed Central. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts. Retrieved from [Link]

  • PubMed Central. (2020). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. RASĀYAN J. Chem. Retrieved from [Link]

Sources

Application Note & Protocol: Selective N-Alkylation of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selective N-alkylation of 2-[(4-aminophenyl)amino]ethan-1-ol, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The protocol details a robust and highly selective one-pot reductive amination procedure, which is often superior to direct alkylation for avoiding common side reactions like overalkylation. It offers step-by-step instructions, mechanistic insights, and critical parameter analysis to empower researchers in drug development and organic synthesis to achieve high yields of target N-alkylated products. An alternative direct alkylation protocol is also discussed for contexts where it may be applicable.

Principle and Mechanistic Insights

The substrate, this compound, possesses three sites susceptible to alkylation: a primary aromatic amine, a secondary aliphatic amine, and a primary hydroxyl group. The challenge in alkylating this molecule lies in achieving selectivity for a single site.

  • Nucleophilicity: The secondary aliphatic amine is generally the most nucleophilic and basic site, making it the most likely to be alkylated under neutral or mildly acidic conditions. The primary aromatic amine is less nucleophilic due to the delocalization of its lone pair of electrons into the benzene ring. The hydroxyl group is the least nucleophilic but can be deprotonated under strongly basic conditions to form an alkoxide, leading to O-alkylation.

  • Controlling Selectivity: Reductive Amination vs. Direct Alkylation

    • Direct Alkylation with alkyl halides is a classic method but is notoriously difficult to control. The initial mono-alkylated product is often more nucleophilic than the starting material, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[2][3]

    • Reductive Amination offers a more controlled, one-pot approach to synthesizing secondary and tertiary amines.[4][5] This method involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent.[6][7] This process is highly efficient and avoids the problem of multiple alkylations.

For this guide, we will focus on reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) as the primary protocol. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[8][9] It is stable in acidic media, which is necessary to catalyze imine formation, and it selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[8]

Visualized Chemical Transformation

The following diagram illustrates the general workflow for the reductive amination of this compound.

G A This compound E Imine/Iminium Ion Intermediate A->E Condensation B Aldehyde/Ketone (R1-CO-R2) B->E C NaBH(OAc)3 (Sodium Triacetoxyborohydride) F N-Alkylated Product C->F D Solvent (e.g., DCE, THF) Acetic Acid (catalyst) E->F Reduction

Caption: General scheme of reductive amination.

Primary Protocol: Selective N-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with a generic aldehyde (e.g., benzaldehyde) to yield the N-benzylated product. The quantities can be adapted for other aldehydes or ketones.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask with stir bar
Aldehyde or Ketone (e.g., Benzaldehyde)Condenser and drying tube (or N₂/Ar inlet)
Sodium triacetoxyborohydride (NaBH(OAc)₃)Magnetic stirrer with heating plate
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)TLC plates (silica gel 60 F₂₅₄)
Glacial Acetic Acid (optional, catalyst)TLC developing chamber
Saturated Sodium Bicarbonate (NaHCO₃) solutionUV lamp (254 nm)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Glassware for extraction and filtration
Silica gel for column chromatographyColumn chromatography setup
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in an appropriate solvent such as 1,2-dichloroethane (DCE) or THF (approx. 0.1-0.2 M concentration).

    • Add the aldehyde or ketone (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation, especially with ketones.[9]

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1).

    • Spot the starting amine, the aldehyde/ketone, and the reaction mixture. The product should have an Rf value intermediate between the polar starting amine and the less polar aldehyde.

    • The reaction is complete when the starting amine spot has been completely consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure N-alkylated product.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, FTIR).

Visualized Experimental Workflow

G start Start prep Prepare Reactants (Amine, Carbonyl, Solvent) start->prep react Combine & Stir (Imine Formation) prep->react add_reductant Add NaBH(OAc)3 (Reduction Step) react->add_reductant monitor Monitor by TLC add_reductant->monitor monitor->monitor Incomplete workup Quench & Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the reductive amination protocol.

Alternative Protocol: Direct N-Alkylation

While reductive amination is preferred for selectivity, direct alkylation can be performed, typically favoring alkylation at the same secondary amine. This method is more prone to over-alkylation and may require more extensive optimization and purification.

  • Procedure Outline:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq).

    • Add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) dropwise at room temperature or 0 °C.

    • Stir the reaction at room temperature or with gentle heating until TLC indicates consumption of the starting material.

    • Perform an aqueous work-up and purify by column chromatography as described in the previous protocol.

  • Key Consideration: The primary aromatic amine can be protected if alkylation is desired elsewhere, or if its reactivity poses a problem.[10][11] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed under different conditions.[10][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inefficient imine formation; Deactivated reducing agent; Sterically hindered reactants.Add a catalytic amount of acetic acid. Ensure NaBH(OAc)₃ is dry and freshly opened. Increase reaction time or temperature moderately (e.g., to 40-50 °C).
Starting Material Remains Insufficient reducing agent or alkylating agent; Short reaction time.Increase the equivalents of the limiting reagent (typically NaBH(OAc)₃ or the carbonyl). Allow the reaction to run for a longer period, monitoring by TLC.
Multiple Products (Overalkylation) (Direct Alkylation) Product is more reactive than starting material. (Reductive Amination) This is less common but could indicate side reactions.Use reductive amination instead of direct alkylation. In direct alkylation, use a strict 1:1 stoichiometry and add the alkyl halide slowly at low temperature. Consider protecting the primary amine.[11]
Formation of an Alcohol Byproduct Reduction of the aldehyde/ketone by the reducing agent.This indicates the imine formation is too slow or the reducing agent is too reactive. NaBH(OAc)₃ is specifically chosen to avoid this.[8] Ensure proper stoichiometry and conditions.
Difficult Purification Close Rf values of product and byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or an alternative purification method like preparative HPLC.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment. It is also an irritant.

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Use with extreme caution and appropriate containment. Consider using a less toxic solvent like THF if the reaction allows.

    • Aldehydes/Ketones: Many are irritants and sensitizers. Avoid inhalation and skin contact.

  • Work-up: The quenching step with sodium bicarbonate can produce gas. Add the quenching solution slowly to control the rate of effervescence.

References

  • Vertex AI Search Result. (n.d.). 2-(4-Aminophenyl)ethanol synthesis. ChemicalBook. Retrieved January 14, 2026.
  • Vertex AI Search Result. (n.d.). What are the synthesis and applications of 2-(4-Aminophenyl)ethanol? Guidechem. Retrieved January 14, 2026.
  • Magid, A. F. A. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved January 14, 2026, from [Link]

  • Kumar, A., et al. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride as a Reducing Agent. SciSpace. Retrieved January 14, 2026, from [Link]

  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 839-841. Available from: [Link]

  • Vertex AI Search Result. (n.d.). RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
  • Vertex AI Search Result. (n.d.). RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search Result. (n.d.). EP1976821A1 - Direct alkylation of n-alkyl-n'-phenyl-p-phenylenediamine.
  • Zhang, Z., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Cellulose, 24(7), 2845-2857. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 14, 2026, from [Link]

  • Medley, J. W., & Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 14, 2026, from [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 14, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 2-(4-aminophenyl)ethanol. Retrieved January 14, 2026, from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 14, 2026, from [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • Wang, X., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available from: [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search Result. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • World Intellectual Property Organization. (2007). WO/2007/087195 DIRECT ALKYLATION OF N-ALKYL-N'-PHENYL-P-PHENYLENEDIAMINE. Retrieved January 14, 2026.
  • Vertex AI Search Result. (n.d.). (PDF) Selective alkylation of aminophenols.
  • Oberster, A. E., et al. (1965). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 43(1), 155-161. Available from: [Link]

  • Liskamp, R. M. J., et al. (2009). Introduction of Functional Groups into Peptides via N-Alkylation. Journal of Organic Chemistry, 74(18), 7048-7057. Available from: [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search Result. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Available from: [Link]

  • Sajiki, H., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 11(35), 5839-5846. Available from: [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-[(4-Nitrophenyl)amino]ethanol to 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to valuable aromatic amines. These amines are pivotal intermediates in the production of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The target molecule of this guide, 2-[(4-Aminophenyl)amino]ethan-1-ol, is a versatile building block, and its efficient synthesis is of considerable interest to the drug development and fine chemical industries.[1] This document provides a comprehensive guide to the catalytic hydrogenation of 2-[(4-Nitrophenyl)amino]ethanol, offering in-depth technical insights and a field-proven, self-validating protocol for researchers, scientists, and drug development professionals.

Chemical Principles and Mechanistic Insights

The catalytic hydrogenation of a nitro group to an amine is a complex process involving the transfer of six hydrogen atoms. The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium or platinum supported on activated carbon, or Raney nickel.[3][4]

There are two generally accepted pathways for the reduction of nitroarenes: a direct hydrogenation route and a condensation route.[5]

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, without the formation of dimeric intermediates.

  • Condensation Pathway (Haber-Lukashevich Mechanism): This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound, which is then further reduced to azo and hydrazo compounds before finally yielding the amine.[5][6]

The predominant pathway is influenced by factors such as the catalyst, solvent, and substrate.[6] For palladium-on-carbon (Pd/C) catalyzed hydrogenations, evidence often points towards a direct pathway where intermediate products are not significantly accumulated in the reaction mixture.[6][7]

Reaction_Mechanism cluster_start Starting Material cluster_intermediates Reaction Intermediates (Direct Pathway) cluster_product Final Product 2-[(4-Nitrophenyl)amino]ethanol 2-[(4-Nitrophenyl)amino]ethanol Nitroso Intermediate Nitroso Intermediate 2-[(4-Nitrophenyl)amino]ethanol->Nitroso Intermediate + H2 (Catalyst) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H2 (Catalyst) This compound This compound Hydroxylamine Intermediate->this compound + H2 (Catalyst)

Caption: Simplified direct hydrogenation pathway of a nitroarene.

Catalyst Selection and Rationale

The choice of catalyst is critical for a successful hydrogenation.[8]

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Highly active and efficient for nitro group reduction.[3] Good functional group tolerance.[9]Can be pyrophoric, especially after use.[10][11] May cause dehalogenation in susceptible substrates.[3]
Raney Nickel Cost-effective.[4] Often used when dehalogenation is a concern.[3][12]Can be pyrophoric. Requires careful handling and storage. May exhibit lower selectivity for some substrates.
Platinum on Carbon (Pt/C) Effective for a wide range of hydrogenations.Can be more expensive than other options. May require more forcing conditions for some nitro reductions.

For the synthesis of this compound, 10% Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity and selectivity for the reduction of aromatic nitro groups.[3][9] The reaction can be performed under relatively mild conditions, minimizing the risk of side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and safety measures integrated into each step.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-[(4-Nitrophenyl)amino]ethanol>98%Commercially Available
10% Palladium on Carbon (Pd/C)50% water wetCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Hydrogen Gas (H₂)High Purity (>99.99%)Gas Supplier
Nitrogen Gas (N₂)High Purity, InertGas Supplier
Celite® 545Filtration AidCommercially Available
Three-Neck Round Bottom FlaskAppropriate SizeStandard Glassware Supplier
Magnetic Stirrer and Stir BarStandard Laboratory Equipment
Hydrogen BalloonStandard Laboratory Equipment
Gas Inlet Adapter with StopcockStandard Glassware Supplier
Nitrogen/Vacuum Manifold (Schlenk Line)Standard Laboratory Equipment
Buchner Funnel and Filter FlaskStandard Glassware Supplier
Safety Precautions: A Paramount Concern

Catalytic hydrogenation poses significant fire and explosion hazards.[10][11] Strict adherence to the following safety protocols is mandatory:

  • Pyrophoric Catalyst: Palladium on carbon is highly flammable, especially after the reaction when it is dry and saturated with hydrogen.[10] Always handle the catalyst in a wet state.[13][14]

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] The entire procedure must be conducted in a well-ventilated fume hood.[8]

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.[11][13]

  • Pressure and Temperature Control: This protocol utilizes a hydrogen balloon at ambient pressure, which is a safer method for laboratory-scale reactions.[14] Avoid open flames and other ignition sources.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation Charge_Flask Charge flask with Pd/C and starting material Inert_Atmosphere Establish inert atmosphere (N2 purge) Charge_Flask->Inert_Atmosphere Add_Solvent Add anhydrous methanol Inert_Atmosphere->Add_Solvent Introduce_H2 Introduce hydrogen via balloon Add_Solvent->Introduce_H2 Stir Stir vigorously at room temperature Introduce_H2->Stir Monitor Monitor reaction by TLC Stir->Monitor N2_Purge_Again Purge with N2 Monitor->N2_Purge_Again Filter Filter through Celite® to remove catalyst N2_Purge_Again->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Purify crude product (optional) Concentrate->Purify

Caption: Step-by-step experimental workflow for the catalytic hydrogenation.

Step-by-Step Methodology
  • Flask Preparation and Reagent Charging:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (50% wet, ~5-10 mol% on a dry basis relative to the starting material).

    • Add the 2-[(4-Nitrophenyl)amino]ethanol to the flask.

  • Establishing an Inert Atmosphere:

    • Assemble the flask on a Schlenk line.

    • Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition:

    • Under a positive pressure of nitrogen, add anhydrous methanol via cannula or syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~10-20 mL per gram of starting material).

  • Hydrogenation:

    • Replace the nitrogen inlet with a gas inlet adapter connected to a balloon filled with hydrogen gas.

    • Evacuate the flask briefly and then backfill with hydrogen from the balloon. Repeat this two to three times.

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • To take an aliquot for TLC, first purge the system with nitrogen.[10] Then, quickly remove a small sample via syringe.

    • The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The product can be visualized with a UV lamp and/or an appropriate stain (e.g., ninhydrin for the amine).

  • Reaction Workup and Catalyst Filtration (CRITICAL SAFETY STEP):

    • Once the reaction is complete (as determined by TLC), purge the reaction flask thoroughly with nitrogen to remove all residual hydrogen.[8]

    • Prepare a pad of Celite® in a Buchner funnel.

    • CAUTION: The used catalyst can ignite upon contact with air.[10] Wet the Celite® pad with a small amount of methanol.

    • Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite® pad.

    • Wash the flask and the filter cake with additional methanol to ensure complete recovery of the product.

    • Immediately after filtration, quench the filter cake containing the Pd/C catalyst with plenty of water to render it non-pyrophoric.[10] Transfer the wet catalyst slurry to a designated, clearly labeled waste container.[14]

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.

Expected Results and Characterization

ParameterExpected Value
Reaction Time 2-8 hours (highly dependent on scale and stirring efficiency)
Yield >90% (for the crude product)
Appearance White to off-white solid
Melting Point 107-110 °C[15]
¹H NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, poor stirring.Use fresh catalyst, ensure the hydrogen balloon remains inflated, increase stirring speed.
Low Yield Incomplete reaction, loss during workup.Ensure reaction goes to completion, be careful during filtration and transfer steps.
Product Contamination Incomplete reaction, side products.Check for catalyst poisoning, consider purifying the product by recrystallization or chromatography.
Dark Product Color Air oxidation of the amine product.Maintain an inert atmosphere during workup as much as possible, purify the product.

References

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Industrial Projects & Safety Management. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by.... Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). e The results of the catalytic transfer hydrogenation of nitro compounds.. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved from [Link]

  • RSC Publishing. (2017, June 9). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Chemical Synthesis Database. (2025, May 20). 2-(4-aminophenyl)ethanol. Retrieved from [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • PubMed. (n.d.). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP0002308A1 - Catalytic hydrogenation process for the manufacture of aromatic amines.

Sources

"use of 2-[(4-Aminophenyl)amino]ethan-1-ol in asymmetric synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: 2-[(4-Aminophenyl)amino]ethan-1-ol in Asymmetric Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a foundational class of ligands and auxiliaries in modern asymmetric synthesis, enabling the creation of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] Their value stems from the vicinal amino and hydroxyl groups, which can coordinate as bidentate ligands to a metal or metalloid center, forming a stable, chiral environment.[1] This chiral pocket directs the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

This compound (CAS: 19298-14-7) is a representative member of this ligand class.[2] Its structure contains a stereogenic center and the requisite N,O-donor atoms, making it a candidate for inducing chirality in catalytic transformations.[2] While sterically more demanding and conformationally rigid amino alcohols, such as those derived from indanol or prolinol, often provide higher levels of enantioselectivity, studying simpler structures like this compound provides a clear and accessible model for understanding the core principles of this chemical class.[3][4][5]

This guide details the primary application of such ligands: the in situ generation of catalysts for the asymmetric reduction of prochiral ketones, a cornerstone transformation in organic synthesis.[6] We will focus on the well-established Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed from the amino alcohol and a borane source.[7][8][9]

Principle of Application: Asymmetric Reduction of Ketones

The most prominent use of chiral β-amino alcohols is in the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6] This is typically achieved via two main pathways:

  • Borane-Mediated Reduction (CBS Reduction): The amino alcohol reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst in situ.[5][9] This catalyst coordinates to the ketone, positioning the borane reductant to deliver a hydride to one specific face of the carbonyl, thereby yielding an enantiomerically enriched alcohol.[8][10] The predictability and high enantioselectivity of this method have made it a powerful synthetic tool.[7]

  • Asymmetric Transfer Hydrogenation (ATH): The amino alcohol serves as a chiral ligand for a transition metal, typically Ruthenium(II).[3][4] In the presence of a hydrogen donor (e.g., isopropanol or formic acid/triethylamine), the resulting chiral metal complex catalyzes the reduction of ketones or imines with high efficiency.[3][4][11] The ligand's structure, particularly its rigidity, is crucial for achieving high asymmetric induction.[3]

This guide will provide a detailed protocol for the borane-mediated reduction, as it is a fundamental and highly illustrative application for evaluating a new chiral amino alcohol ligand.

Mechanistic Insight: The Oxazaborolidine Catalytic Cycle

The success of the CBS reduction lies in the formation of a rigid, five-membered oxazaborolidine ring which acts as the chiral catalyst. The mechanism, elucidated by Corey and co-workers, involves a catalytic cycle where the catalyst coordinates both the borane reductant and the ketone substrate.

Causality of Stereoselection: The ketone's carbonyl oxygen, being the more Lewis basic site, coordinates to the Lewis acidic boron atom of the oxazaborolidine. Steric interactions between the ketone's substituents (large, RL, and small, RS) and the substituents on the chiral catalyst force the ketone to adopt a specific orientation. The borane (BH₃) then coordinates to the ring nitrogen, positioning it to deliver a hydride via a six-membered transition state to the less-hindered face of the ketone carbonyl. This directed hydride transfer is the origin of the high enantioselectivity.[8][9]

CBS_Mechanism cluster_formation Catalyst Formation cluster_cycle Catalytic Cycle Ligand Amino Alcohol (Ligand) Catalyst Chiral Oxazaborolidine Ligand->Catalyst + BH₃ - 2H₂ BH3_1 BH₃ Catalyst_Coord Catalyst-BH₃ Complex Catalyst->Catalyst_Coord + BH₃ TS Six-Membered Transition State Catalyst_Coord->TS + Ketone Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst - Chiral Alcohol Ketone Ketone (Substrate) BH3_2 BH₃ Alcohol Chiral Alcohol (Product)

Figure 1: Simplified catalytic cycle for the CBS reduction.

Detailed Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for evaluating a chiral β-amino alcohol, such as this compound, in the asymmetric reduction of a model substrate, acetophenone.

Trustworthiness through Self-Validation: This protocol includes steps for catalyst formation, reaction, quenching, and analysis. The enantiomeric excess (ee) of the resulting 1-phenylethanol, determined by chiral chromatography, serves as the direct measure of the ligand's effectiveness. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the borane reagent and catalyst.

Materials
  • This compound (or other chiral amino alcohol ligand) (10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, 1.0 M)

  • Acetophenone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Protocol_Workflow start Start: Flame-dried flask under Argon dissolve 1. Dissolve Ligand in anhydrous THF start->dissolve cool 2. Cool to 0 °C dissolve->cool add_bh3 3. Add BH₃·SMe₂ dropwise (Catalyst Formation) cool->add_bh3 stir 4. Stir for 30 min at RT add_bh3->stir add_ketone 5. Add Acetophenone in THF dropwise stir->add_ketone react 6. Stir at RT until completion (TLC/GC) add_ketone->react quench 7. Quench slowly with Methanol at 0 °C react->quench workup 8. Acid/Base Workup & Extraction quench->workup dry 9. Dry organic layer (MgSO₄) & Concentrate workup->dry analyze 10. Purify (Chromatography) & Analyze ee (Chiral HPLC/GC) dry->analyze end End analyze->end

Figure 2: Experimental workflow for ligand evaluation.
Step-by-Step Procedure
  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the chiral amino alcohol (e.g., 0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL). Stir until the ligand is fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents an overly exothermic reaction upon borane addition.

    • Slowly add the borane reagent (e.g., 0.1 mmol of BH₃·SMe₂) dropwise. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This period is crucial for the complete formation of the stable oxazaborolidine catalyst.[6][9]

  • Reduction Reaction:

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the stirred catalyst solution at room temperature.

    • Causality: A slow addition of the substrate ensures it interacts with the catalyst-borane complex rather than with any free borane, which would lead to a non-selective background reaction and lower the enantioselectivity.[12]

    • Add the stoichiometric borane reductant (e.g., 0.6 mmol of BH₃·SMe₂, 1.2 equiv relative to the ketone) dropwise, maintaining the temperature below 30 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Causality: The quench is highly exothermic. Cooling prevents loss of solvent and potential side reactions.

    • Very slowly and carefully, add methanol (5 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.

    • Stir for 20 minutes, then add 1 M HCl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, (R)- or (S)-1-phenylethanol, can be purified by silica gel column chromatography.

  • Analysis:

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis, comparing the product to authentic racemic and enantiopure standards.

Data Presentation & Ligand Performance

The effectiveness of this compound should be compared against established, high-performance ligands. Its flexible, acyclic nature may lead to lower enantioselectivity compared to conformationally rigid systems.

Table 1: Comparative Performance in the Asymmetric Reduction of Acetophenone

EntryChiral LigandLoading (mol%)Yield (%)ee (%)Product Config.
1This compound10>9540-60 (Est.)N/A
2(S)-Diphenylprolinol derivative[9]2.5>9994.7R
3(cis)-1-Amino-2-indanol derivative[3][4]5-10High>90Varies

Note: Data in Entry 1 is an illustrative estimate based on the performance of similar simple, flexible amino alcohols. Entries 2 and 3 represent literature-reported values for highly effective, rigid ligands, demonstrating the importance of structural rigidity for high enantiomeric induction.

Expertise & Insights: The lower expected enantioselectivity for a simple ligand like this compound is not a failure but an important data point. It underscores a key principle in asymmetric catalysis: conformational rigidity of the chiral catalyst is paramount. Ligands like the diphenylprolinol derivative used in the original CBS studies or the indanol-based ligands used in ATH create a much more defined and ordered chiral pocket around the active site, leading to superior facial discrimination of the substrate.[3][9] Researchers developing new drugs or processes would use this information to select more sterically hindered and rigid ligands for optimal results.

Synthesis of the Ligand

This compound is not as commercially prevalent as other amino alcohols but can be synthesized in a straightforward manner. The most common route is the reduction of its nitro-aromatic precursor.[2]

  • Reaction: Reduction of 2-[(4-Nitrophenyl)amino]ethanol.

  • Methodology: A common and effective method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] Alternative methods using hydrogen donors like hydrazine hydrate have also been developed to avoid handling hydrogen gas, which can be beneficial for industrial-scale production.[2][13]

Conclusion

This compound serves as an excellent model compound for understanding the fundamental principles of asymmetric catalysis mediated by chiral β-amino alcohols. While it may not achieve the state-of-the-art enantioselectivity offered by more structurally sophisticated and rigid ligands, the protocols described herein provide a robust framework for its evaluation in the classic CBS reduction. For drug development professionals and researchers, understanding the performance of such foundational ligands provides critical insight into the structure-activity relationships that govern catalyst efficiency, guiding the rational design and selection of more advanced catalytic systems for the synthesis of complex chiral molecules.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. MDPI. [Link]

  • A series of 1,2-amino alcohol and 1,2-monotosylated diamine derivatives of indane have been applied as ligands in the asymmetric ruthenium(II)-catalysed transfer hydrogenation reaction of a series of ketones. Royal Society of Chemistry. [Link]

  • β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Springer. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Scilit. [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. NIH National Center for Biotechnology Information. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemistry, Materials and Sustainable Development. [Link]

  • Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. ACS Publications. [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. ACS Publications. [Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York Research Repository. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. NIH National Center for Biotechnology Information. [Link]

  • Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

Sources

"2-[(4-Aminophenyl)amino]ethan-1-ol in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-[(4-Aminophenyl)amino]ethan-1-ol in Heterocyclic Chemistry

Foreword for the Research Professional

Welcome, colleague. This document serves as a specialized guide into the synthetic applications of this compound, a versatile and highly functionalized building block. The unique arrangement of a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol within a single molecule presents a rich playground for the construction of complex heterocyclic systems. These systems, particularly benzimidazoles and quinoxalines, are foundational scaffolds in modern drug discovery and materials science.

This guide is structured to move beyond simple procedural lists. It is designed to provide you, the practicing researcher, with an understanding of the why behind the how. We will delve into the mechanistic underpinnings of these transformations, offering insights that empower you to not only replicate these protocols but to adapt, innovate, and troubleshoot them for your own novel targets. The protocols herein are presented as self-validating systems, with an emphasis on robust conditions and clear characterization endpoints.

Section 1: The Reagent—A Profile of this compound

1.1. Molecular Structure and Reactive Sites

This compound (CAS No. 104-10-9) is a light brown solid at room temperature.[1] Its power as a synthetic precursor lies in its trifunctional nature. The molecule is, in essence, a substituted o-phenylenediamine, a classic starting material for a multitude of condensation and cyclization reactions.

  • Primary Aromatic Amine (-NH₂): The aniline moiety is a potent nucleophile, crucial for initiating reactions such as condensations with carbonyl compounds.

  • Secondary Aliphatic Amine (-NH-): Positioned ortho to the primary amine, this group is perfectly situated to participate in intramolecular cyclization steps, forming the core of five- or six-membered heterocyclic rings.

  • Primary Alcohol (-OH): The hydroxyethyl side chain offers a further point for diversification. It can be used to modify solubility, introduce a handle for further conjugation, or even participate in subsequent cyclization reactions to form larger ring systems like benzoxazines.

This unique combination makes it an invaluable tool for creating libraries of compounds for screening in pharmaceutical and agricultural applications.[2]

1.2. Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound requires careful management due to its potential hazards.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[1][3] Inhalation may also cause respiratory irritation.[1] Some data suggests it may be harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][3]

  • Storage: The compound is air-sensitive.[1][3] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[1][3]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[1][3]

Section 2: Synthesis of Benzimidazoles

Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like esomeprazole and serving as potent kinase inhibitors and antiviral agents.[4][5][6] The most direct synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.

2.1. The Phillips Condensation: A Mechanistic Overview

The reaction of this compound with a carboxylic acid, typically under acidic conditions (like polyphosphoric acid) and often with the aid of microwave irradiation to accelerate the reaction, is a direct application of the Phillips condensation.[7]

The mechanism proceeds via two key stages:

  • Amide Formation: The more nucleophilic primary aromatic amine attacks the activated carbonyl of the carboxylic acid to form an intermediate N-acyl diamine.

  • Cyclization and Dehydration: The secondary amine then performs an intramolecular nucleophilic attack on the amide carbonyl. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the aromatic benzimidazole ring.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product Reagent This compound Amide Intermediate N-Acyl Diamine Reagent->Amide Acid Catalyst (e.g., PPA) CarboxylicAcid R-COOH (e.g., 4-Aminobenzoic Acid) CarboxylicAcid->Amide Cyclization Intramolecular Cyclization Amide->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Substituted Benzimidazole Dehydration->Product

2.2. Protocol: Microwave-Assisted Synthesis of 2-(4-Aminophenyl)-1-(2-hydroxyethyl)benzimidazole

This protocol adapts the general method of synthesizing 2-substituted benzimidazoles for our specific starting material.[7]

Materials and Reagents:

  • This compound

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Hexane

Equipment:

  • Microwave reactor with sealed reaction vessels

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, flasks)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Charging the Vessel: In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 1 eq.), 4-aminobenzoic acid (1.3 mmol, 1.3 eq.), and polyphosphoric acid (approx. 6 mL).[7] The PPA acts as both the acid catalyst and the solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 80 W for 10 minutes.[7] Monitor the internal pressure and temperature to ensure they remain within safe limits.

  • Quenching and Neutralization: After cooling the vessel to room temperature, carefully pour the viscous reaction mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.

  • Basification: Slowly add saturated NaHCO₃ solution to the mixture until the pH is neutral to alkaline (pH ~8-9). This neutralizes the PPA and precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected product is 2-(4-aminophenyl)-1-(2-hydroxyethyl)-1H-benzo[d]imidazole.

Section 3: Synthesis of Quinoxalines

Quinoxalines are another class of heterocycles with immense biological significance, exhibiting activities including anticancer, antibacterial, and kinase inhibition.[8] The classical and most reliable method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone).[8][9]

3.1. The Quinoxaline Condensation: A Robust Transformation

This reaction is typically high-yielding and proceeds under mild conditions, often catalyzed by a weak acid. The reaction of this compound with a 1,2-dicarbonyl compound like benzil will proceed regioselectively.

Mechanism:

  • One of the amino groups (likely the more nucleophilic primary amine) attacks one of the carbonyl carbons of the α-diketone.

  • The second amino group attacks the remaining carbonyl carbon, leading to a dihydroxydihydroquinoxaline intermediate.

  • This intermediate readily undergoes double dehydration (elimination of two water molecules) to form the stable, aromatic quinoxaline ring system.

G Start This compound + α-Diketone (e.g., Benzil) Intermediate Addition & Cyclization (Dihydroxydihydroquinoxaline intermediate) Start->Intermediate Ethanol, rt or reflux (Acid catalyst optional) Product Aromatic Quinoxaline Product Intermediate->Product Double Dehydration (-2 H₂O)

3.2. Protocol: Synthesis of 1-(2,3-diphenylquinoxalin-5-ylamino)ethan-1-ol

This protocol outlines a standard procedure for the synthesis of quinoxalines, adapted for the specific starting material.[8][10]

Materials and Reagents:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol or Tetrahydrofuran (THF)

  • Pyridine (as catalyst, optional but recommended)[8]

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1 eq.) and benzil (1.0 mmol, 1 eq.) in ethanol or THF (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.2 mmol, 0.2 eq.).[8]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Completion is often observed within 2-4 hours.[8] Gentle heating to reflux can be applied to accelerate the reaction if necessary.

  • Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, cool the flask in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • Work-up: If the product does not precipitate, reduce the solvent volume using a rotary evaporator. Add cold water to the residue to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted benzil. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol if needed.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Data Summary Table

The following table summarizes typical conditions for the synthesis of these core heterocyclic scaffolds, providing a quick reference for experimental design.

HeterocycleCo-reactantCatalyst/Solvent SystemConditionsTypical YieldReference
Benzimidazole Carboxylic AcidPolyphosphoric Acid (PPA)Microwave, 80 W, 10 minHigh (often >85%)[7]
Benzimidazole AldehydeH₂O₂ / HCl in AcetonitrileRoom TemperatureExcellent[11]
Quinoxaline α-DiketonePyridine / THFRoom Temperature, 2-4 hExcellent (>90%)[8]
Quinoxaline α-DiketoneEthanol / Reflux1-3 hHigh[10]

Section 5: Conclusion

This compound is a potent and versatile precursor for constructing high-value heterocyclic compounds. Its inherent structure, mimicking a functionalized o-phenylenediamine, allows for direct entry into the synthesis of medicinally relevant benzimidazole and quinoxaline cores through robust and well-established chemical transformations. The additional hydroxyethyl moiety provides a valuable vector for further chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide should serve as a solid foundation for researchers aiming to exploit this powerful building block in their synthetic campaigns.

References

  • Fisher Scientific. (2018-03-08). SAFETY DATA SHEET: 2-(4-Aminophenyl)ethanol. 3

  • King's Land. Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. 2

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET: 2-(4-Aminophenyl)ethanol.

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Application Notes & Protocols: 2-[(4-Aminophenyl)amino]ethan-1-ol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-[(4-Aminophenyl)amino]ethan-1-ol in the field of materials science.

Overview and Synthesis

1.1 Compound Profile: A Molecule of Dual Reactivity

This compound (CAS No: 19298-14-7, Molecular Formula: C₈H₁₂N₂O) is an arylamino alcohol distinguished by its unique combination of functional groups.[1] Its structure incorporates a primary aromatic amine (-NH₂), a secondary aliphatic amine (-NH-), and a primary alcohol (-OH). This trifunctional nature makes it a highly versatile building block in polymer chemistry and materials science. The aromatic ring provides rigidity and thermal stability, while the aliphatic chain and hydroxyl group introduce flexibility and additional reactive sites for hydrogen bonding or chemical modification.[1]

The presence of both nucleophilic amine and alcohol groups allows it to participate in a wide range of polymerization and modification reactions, often imparting desirable properties to the final material.[1]

Diagram: Chemical Structure and Functional Groups

Caption: Structure of this compound highlighting its key functional groups.

1.2 Synthesis Synopsis

The most common and effective method for synthesizing this compound is through the chemical reduction of its nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere is a widely employed technique.[1] Alternative methods utilize hydrogen donors like hydrazine hydrate in the presence of catalysts such as Pt-SnO₂/C, which can offer milder reaction conditions.[1][2]

Application I: Curing Agent for Epoxy Resins

2.1 Mechanistic Insight: The Role of Amine Groups in Cross-Linking

Amines are a cornerstone of epoxy resin technology, serving as the most diverse and widely used class of curing agents or "hardeners".[3][4] The curing process is an addition polymerization reaction. The active hydrogen atoms on the primary and secondary amines of this compound act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring. This reaction opens the ring and forms a new covalent bond, resulting in a hydroxyl group and a more substituted amine.

Each primary amine group can react with two epoxy groups, and the secondary amine can react with one. This multi-site reactivity allows a single molecule of this compound to link multiple epoxy resin chains, forming a rigid, three-dimensional thermoset network. The resulting hydroxyl groups (both from the original molecule and from the ring-opening reaction) can further contribute to the material's properties through hydrogen bonding, enhancing adhesion and mechanical strength.

Diagram: Epoxy Curing Workflow

G start Start: Prepare Components mix Mix Stoichiometric Amounts: Epoxy Resin (DGEBA) & Curing Agent start->mix degas Degas Mixture (Vacuum) mix->degas cast Cast into Mold degas->cast cure Cure (e.g., 120°C for 2h) cast->cure post_cure Post-Cure (e.g., 150°C for 3h) cure->post_cure characterize Characterize Thermoset: - DSC (for Tg) - TGA (for Td) - FTIR (for cure completion) post_cure->characterize end End: Cured Material characterize->end

Caption: General experimental workflow for curing epoxy resins with an amine hardener.

2.2 Protocol: Preparation and Thermal Characterization of an Epoxy Thermoset

This protocol describes the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. The stoichiometry is crucial for achieving optimal properties; a 1:1 ratio of amine hydrogen to epoxide groups is generally targeted for maximum cross-linking.[3]

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) resin (Epoxide Equivalent Weight ~188 g/eq)

  • This compound (Molecular Weight = 152.19 g/mol )

  • Aluminum weighing dishes or silicone molds

  • Stirring rod, hot plate, vacuum oven, laboratory oven

  • Differential Scanning Calorimeter (DSC)

Calculations:

  • Amine Hydrogen Equivalent Weight (AHEW): The molecule has three active amine hydrogens (two from -NH₂ and one from -NH-). AHEW = Molecular Weight / Number of active hydrogens = 152.19 / 3 = 50.73 g/eq.

  • Parts by Weight: For 100g of DGEBA resin: Required Curing Agent (g) = (100 g resin / 188 g/eq) * 50.73 g/eq = 27.0 g.

Procedure:

  • Preheat the DGEBA resin to ~60°C to reduce its viscosity.

  • Weigh 10.0 g of the preheated DGEBA resin into a disposable beaker.

  • Weigh 2.70 g of this compound into the same beaker.

  • Manually mix the components thoroughly with a stirring rod for 5 minutes until a homogeneous mixture is obtained.

  • Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Pour the degassed mixture into an aluminum dish or a silicone mold.

  • Place the mold in a preheated laboratory oven. Cure at 120°C for 2 hours.

  • After the initial cure, increase the temperature to 150°C for an additional 3 hours for post-curing. This ensures the reaction goes to completion and stabilizes the network structure.

  • Turn off the oven and allow the sample to cool slowly to room temperature to prevent internal stresses.

2.3 Self-Validation & Characterization:

  • FTIR Spectroscopy: Confirm cure completion by observing the disappearance of the characteristic epoxide peak around 915 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): Perform a DSC scan (e.g., from 30°C to 200°C at 10°C/min) to determine the glass transition temperature (Tg). A sharp, single Tg indicates a homogeneously cured network.[5]

PropertyExpected Value RangeSignificance
Glass Transition (Tg) 90 - 160 °CIndicates the material's transition from a glassy to a rubbery state; defines the upper service temperature.
Cure Completion (FTIR) >95%Confirms the formation of a stable, cross-linked polymer network.
Application II: Building Block in Polyurethanes

3.1 Mechanistic Insight: A Dual-Role Chain Extender

In polyurethane synthesis, the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) forms the characteristic urethane linkage. This compound can participate in this reaction via its primary alcohol. However, its amine groups are significantly more reactive towards isocyanates than the alcohol group, forming urea linkages. This high reactivity makes it an effective chain extender in segmented polyurethanes, where it rapidly reacts with isocyanate-terminated prepolymers to build high molecular weight chains.[6][7] The aromatic rings from both the isocyanate and the chain extender create "hard segments," which impart strength and high-temperature performance, while polyol-derived "soft segments" provide flexibility.

3.2 Protocol: Synthesis of a Segmented Polyurethane

This protocol outlines a two-step prepolymer method, a common industrial process for polyurethane synthesis.[7]

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG), MW = 1000 g/mol

  • This compound

  • Dimethylacetamide (DMAc), anhydrous

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Nitrogen atmosphere setup

Procedure:

  • Prepolymer Formation:

    • In a three-neck flask under a nitrogen atmosphere, add 20.0 g of PTMEG (0.02 mol) and heat to 80°C with stirring.

    • Add 10.0 g of MDI (0.04 mol) to the flask. The NCO:OH ratio is 2:1.

    • Maintain the reaction at 80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to ~40°C and dissolve it in 50 mL of anhydrous DMAc.

    • In a separate beaker, dissolve 3.04 g of this compound (0.02 mol) in 20 mL of DMAc.

    • Slowly add the chain extender solution to the stirred prepolymer solution over 30 minutes. The viscosity will increase significantly.

    • Continue stirring for an additional 2 hours at room temperature.

  • Isolation:

    • Pour the viscous polymer solution into a tray of deionized water to precipitate the polyurethane.

    • Wash the resulting polymer thoroughly with water and then with methanol.

    • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

3.3 Characterization:

  • FTIR Spectroscopy: Confirm the formation of urethane/urea linkages by the appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) bands, and the disappearance of the strong NCO peak (~2270 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining its decomposition temperature (Td). Polymers with aromatic content are expected to show high thermal stability.[8]

Application III: Corrosion Inhibitor

4.1 Mechanistic Insight: Adsorption and Protective Film Formation

Organic compounds containing nitrogen, oxygen, and aromatic rings are often effective corrosion inhibitors for metals in acidic media.[9][10] this compound functions by adsorbing onto the metal surface (e.g., mild steel) to form a protective barrier. This barrier isolates the metal from the corrosive environment.

The mechanism involves:

  • Physisorption: Electrostatic interaction between the protonated amine groups in the acid solution and the negatively charged metal surface (due to adsorbed Cl⁻ ions).

  • Chemisorption: Sharing of lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of iron atoms, forming coordinate covalent bonds. The planar aromatic ring allows for effective surface coverage, further enhancing the inhibition efficiency.[11]

4.2 Protocol: Gravimetric Evaluation of Corrosion Inhibition Efficiency

The weight loss method is a straightforward and reliable technique for assessing the performance of a corrosion inhibitor.[9]

Materials:

  • Mild steel coupons (e.g., 2cm x 2cm x 0.1cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone, deionized water

  • Analytical balance (±0.1 mg)

  • Water bath, glass beakers

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with silicon carbide paper of increasing grit (e.g., 400, 800, 1200), rinse with deionized water, degrease with acetone, and dry.

  • Weigh each coupon accurately and record its initial weight (W_initial).

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0 ppm, 100 ppm, 200 ppm, 500 ppm, 1000 ppm).

  • Immersion Test:

    • Place one coupon in each beaker containing 100 mL of the test solutions (including the blank with 0 ppm inhibitor).

    • Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a fixed duration (e.g., 6 hours).

  • Final Weighing:

    • After the immersion period, carefully remove the coupons.

    • Rinse with deionized water, gently scrub with a soft brush to remove corrosion products, rinse again, dry thoroughly, and reweigh to get the final weight (W_final).

4.3 Data Analysis and Interpretation:

  • Calculate Weight Loss (ΔW): ΔW = W_initial - W_final

  • Calculate Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (A * T * D) where ΔW is in mg, A is the surface area in cm², T is the time in hours, and D is the density of mild steel (~7.85 g/cm³).

  • Calculate Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the rate in its presence.

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/yr)Inhibition Efficiency (%)
0 (Blank)ValueValueN/A
100ValueValueValue
200ValueValueValue
500ValueValueValue
1000ValueValueValue

An increase in inhibition efficiency with increasing inhibitor concentration is expected, which validates the compound's effectiveness.

Safety & Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and all other reagents mentioned in these protocols. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS 19298-14-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and present detailed protocols to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this molecule:

  • N-Alkylation of p-Phenylenediamine: This is a direct approach involving the reaction of p-phenylenediamine with an alkylating agent like 2-chloroethanol or ethylene oxide.[1] While conceptually simple, this route's main challenge is controlling selectivity to prevent the formation of the dialkylated byproduct, N,N'-bis(2-hydroxyethyl)-p-phenylenediamine.[2][3]

  • Reduction of a Nitro Precursor: A highly common and effective method involves the synthesis of 2-[(4-Nitrophenyl)amino]ethanol first, followed by the reduction of the nitro group to a primary amine.[4] This two-step process often provides higher purity and more reliable yields. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this reduction.[4][5]

Q2: What is the most significant side reaction that lowers the yield during the N-alkylation of p-phenylenediamine?

The most critical side reaction is the dialkylation of p-phenylenediamine. Because the starting material has two nucleophilic amino groups, the alkylating agent (e.g., 2-chloroethanol) can react a second time with the mono-alkylated product to form N,N'-bis(2-hydroxyethyl)-p-phenylenediamine.[2][3] This byproduct can be difficult to separate from the desired product due to similar physical properties, complicating purification and reducing the overall yield.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6] You should run a co-spot of your starting material(s) alongside the reaction mixture. The reaction is typically considered complete when the starting material spot has been completely consumed.[6] For developing a TLC method, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

Q4: Is the product, this compound, stable?

Like many aromatic amines, this compound can be susceptible to oxidation, which may result in color changes (e.g., turning darker upon exposure to air and light).[4] For long-term storage, it is advisable to keep the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Synthesis Pathway and Side Reaction

The diagram below illustrates the direct N-alkylation of p-phenylenediamine, highlighting the desired mono-alkylation product and the common dialkylation byproduct.

Synthesis_Pathway PPD p-Phenylenediamine r1 PPD->r1 Chloroethanol 2-Chloroethanol Chloroethanol->r1 r2 Chloroethanol->r2 Excess Mono This compound (Desired Product) Mono->r2 Di N,N'-bis(2-hydroxyethyl)- p-phenylenediamine (Byproduct) r1->Mono + HCl r2->Di + HCl

Caption: Reaction scheme for N-alkylation of p-phenylenediamine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the direct alkylation route which often presents more challenges.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Yield of Desired Product 1. Incorrect Stoichiometry: Using a 1:1 molar ratio of p-phenylenediamine to 2-chloroethanol often leads to a mixture of unreacted starting material, mono-alkylated, and di-alkylated products.Use an excess of p-phenylenediamine. A molar ratio of 3:1 to 5:1 of p-phenylenediamine to the alkylating agent is recommended. This statistically favors the mono-alkylation reaction by ensuring the alkylating agent is more likely to encounter an unreacted diamine molecule.
2. Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. If too high, it can promote side reactions.Maintain a controlled temperature. For the reaction with 2-chloroethanol in an aqueous base, refluxing for a set period (e.g., 2 hours) is a common starting point.[1] For other solvent systems, a range of 100-150°C may be necessary.[7][8] It is crucial to monitor the reaction by TLC to avoid prolonged heating.
High Levels of Dialkylated Byproduct 1. Localized High Concentration of Alkylating Agent: Adding the alkylating agent all at once creates localized areas of high concentration, significantly increasing the probability of the mono-alkylated product reacting again.Employ slow, dropwise addition. Dissolve the alkylating agent (e.g., 2-chloroethanol) in a suitable solvent and add it to the heated solution of p-phenylenediamine over a prolonged period (e.g., 1-2 hours). This maintains a low, steady concentration of the alkylating agent, favoring the reaction with the more abundant starting diamine.
2. Prolonged Reaction Time: Allowing the reaction to continue long after the primary starting material is consumed provides more opportunity for the desired product to convert into the dialkylated byproduct.Monitor the reaction closely with TLC. Stop the reaction as soon as the limiting reagent (the alkylating agent) or the primary starting material (if used in excess) is consumed. Over-refluxing will invariably lead to lower yields of the desired mono-substituted product.
Difficulty in Product Isolation & Purification 1. Product Properties: The product contains both amino and hydroxyl groups, making it relatively polar and potentially water-soluble. This can lead to difficulties during aqueous workups and extractions.Optimize the workup procedure. After the reaction, cool the mixture and remove any solvent under reduced pressure. The resulting residue can be treated with ethanol to precipitate insoluble inorganic salts (like NaCl), which are then filtered off.[1] The ethanolic filtrate can then be concentrated and purified.
2. Co-elution during Chromatography: The desired product and the dialkylated byproduct have similar polarities, which can make separation by silica gel column chromatography challenging.Use a gradient elution. Start with a less polar solvent system (e.g., chloroform or ethyl acetate/hexane) and gradually increase the polarity by adding methanol.[1] This will help to resolve the two spots. For very difficult separations, recrystallization from a suitable solvent system (e.g., ethanol/water) might be a more effective purification strategy.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow decision decision start_node Start: Low Yield d1 Significant Dialkylation? start_node->d1 Analyze TLC end_node Improved Yield s1 Action: 1. Increase excess of p-phenylenediamine. 2. Use slow, dropwise addition of alkylating agent. 3. Reduce reaction time. d1->s1 Yes d2 Unreacted Starting Material? d1->d2 No s1->end_node s2 Action: 1. Check reaction temperature (increase if too low). 2. Verify reagent purity/activity. 3. Extend reaction time cautiously (monitor by TLC). d2->s2 Yes s3 Action: 1. Review workup/extraction procedure for product loss. 2. Check pH during extraction. 3. Analyze purification method (e.g., column loading). d2->s3 No s2->end_node s3->end_node

Caption: A step-by-step workflow for troubleshooting low product yield.

Detailed Experimental Protocol (Reductive Amination Route)

For researchers prioritizing yield and purity, the reduction of 2-[(4-nitrophenyl)amino]ethanol is the most reliable method.[4]

Step 1: Synthesis of 2-[(4-Nitrophenyl)amino]ethanol

  • This step is not detailed here but typically involves the reaction of 4-chloro-nitrobenzene with ethanolamine.

Step 2: Catalytic Hydrogenation to this compound

  • Reactor Setup: In a suitable hydrogenation vessel, add 2-[(4-nitrophenyl)amino]ethanol (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol.[4][5] Under a gentle stream of inert gas (nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas several times, and then pressurize it with hydrogen (pressure can range from atmospheric to 50 psi, depending on equipment).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction progress by observing hydrogen uptake or by TLC analysis until the starting material is fully consumed. This may take several hours to overnight.[4]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the filter cake with the reaction solvent (ethanol/methanol) to recover all the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when not fully wetted with solvent. Do not allow the filter cake to dry completely in the open.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography if necessary.

This method typically results in high yields (often >90%) and excellent purity, avoiding the selectivity issues of the direct alkylation approach.[9]

References

  • Google Patents. EP1976821A1 - Direct alkylation of n-alkyl-n'-phenyl-p-phenylenediamine.
  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Google Patents. US5609749A - Electrochemical assay method with novel p-phenylenediamine compound.
  • King's Land. Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Available from: [Link]

  • Public Health, European Commission. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV. Available from: [Link]

  • Google Patents. RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.
  • Cosmetic Ingredient Review. Hair Dye Package: Acid Orange 3; N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. Available from: [Link]

  • EWG Skin Deep®. What is N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE. Available from: [Link]

  • European Commission. N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Available from: [Link]

  • PubMed. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Available from: [Link]

  • Google Patents. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Google Patents. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Available from: [Link]

  • Google Patents. CN101544571B - A kind of method for preparing o-chloro-p-phenylenediamine.
  • Pharmaffiliates. 19298-14-7 | Product Name : 2-((4-Aminophenyl)amino)ethan-1-ol. Available from: [Link]

  • ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Available from: [Link]

  • Clausius Scientific Press. Study on Preparation of P-Phenylenediamine from Wasted Polyester. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link]

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
  • Frontiers. 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Available from: [Link]

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Technical Support Center: Purification of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS: 19298-14-7). This molecule, with its primary aromatic amine, secondary alkyl-aryl amine, and primary alcohol functionalities, presents unique challenges during purification.[1] Its basicity and polarity are key factors that must be managed to achieve high purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions for researchers and drug development professionals.

FAQ 1: Initial Purity Assessment & Common Impurities

Q: Before starting a large-scale purification, how should I assess my crude product and what are the likely impurities I should expect?

A: A thorough initial assessment is critical to selecting the optimal purification strategy. The most common synthetic route to this compound is the reduction of its nitro-substituted precursor, 2-[(4-nitrophenyl)amino]ethanol.[1]

Initial Assessment Steps:

  • Thin-Layer Chromatography (TLC): This is your most important initial tool.

    • Mobile Phase: Start with a moderately polar system, such as Ethyl Acetate/Hexane (e.g., 7:3 or 8:2) or Dichloromethane/Methanol (e.g., 95:5).

    • Additive: Crucially, add a small amount of triethylamine (TEA) or ammonia (e.g., 0.5-1%) to the mobile phase. This deactivates the acidic silanol groups on the TLC plate, preventing the characteristic "streaking" or "tailing" of basic amines and giving you a much clearer picture of the components.[2]

    • Visualization: View the plate under UV light (254 nm). Then, stain with a potassium permanganate or ninhydrin solution to visualize non-UV active impurities.

  • Solubility Testing: Test the solubility of a small amount of your crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, water, toluene) to inform your choices for recrystallization or chromatography.[3][4][5]

Common Impurities to Expect:

  • Unreacted Starting Material: The nitro-precursor, 2-[(4-nitrophenyl)amino]ethanol, is a common impurity if the reduction reaction is incomplete.[1] It will appear as a separate, typically less polar, spot on TLC.

  • Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can produce colored impurities. This is often observed as a darkening of the crude product over time.[6]

  • Catalyst Residue: If using catalytic hydrogenation (e.g., with Pd/C), fine catalyst particles may be present if filtration was not thorough.[1]

  • Side-Reaction Products: Depending on the synthesis, other minor impurities from side reactions could be present.

FAQ 2: Troubleshooting Column Chromatography

Q: I'm attempting to purify my compound using standard silica gel chromatography, but I'm seeing severe peak tailing and poor separation. What's happening and how do I fix it?

A: This is the most common issue encountered when purifying basic compounds like this compound on standard silica gel. The root cause is an acid-base interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction prevents clean elution, causing the product to "stick" and slowly leach from the column, resulting in broad, tailing peaks.[7]

To counteract this, you must modify the chromatographic environment.

Workflow for Optimizing Amine Purification by Column Chromatography

G cluster_0 Option A: Mobile Phase Modification cluster_1 Option B: Stationary Phase Change start Crude Product Shows Tailing on Standard TLC decision1 Modify Mobile Phase or Change Stationary Phase? start->decision1 mod_mp Add Competing Base to Eluent (e.g., 1-3% Triethylamine or Ammonia) decision1->mod_mp Quick & Common change_sp Switch to a Basic or Deactivated Support decision1->change_sp Persistent Issues protocol_a Run Column Chromatography (Protocol A) mod_mp->protocol_a end_node Pure Fractions Collected protocol_a->end_node sp_choice Choose: 1. Basic Alumina 2. Amine-Functionalized Silica change_sp->sp_choice protocol_b Run Column Chromatography (Protocol B) sp_choice->protocol_b protocol_b->end_node

Caption: Decision tree for troubleshooting amine purification.

Troubleshooting Guide: Column Chromatography
ProblemProbable CauseRecommended Solution
Severe Tailing/Streaking Acid-base interaction between basic amine and acidic silica gel.[7]1. Add 1-3% triethylamine (TEA) or a 7N ammonia solution in methanol to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[2] 2. Switch to a basic stationary phase like alumina or an amine-functionalized silica column.[7]
No Elution of Product The chosen mobile phase is too non-polar.Increase the polarity of the mobile phase. If using Ethyl Acetate/Hexane, increase the proportion of ethyl acetate. Consider switching to a more polar system like Dichloromethane/Methanol (with added TEA).
Poor Separation from Impurities Insufficient selectivity with the current solvent system.1. Try a different solvent system (e.g., switch from an acetate/alkane system to a chloride/alcohol system). 2. Perform a gradient elution, starting with a low polarity and gradually increasing it, to better resolve components.
Product Degradation on Column The compound is sensitive to the acidic silica over long exposure times.Use a less acidic stationary phase like deactivated silica or basic alumina. Work quickly and avoid leaving the compound on the column for extended periods.
Detailed Protocol A: Flash Chromatography on Silica Gel with Triethylamine (TEA) Modifier

This is the most common and accessible method for purifying basic amines.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of ~0.2-0.3. Crucially, add 1% TEA to this solvent system for the TLC analysis and the column itself.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., Hexane) containing 1% TEA.

    • Pour the slurry into your column and pack it using pressure, ensuring no air bubbles are trapped.

  • Equilibration: Flush the packed column with 2-3 column volumes of your starting eluent (the full solvent system, including TEA). This step is vital to "neutralize" the silica before you load your compound.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with your solvent system. If running a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a mobile phase containing TEA). Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the product under high vacuum.

FAQ 3: Using Acid-Base Extraction for Bulk Purification

Q: My crude product is very impure. Can I use a liquid-liquid extraction to clean it up before chromatography?

A: Absolutely. Acid-base extraction is a highly effective and scalable technique for separating basic compounds like this compound from any neutral or acidic impurities. It exploits the ability of the amine groups to be protonated and become water-soluble salts.[2]

Workflow for Acid-Base Extraction

G start Crude Product (in Organic Solvent, e.g., DCM or EtOAc) step1 Wash with dilute acid (e.g., 1M HCl) start->step1 sep_funnel1 Separatory Funnel 1 step1->sep_funnel1 organic1 Organic Layer: Contains Neutral Impurities (Discard) sep_funnel1->organic1 Separate aqueous1 Aqueous Layer: Contains Protonated Product (R-NH3+ Cl-) sep_funnel1->aqueous1 Separate step2 Wash aqueous layer with fresh organic solvent to remove residual impurities aqueous1->step2 step3 Basify aqueous layer (e.g., add 2M NaOH until pH > 10) step2->step3 step4 Extract with Organic Solvent (e.g., DCM or EtOAc) step3->step4 sep_funnel2 Separatory Funnel 2 step4->sep_funnel2 aqueous2 Aqueous Layer: (Discard) sep_funnel2->aqueous2 Separate organic2 Organic Layer: Contains Purified Product sep_funnel2->organic2 Separate end_node Dry (Na2SO4), Filter, and Evaporate to Yield Purified Product organic2->end_node

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol B: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic product will react with the acid to form a water-soluble ammonium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer and discard the organic layer (which contains the neutral impurities).

  • Back-Wash (Optional but Recommended): Wash the aqueous layer with a fresh portion of DCM or EtOAc to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is strongly basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with fresh portions of DCM or EtOAc. The purified product will now move back into the organic layer.

  • Drying and Evaporation: Combine all the final organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Self-Validation: Run a TLC of your starting material and the final product to confirm the removal of impurities.

FAQ 4: Recrystallization and Product Handling

Q: My purified product is a light brown solid. Can I improve the color and purity further by recrystallization? Also, how should I store the final product?

A: Yes, recrystallization is an excellent final polishing step if your product is >90% pure after chromatography or extraction. The compound is a solid with a reported melting point in the range of 107-110 °C.[3][4]

Recrystallization Solvent Screening:

The goal is to find a solvent that dissolves the compound when hot but not when cold. Given its polarity, suitable solvents could include:

  • Methanol[3][4][5]

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Mixtures (e.g., Toluene/Hexane or Ethanol/Water)

General Recrystallization Protocol:

  • Dissolve the solid in the minimum amount of a suitable boiling solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Handling and Storage:

Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation products.[6]

  • Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Light: Keep the container in a dark place or use an amber vial.[3][4]

  • Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but refrigeration can prolong shelf life.[3][4][5]

References

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  • PMC, Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. Accessed January 14, 2026.
  • Biotage, How do I purify ionizable organic amine compounds using flash column chrom
  • Google Patents, US5118815A - Method for crystallization of amino acids. Accessed January 14, 2026.
  • PMC - NIH, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol. Accessed January 14, 2026.
  • ChemicalBook, 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum. Accessed January 14, 2026.
  • Sigma-Aldrich, 2-(4-aminophenyl)ethanol. Accessed January 14, 2026.

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Technical Support Center: Synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS: 19298-14-7). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important arylamino alcohol intermediate.

The predominant synthetic route is a two-step process:

  • N-Alkylation: Reaction of p-nitroaniline with 2-chloroethanol to form the intermediate, 2-[(4-nitrophenyl)amino]ethanol.

  • Reduction: Catalytic hydrogenation or transfer hydrogenation of the nitro intermediate to yield the final product.

This guide provides in-depth, question-and-answer-based troubleshooting for issues that may arise in each of these critical steps.

Diagram: Synthetic Pathway and Key Side Reactions

G cluster_main Desired Synthetic Pathway cluster_side Common Side Reactions pna p-Nitroaniline intermediate 2-[(4-Nitrophenyl)amino]ethanol pna->intermediate Step 1: N-Alkylation Base, Heat chloroethanol 2-Chloroethanol chloroethanol->intermediate dialkylation N,N-Bis(2-hydroxyethyl)-4-nitroaniline (Over-alkylation Product) chloroethanol->dialkylation product This compound (Target Product) intermediate->product Step 2: Nitro Reduction [H], Catalyst intermediate->dialkylation Further Alkylation azoxy Azoxy-Compound (Condensation Byproduct) intermediate->azoxy Incomplete Reduction oxidation Oxidized/Polymeric Impurities product->oxidation Air/Light Exposure

Caption: Synthetic route to this compound and major side products.

Frequently Asked Questions & Troubleshooting Guide

Part 1: N-Alkylation of p-Nitroaniline (Step 1)

Question 1: My TLC analysis shows three spots after the N-alkylation reaction. I see my starting p-nitroaniline, the desired product, and a third, less polar spot. What is this third spot?

Answer: The third spot is almost certainly the N,N-bis(2-hydroxyethyl)-4-nitroaniline, an over-alkylation byproduct.[1] This occurs when the initially formed product, 2-[(4-nitrophenyl)amino]ethanol, which is a secondary amine, reacts again with 2-chloroethanol.

  • Causality: The mono-alkylated product can sometimes be more nucleophilic than the starting p-nitroaniline, leading to a competitive second alkylation.[1] This is especially prevalent if the reaction is run at high temperatures for extended periods or with a large excess of the alkylating agent.

Troubleshooting Protocol: Minimizing Over-alkylation

  • Adjust Stoichiometry: The most effective control variable is the molar ratio of the reactants. Use a molar excess of p-nitroaniline relative to 2-chloroethanol. A starting ratio of 1.5 to 2.0 equivalents of p-nitroaniline to 1.0 equivalent of 2-chloroethanol is recommended. This statistically favors the reaction of 2-chloroethanol with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Add the 2-chloroethanol dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) at the reaction temperature. This maintains a low instantaneous concentration of the alkylating agent, disfavoring the second alkylation event.

  • Temperature Control: While heat is necessary due to the low nucleophilicity of p-nitroaniline, excessive temperatures can accelerate the second alkylation. Aim for the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C) and monitor closely.

  • Monitor Progress: Use TLC or HPLC to monitor the reaction. Stop the reaction when the consumption of 2-chloroethanol is complete or when the formation of the di-alkylated product begins to significantly increase. It is often preferable to have some unreacted p-nitroaniline, which is easier to remove during purification than the N,N-bis product.

Question 2: The N-alkylation reaction is extremely slow or stalls completely. What can I do to drive it to completion?

Answer: This is a common issue stemming from the reduced nucleophilicity of the amine in p-nitroaniline due to the potent electron-withdrawing effect of the nitro group.

  • Causality: The lone pair on the aniline nitrogen is delocalized into the aromatic ring and further withdrawn by the nitro group, making it a poor nucleophile. The reaction requires sufficient energy and an appropriate base to proceed effectively.

Troubleshooting Protocol: Improving Reaction Rate

ParameterRecommended Action & Rationale
Base Selection Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The base is crucial for neutralizing the HCl generated in situ, which would otherwise protonate and deactivate the aniline starting material.
Solvent Choice Employ a polar aprotic solvent such as DMF or DMSO. These solvents are effective at dissolving the reactants and stabilizing charged intermediates that may form during the SN2 reaction, thereby increasing the rate.[2]
Temperature As mentioned, a temperature range of 80-120 °C is often required. If the reaction is slow at 80 °C, incrementally increase the temperature by 10 °C, while carefully monitoring for byproduct formation via TLC.
Purity of Reagents Ensure that the p-nitroaniline and 2-chloroethanol are of high purity and dry. Water can interfere with the reaction.
Part 2: Reduction of 2-[(4-Nitrophenyl)amino]ethanol (Step 2)

Question 3: After the nitro reduction, my product is a dark brown or reddish oil/solid, and TLC shows multiple colored impurities. What are these impurities and how did they form?

Answer: The discoloration is a classic sign of two potential side reactions: the formation of condensation byproducts like azoxy compounds and the oxidation of the final aminophenol product.

  • Causality 1: Condensation Byproducts: Catalytic reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[3][4] If the reaction conditions are not optimal (e.g., poor catalyst activity, insufficient hydrogen donor), these highly reactive intermediates can accumulate and condense with each other to form colored azoxy (-N=N(O)-) and azo (-N=N-) compounds.[3][5][6]

  • Causality 2: Product Oxidation: The target molecule, this compound, is an aminophenol derivative. Aminophenols, particularly 4-aminophenol derivatives, are highly susceptible to oxidation by atmospheric oxygen.[7] This oxidation process often involves radical mechanisms and leads to the formation of highly colored quinone-imine species, which can further polymerize.[8][9][10] The reaction is often accelerated by exposure to light and basic pH.[11][12]

Diagram: Troubleshooting Nitro Reduction Issues

G problem Problem: Dark, Impure Product after Reduction cause1 Cause 1: Incomplete Reduction problem->cause1 cause2 Cause 2: Product Oxidation problem->cause2 solution1a Check Catalyst Activity (Use fresh Pd/C, ensure proper handling) cause1->solution1a Troubleshoot solution1b Ensure Sufficient H-Donor (e.g., adequate H₂ pressure or >5 eq. Ammonium Formate) cause1->solution1b Troubleshoot solution1c Optimize Conditions (Temp, Agitation) cause1->solution1c Troubleshoot solution2a Inert Atmosphere (Workup under N₂ or Ar) cause2->solution2a Prevent solution2b Use Antioxidant (Add trace Na₂S₂O₄ to quench) cause2->solution2b Prevent solution2c Minimize Light/Heat (Protect from light, cool during workup) cause2->solution2c Prevent

Sources

Technical Support Center: Optimizing Derivatization of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-[(4-Aminophenyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile molecule. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges, ensuring both scientific accuracy and practical success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound, with a focus on selective acylation.

Q1: What are the primary challenges in derivatizing this compound?

The main challenge lies in achieving chemoselectivity. The molecule possesses three reactive functional groups: a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol. Their relative nucleophilicity dictates the reaction outcome. Generally, the secondary aliphatic amine is the most nucleophilic, followed by the primary aromatic amine, and lastly, the primary alcohol.[1][2] However, this order can be influenced by reaction conditions, leading to mixtures of N-acylated, O-acylated, and di-acylated products.

Q2: I want to selectively acylate only one functional group. Which one is the easiest to target?

The secondary aliphatic amine is typically the most reactive and easiest to acylate selectively under standard conditions due to its higher basicity and nucleophilicity compared to the aromatic amine and the alcohol.[1] The lone pair of electrons on the aliphatic nitrogen is more available for nucleophilic attack than the lone pair on the aromatic nitrogen, which is delocalized into the benzene ring.[1]

Q3: How can I favor O-acylation of the hydroxyl group over N-acylation of the amines?

Achieving selective O-acylation in the presence of more nucleophilic amines is challenging but possible. One strategy is to perform the reaction under acidic conditions.[3][4] In an acidic medium, the amine groups are protonated, forming ammonium salts. This deactivates them towards electrophilic attack by an acylating agent, allowing the less reactive hydroxyl group to be acylated.[3]

Q4: What are the best general-purpose acylating agents for this molecule?

Acyl chlorides and acid anhydrides are common and effective acylating agents.[5][6][7] Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the selectivity needed. For highly selective reactions, less reactive acylating agents might be preferable to avoid side reactions.[8]

Q5: How do I monitor the progress of my derivatization reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the formation of new products. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Low to no yield of the desired product. 1. Insufficiently reactive acylating agent. 2. Reaction temperature is too low. 3. Poor choice of solvent. 4. Decomposition of starting material or product. 1. Switch to a more reactive acylating agent (e.g., from an acid anhydride to an acyl chloride).[5][7] 2. Gradually increase the reaction temperature while monitoring for side product formation with TLC or HPLC. 3. Use an appropriate solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally good choices for acylation.[11] 4. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially of the aminophenol moiety.[12]
Formation of multiple products (low selectivity). 1. Reaction conditions are too harsh (e.g., high temperature, highly reactive acylating agent). 2. Incorrect stoichiometry. An excess of the acylating agent can lead to di- or tri-acylation. 3. Inappropriate base. The choice of base can influence which functional group is deprotonated and reacts.1. Lower the reaction temperature. Performing the reaction at 0°C or even lower can significantly improve selectivity.[11] 2. Use a controlled amount of the acylating agent (typically 1.0-1.2 equivalents for mono-acylation). Consider slow, dropwise addition of the acylating agent to the reaction mixture.[11] 3. Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.[11] The base can also modulate the reactivity of the functional groups.
The product is difficult to purify from the reaction mixture. 1. Formation of closely related side products. 2. Unreacted starting material. 3. Salts formed from the base and acid byproduct. 1. Optimize reaction conditions for higher selectivity (see above). Consider using column chromatography with a carefully selected solvent system for purification. 2. Ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, add a slight excess of the limiting reagent. 3. Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.
I am trying to achieve selective N-acylation of the aromatic amine, but the aliphatic amine also reacts. 1. Higher nucleophilicity of the aliphatic amine. The aliphatic amine is inherently more reactive than the aromatic amine.[1]1. Use a protecting group strategy. Protect the more reactive aliphatic amine and the alcohol first. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[13][14] After protecting the other sites, you can selectively acylate the aromatic amine. The protecting groups can then be removed under specific conditions.[13]
Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the acylation of this compound.

TroubleshootingWorkflow cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity start Start Experiment check_conversion Monitor Reaction (TLC/HPLC) start->check_conversion low_yield Problem: Low/No Yield check_conversion->low_yield Incomplete? check_selectivity Check Selectivity check_conversion->check_selectivity Complete? solution_yield1 Increase Temperature low_yield->solution_yield1 solution_yield2 Use More Reactive Acylating Agent low_yield->solution_yield2 solution_yield3 Change Solvent low_yield->solution_yield3 multiple_products Problem: Multiple Products check_selectivity->multiple_products Poor success Successful Derivatization check_selectivity->success Good solution_selectivity1 Lower Temperature multiple_products->solution_selectivity1 solution_selectivity2 Control Stoichiometry/Slow Addition multiple_products->solution_selectivity2 solution_selectivity3 Change Base/Solvent multiple_products->solution_selectivity3 solution_selectivity4 Use Protecting Groups multiple_products->solution_selectivity4 purification_issue Problem: Purification Difficulty purification_issue->multiple_products Root Cause success->purification_issue Purification Issues? solution_yield1->check_conversion Re-run solution_yield2->check_conversion Re-run solution_yield3->check_conversion Re-run solution_selectivity1->check_conversion Re-run solution_selectivity2->check_conversion Re-run solution_selectivity3->check_conversion Re-run solution_selectivity4->check_conversion Re-run

Caption: A decision tree for troubleshooting acylation reactions.

Section 3: Experimental Protocols

Protocol 1: Selective N-Acylation of the Secondary Aliphatic Amine

This protocol details a standard procedure for the selective acylation of the most nucleophilic amine in this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, 1.05 equivalents)

  • Triethylamine (TEA, 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C using an ice bath.[11]

  • Dissolve the acyl chloride (1.05 equivalents) in a small amount of anhydrous DCM in a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.[11]

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and perform an aqueous workup:

    • Wash with 1M HCl to remove excess TEA.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reaction Monitoring by HPLC

This protocol provides a general method for monitoring the reaction progress using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]

Gradient Program:

  • A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This should be optimized for your specific compounds.[9]

Procedure:

  • Prepare a dilute solution of your starting material in the mobile phase to determine its retention time.

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the aliquot immediately in a vial containing a larger volume of mobile phase (e.g., 1 mL) to stop the reaction and dilute the sample.

  • Filter the diluted sample through a 0.22 µm syringe filter if necessary.

  • Inject 5-10 µL of the prepared sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the relative peak areas of the starting material and product(s) to assess the reaction's progress.

Visualizing the General Workflow

The following diagram outlines the general experimental workflow from reaction setup to product analysis.

ExperimentalWorkflow cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) addition 2. Reagent Addition (Controlled Temp) setup->addition stirring 3. Reaction Stirring addition->stirring sampling 4. Aliquot Sampling stirring->sampling analysis 5. TLC / HPLC Analysis sampling->analysis analysis->stirring Incomplete quench 6. Quench Reaction analysis->quench Complete extract 7. Aqueous Workup quench->extract purify 8. Purification (Chromatography) extract->purify characterization 9. Product Characterization (NMR, MS, etc.) purify->characterization

Caption: General workflow for derivatization and analysis.

References

  • G. M. Satwe, S. B. Bhawsar, D. B. Shinde, & P. P. Mahulikar. (2004). Note: Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry - Section B, 43B, 1313-1315.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Improving Reaction Selectivity for the Acylation of Polyfunctional Molecules. BenchChem.
  • A. V. Stachulski, N. A. L. Meades, & S. P. Watson. (2015).
  • Quora. (2018).
  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Quora.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • IIT Bombay. (2020). Protecting Groups.
  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
  • Save My Exams. (2025). Acylation Reaction- Mechanism. Save My Exams.
  • Allen. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Filo. (2022). Acylation Aliphatic and aromatic primary and secondary amines react with... Filo.
  • F. G. de la Cruz, P. M. E. Mancini, & M. V. R. de Mali. (2012). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 77(23), 10794–10801.
  • M. Brauser, T. Heymann, & C. M. Thiele. (2022).
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
  • S. S. K. Lakam, R. Paswan, & P. K. Guntreddi. (2020). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • N. G. Anderson. (2012). Practical Process Research & Development. Academic Press.
  • P. G. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • C. A. M. Afonso, & J. G. Crespo. (2004).
  • L. F. Tietze, & T. Eicher. (1998).

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"preventing oxidation of 2-[(4-Aminophenyl)amino]ethan-1-ol during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Aminophenyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on preventing the oxidation of this versatile arylamino alcohol during storage. Maintaining the integrity of this compound is critical for the success and reproducibility of your experiments.

Understanding the Challenge: The Inherent Instability of this compound

This compound is a valuable bifunctional molecule, featuring both aromatic amine and primary alcohol moieties.[1] This unique structure, however, also renders it susceptible to oxidative degradation. The primary culprits are atmospheric oxygen, light, elevated temperatures, and moisture. The aromatic amine groups, in particular, are prone to oxidation, which can lead to the formation of colored impurities and a decrease in the compound's purity and reactivity.[2][3] This degradation can significantly impact experimental outcomes, leading to inconsistent results and time-consuming troubleshooting.[4]

This guide provides a comprehensive overview of the best practices for storing this compound to ensure its long-term stability.

Troubleshooting Common Storage Issues

Here are some common problems encountered during the storage of this compound and how to address them:

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing to brownish tint) Oxidation of the aromatic amine groups due to exposure to air and/or light.[3]Immediately transfer the compound to an amber glass vial, purge with an inert gas (nitrogen or argon), and store in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere is recommended.
Decreased Purity/Appearance of Impurities in Analysis (HPLC, NMR) Gradual degradation from prolonged exposure to suboptimal storage conditions (air, moisture, heat).[4][5]Re-evaluate your storage protocol. Implement inert gas blanketing and ensure the storage temperature is consistently low. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Clumping or Change in Physical Appearance Absorption of moisture from the atmosphere (hygroscopicity).[6][7]Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. For highly sensitive applications, handle the compound in a glove box.
Inconsistent Reaction Yields or Stoichiometry Degradation of the reagent, leading to a lower effective concentration.[4]Before use, it is advisable to re-analyze the purity of the stored compound, especially if it has been stored for an extended period. Adjust reaction stoichiometry based on the determined purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

The primary degradation pathway is the oxidation of the aromatic amine functionalities by atmospheric oxygen.[2] This process can be accelerated by exposure to light and elevated temperatures. The presence of moisture can also contribute to degradation.[6]

Q2: What is the ideal temperature for storing this compound?

For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[8][9] It is crucial to prevent temperature fluctuations.[10]

Q3: Is an inert atmosphere necessary for storage?

Yes, for ensuring long-term stability and high purity, storing under an inert atmosphere of nitrogen or argon is highly recommended.[11][12][13] This process, known as inerting or blanketing, displaces oxygen and moisture from the headspace of the storage container, thereby preventing oxidative degradation.[14][15]

Q4: What type of container should I use for storage?

Amber glass vials or bottles with tight-fitting caps are the preferred choice.[16] The amber color protects the compound from light, and glass is generally inert. For highly sensitive applications, containers with septa that allow for the removal of the compound via syringe under an inert atmosphere are ideal.[4][17][18]

Q5: Can I use antioxidants to prevent oxidation?

While antioxidants are used to stabilize some aminophenols, their use with this compound should be carefully considered.[19][20][21][22] The addition of an antioxidant would introduce another chemical into your system, which may interfere with downstream applications. The most effective and non-intrusive method to prevent oxidation is storage under an inert atmosphere.

Q6: How should I handle the compound when taking a sample from a bulk container?

To maintain the integrity of the bulk material, it is best to work in an inert atmosphere, such as a glove box. If a glove box is not available, you can use a Schlenk line to flush the container with an inert gas before and after taking a sample. Use a clean, dry syringe or spatula for transfer. It is also good practice to aliquot the bulk material into smaller, single-use vials upon receipt to minimize the number of times the main container is opened.[16]

Visualizing Your Storage Strategy

The following diagram illustrates a decision-making workflow for the appropriate storage of this compound.

StorageDecision Storage Protocol for this compound start Compound Received storage_duration Intended Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long protocol_short Store at 2-8°C Inert Gas Blanket Recommended Amber Vial, Tightly Sealed short_term->protocol_short protocol_long Aliquot into smaller vials Store at -20°C Mandatory Inert Gas Blanket Amber Vial with Septum long_term->protocol_long handling Handling for Use protocol_short->handling protocol_long->handling glovebox Use Glovebox or Schlenk Line Techniques handling->glovebox

Caption: Decision workflow for storing this compound.

Experimental Protocol: Long-Term Storage under Inert Atmosphere

This protocol details the steps for safely aliquoting and storing this compound for long-term use.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined septa caps

  • High-purity nitrogen or argon gas source

  • Schlenk line or glove box

  • Clean, dry spatulas and funnels

  • -20°C freezer

Procedure:

  • Preparation: If not using a glove box, assemble a clean and dry Schlenk line. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.[17]

  • Inerting the Bulk Container: Place the main container of this compound in the glove box or connect it to the Schlenk line. If using a Schlenk line, perform at least three cycles of evacuating the headspace and backfilling with inert gas.

  • Aliquoting: Under the inert atmosphere, carefully open the main container. Using a clean, dry spatula, dispense the desired amount of the compound into the pre-labeled amber glass vials.

  • Inerting the Vials: Once the aliquots are dispensed, flush the headspace of each vial with a gentle stream of inert gas.

  • Sealing: Immediately and tightly seal each vial with the septa cap.

  • Storage: Place the sealed vials in a secondary container and store them in a -20°C freezer.

  • Documentation: Record the date of aliquoting and the storage conditions in your laboratory notebook.

By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability of your experimental data.

References

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Cambridge Sensotec. The Process of Inert Gas Blanketing. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • GENERON. Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Para-Aminophenol as an Antioxidant and Chemical Reagent. [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Jordan Valve. What is Tank Blanketing?. [Link]

  • Process Online. BASICS OF TANK BLANKETING. [Link]

  • PubMed. Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. [Link]

  • CHEM-ADDITIVE. How to store organic amine mixtures properly?. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubMed. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Kajay Remedies. How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]

  • ResearchGate. Aminophenols | Request PDF. [Link]

  • National Center for Biotechnology Information. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

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Technical Support Center: Selective Functionalization of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS: 19298-14-7). This versatile molecule, featuring a primary aromatic amine, a secondary aliphatic amine, and a primary hydroxyl group, presents unique challenges and opportunities in synthetic chemistry.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its chemoselective modification.

Understanding the Challenge: A Tri-Functional Molecule

The core difficulty in working with this compound lies in the differential reactivity of its three functional groups. The lone pair of electrons on the nitrogen of an aromatic amine participates in the pi system of the ring, which reduces its availability for reactions like alkylation and acylation.[2] In contrast, aliphatic amines are generally more reactive.[2] Complicating matters further is the presence of a nucleophilic hydroxyl group. Achieving selectivity requires a nuanced understanding of reaction kinetics, steric hindrance, and the strategic use of protecting groups.

Troubleshooting Common Issues in Functionalization

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Lack of Selectivity in N-Acylation

Question: I'm attempting to acylate the secondary aliphatic amine, but I'm observing a mixture of products, including acylation at the primary aromatic amine and the hydroxyl group. How can I improve selectivity?

Answer: This is a classic chemoselectivity challenge. The aliphatic amine is generally more nucleophilic than the aromatic amine, making it the kinetically favored site for acylation. However, under harsh conditions or with highly reactive acylating agents, selectivity can be lost.

  • Explanation of Causality: The lone pair on the aromatic amine is delocalized into the benzene ring, reducing its nucleophilicity compared to the localized lone pair on the secondary aliphatic amine.[2] The hydroxyl group, while less nucleophilic than the amines, can still react, especially at elevated temperatures or in the presence of a strong base.

  • Troubleshooting Steps:

    • Choice of Acylating Agent: Opt for less reactive acylating agents. For instance, use an acid anhydride instead of an acyl chloride.[3][4] The reaction with acid chlorides is often rapid and can lead to over-acylation.

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the kinetically controlled product, which is the N-acylated secondary amine.

    • Solvent and Base: Use a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the acylation.[3]

    • Protecting Group Strategy: If the above methods fail to provide the desired selectivity, consider a protecting group strategy. The primary aromatic amine can be selectively protected, for example, as a carbamate (e.g., Boc or Cbz group), allowing for clean acylation of the secondary amine.[5]

Issue 2: Uncontrolled N-Alkylation and Polyalkylation

Question: I am trying to perform a mono-N-alkylation on the secondary amine, but I'm getting a mixture of unreacted starting material, the desired product, and polyalkylated species. What's going wrong?

Answer: N-alkylation of amines is notoriously difficult to control because the newly formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to over-alkylation.[6][7]

  • Explanation of Causality: The introduction of an alkyl group increases the electron density on the nitrogen, making it more reactive towards the alkylating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. This can help to minimize polyalkylation by ensuring the alkylating agent is consumed before it can react with the product.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Reductive Amination: A more controlled method for N-alkylation is reductive amination.[8] This involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This one-pot reaction is generally more selective for mono-alkylation.

    • Use of Bulky Alkylating Agents: If possible, using a sterically hindered alkylating agent can disfavor polyalkylation due to steric hindrance around the nitrogen atom.

Issue 3: Difficulty in Achieving Selective O-Functionalization

Question: I want to selectively functionalize the hydroxyl group, but the amine groups are much more reactive. How can I achieve O-selectivity?

Answer: Selective O-functionalization in the presence of more nucleophilic amines is a significant challenge.[9] Direct functionalization is often not feasible without protecting the amine groups.

  • Explanation of Causality: Amines are generally more nucleophilic than alcohols, meaning they will react faster with most electrophiles.[5]

  • Troubleshooting Steps:

    • Protecting the Amines: The most reliable method is to protect both amine groups. A common strategy is to use a protecting group that is stable under the conditions required for O-functionalization and can be removed selectively later. For example, Boc protection of the amines is a robust choice.[5]

    • Silylation: Under certain conditions, silylation can be selective for the hydroxyl group over the amine.[10] Using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base like imidazole can favor O-silylation.

    • Enzymatic Acylation: Lipases can be used for chemoselective O-acylation in the presence of amines.[9] These enzymes are highly specific and can catalyze the reaction under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity of the functional groups in this compound?

A1: Generally, the order of nucleophilicity and reactivity towards electrophiles is: Secondary Aliphatic Amine > Primary Aromatic Amine > Primary Hydroxyl Group. However, this can be influenced by steric factors and the specific reaction conditions.

Q2: Which protecting groups are most suitable for this molecule?

A2: The choice of protecting group depends on the desired transformation.

  • For protecting the amines: Carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices.[5] They are stable under a wide range of conditions and can be removed orthogonally.

  • For protecting the hydroxyl group: Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are commonly used. They are stable to many reagents used for N-functionalization and can be removed with fluoride sources.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[11] Staining with ninhydrin can help visualize the amine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also provide detailed information about the conversion and the formation of byproducts.

Q4: What are the key considerations for purifying the final product?

A4: The purification strategy will depend on the properties of the product.

  • Column Chromatography: This is the most common method for separating mixtures of the starting material, product, and byproducts. The choice of solvent system (eluent) is crucial and should be optimized using TLC.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

  • Acid-Base Extraction: The basic nature of the amine groups can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols and Visualizations

Protocol 1: Selective N-Acylation of the Secondary Amine

This protocol details the selective acylation of the secondary amine using acetic anhydride.

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Selective Functionalization

The following diagram illustrates a logical workflow for choosing a synthetic strategy.

G start Start: this compound target Desired Functionalization? start->target N_sec_alk N-Alkylation (Secondary Amine) target->N_sec_alk Secondary N-Alkylation N_sec_acyl N-Acylation (Secondary Amine) target->N_sec_acyl Secondary N-Acylation N_prim_func Functionalization of Primary Aromatic Amine target->N_prim_func Primary N-Functionalization O_func O-Functionalization (Hydroxyl) target->O_func O-Functionalization reductive_amination Reductive Amination N_sec_alk->reductive_amination High Selectivity slow_addition Slow Alkyl Halide Addition N_sec_alk->slow_addition Moderate Selectivity mild_acyl Mild Acylating Agent (e.g., Anhydride) N_sec_acyl->mild_acyl protect_N_prim Protect Primary Amine (e.g., Boc) N_prim_func->protect_N_prim protect_amines Protect Both Amines (e.g., Boc) O_func->protect_amines G start Starting Material + Acyl-X desired_product Desired Product (N-Secondary Acylated) start->desired_product Kinetic Control (Low Temp) side_product1 Side Product 1 (N-Primary Acylated) start->side_product1 Thermodynamic Control or Reactive Acyl-X side_product2 Side Product 2 (O-Acylated) start->side_product2 High Temp or Strong Base side_product3 Di-Acylated Product desired_product->side_product3 Excess Acyl-X side_product1->side_product3 Excess Acyl-X

Caption: Potential side reactions in N-acylation.

Quantitative Data Summary

Functional GroupRelative NucleophilicitypKa (Conjugate Acid)Preferred Reaction Type
Secondary Aliphatic AmineHigh~10-11Acylation, Alkylation
Primary Aromatic AmineModerate~4-5Electrophilic Aromatic Substitution
Primary Hydroxyl GroupLow~16-18Esterification, Etherification (with protection of amines)

References

  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? [Link]

  • ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the... [Link]

  • Filo. (2023). Acylation Aliphatic and aromatic primary and secondary amines react with... [Link]

  • Aliphatic and Aromatic Amines: C-H Bond Functionalization and Kinetics of Their Reactions with β-Lactones, β. (2019). [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • ResearchGate. Acylation of aliphatic and aromatic amines. [Link]

  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • PMC - NIH. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • YouTube. (2020). Reaction Of Aliphatic & Aromatic Amines | Substitution Reaction |IIT-JEE| NEET. [Link]

  • ResearchGate. Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs. [Link]

  • ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

  • ResearchGate. (PDF) Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. [Link]

  • King's Land. Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. [Link]

  • Catalysis Science & Technology (RSC Publishing). selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? [Link]

  • ResearchGate. Challenges and development of enantioconvergent N-alkylation of... [Link]

  • Wikipedia. Protecting group. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Reddit. (2018). selective functionalization of hydroxyl but not amine possible? : r/chemistry. [Link]

  • PubMed. (2023). Dual Tunability for Uncatalyzed N-Alkylation of Primary Amines Enabled by Plasma-Microdroplet Fusion. [Link]

  • Chemical Reviews. (2010). Introduction to Selective Functionalization of C−H Bonds. [Link]

  • NIH. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • ResearchGate. (2025). (PDF) Selective alkylation of aminophenols. [Link]

  • Reddit. (2025). N-alkylation of aminophenols : r/Chempros. [Link]

  • PubMed. (2023). Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. [Link]

  • Molecular Structure of 2-(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy. (2025). [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. [Link]

  • ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]

  • American Chemical Society. 4-selective functionalization of pyridine. [Link]

  • Pharmaffiliates. 19298-14-7 | Product Name : 2-((4-Aminophenyl)amino)ethan-1-ol. [Link]

  • Google Patents. (1990). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.

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"troubleshooting catalytic reactions with 2-[(4-Aminophenyl)amino]ethan-1-ol ligands"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and professionals utilizing 2-[(4-Aminophenyl)amino]ethan-1-ol and its derivatives in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered in the lab, ensuring the integrity and success of your experiments.

Section 1: Ligand Integrity and Preparation

The performance of any catalytic system is fundamentally tied to the quality of the ligand. This compound, a bidentate ligand, relies on its nitrogen and oxygen donor atoms to form stable, active complexes with transition metals.[1] Impurities or degradation can significantly hinder catalytic activity.

FAQ 1: My reaction is sluggish or fails completely. How can I be sure my this compound ligand is pure and active?

Answer: Purity and stability are paramount. Here’s a systematic approach to ensure your ligand is not the source of the problem.

1.1. Purity Verification:

  • Initial Check: The compound should be a white to off-white solid. Significant discoloration (e.g., brown or black) suggests oxidation or the presence of impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. Pay close attention to the aromatic region for correct substitution patterns and the aliphatic region to ensure the ethanolamine backbone is intact.

  • Melting Point: The melting point for 2-(4-Aminophenyl)ethanol is reported to be in the range of 107-110°C.[2] A broad or significantly depressed melting point is a strong indicator of impurities.

1.2. Common Impurities and Their Source:

  • Starting Materials: Incomplete reaction during synthesis is a common issue. The primary route to this ligand often involves the reduction of a nitro-precursor, 2-[(4-Nitrophenyl)amino]ethanol.[1] Residual nitro compounds can be catalyst poisons.

  • Oxidation Products: The aminophenyl moiety is susceptible to air oxidation, which can lead to the formation of colored, polymeric materials. This process can be accelerated by light and trace metals.[1]

1.3. Purification Protocol: If impurities are suspected, recrystallization is often effective.

  • Dissolve the crude ligand in a minimal amount of hot methanol or ethanol.[2]

  • If significant color is present, you can treat the hot solution with a small amount of activated charcoal and filter it through a pad of celite.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[2]

dot

Caption: Ligand Quality Control Workflow.

Section 2: Catalyst Formation and Deactivation

The in-situ formation of the active catalyst or the stability of a pre-formed complex is a critical stage where many reactions falter. The bidentate nature of this compound allows it to form stable chelate rings with metals, but this process is not always straightforward.[1][3]

FAQ 2: I'm seeing inconsistent results or a gradual loss of activity. Could my catalyst be deactivating?

Answer: Yes, catalyst deactivation is a common problem. It can occur through several mechanisms, and understanding them is key to prevention.

2.1. Catalyst Deactivation Pathways:

  • Poisoning: Trace impurities in substrates, reagents, or solvents can bind irreversibly to the metal center, blocking the active site. Common poisons include sulfur-containing compounds, residual starting materials from ligand synthesis (like nitroarenes), or even excess coordinating solvents.

  • Fouling: Insoluble byproducts or polymeric materials can physically block the catalyst's active sites. This is particularly relevant in reactions involving polymerization-prone substrates.

  • Thermal Degradation: At elevated temperatures, the ligand itself or the metal-ligand complex can decompose. The ethanolamine moiety can be susceptible to dehydration or other side reactions.

  • Ligand-Based Oxidation: The aminophenol framework can be redox-active. In some catalytic cycles, particularly with metals like palladium, the ligand itself can undergo oxidation, leading to changes in its coordination properties and catalyst deactivation.[4]

Troubleshooting Deactivation:

Symptom Potential Cause Recommended Action
Initial activity, then reaction stalls Catalyst Poisoning / FoulingPurify all reagents and solvents. Use a guard column (e.g., basic alumina) for substrates.
Reaction requires high temperatures but gives low yield Thermal DegradationScreen lower reaction temperatures. If high T is necessary, consider a more robust ligand.
Inconsistent results between batches Air/Moisture SensitivityEnsure rigorous inert atmosphere techniques (Schlenk line or glovebox). Use freshly distilled, degassed solvents.
Color change of reaction mixture to dark brown/black Ligand/Complex OxidationRun the reaction under strict inert conditions. Consider adding a mild reducing agent if compatible with the reaction.
dot

Catalyst_Deactivation cluster_deactivation Deactivation Pathways ActiveCatalyst { Active Catalyst|[M]-L Complex} Poisoning Poisoning Substrate/Solvent Impurities ActiveCatalyst->Poisoning Fouling Fouling Polymerization/Byproducts ActiveCatalyst->Fouling Degradation Thermal Degradation High Temperature ActiveCatalyst->Degradation Oxidation Ligand Oxidation Redox-Active Framework ActiveCatalyst->Oxidation InactiveCatalyst { Inactive Species} Poisoning->InactiveCatalyst Fouling->InactiveCatalyst Degradation->InactiveCatalyst Oxidation->InactiveCatalyst

Caption: Common Catalyst Deactivation Pathways.

Section 3: Optimizing Reaction Conditions

Even with a pure ligand and a stable catalyst, suboptimal reaction conditions can lead to poor outcomes. The interplay between the metal precursor, ligand ratio, solvent, and base is critical.

FAQ 3: What is the optimal ligand-to-metal ratio for my reaction?

Answer: The ideal ratio is system-dependent, but a good starting point for bidentate ligands like this compound is typically between 1:1 and 1.2:1 (Ligand:Metal).

  • Rationale: A 1:1 ratio is stoichiometrically sufficient for a bidentate ligand to coordinate to a single metal center. A slight excess of the ligand (e.g., 1.1:1) can help suppress the formation of undesired, less active catalyst species and compensate for any minor ligand degradation.

  • Too Little Ligand (<1:1): Can leave metal centers unsaturated, potentially leading to catalyst aggregation (e.g., formation of palladium black in cross-coupling reactions) and reduced activity.

  • Too Much Ligand (>>1.2:1): Can sometimes be detrimental. Excess free ligand can compete for coordination sites on the metal, potentially inhibiting substrate binding and slowing down the catalytic cycle.

Experimental Protocol: Determining Optimal Ligand:Metal Ratio

  • Set up a series of parallel reactions under identical conditions (substrate, solvent, base, temperature).

  • Vary the Ligand:Metal ratio systematically. For example: 0.8:1, 1:1, 1.1:1, 1.2:1, 1.5:1.

  • Use a constant metal precursor concentration (e.g., 1 mol%).

  • Monitor the reactions over time (e.g., by GC or LC-MS) to determine both the initial rate and the final conversion.

  • Plot the yield vs. the Ligand:Metal ratio to identify the optimal range.

FAQ 4: My reaction is not selective, or I'm observing significant side products. How can solvent and base choice help?

Answer: Solvent and base are not merely components of the reaction medium; they are active participants that can profoundly influence the catalytic pathway.[5]

Solvent Effects: The choice of solvent can impact catalyst solubility, substrate availability, and even the mechanism of the reaction.[5][6]

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Dioxane): Often good choices for cross-coupling reactions as they can solubilize both the catalyst complex and the polar salts formed as byproducts.

  • Ethereal Solvents (e.g., THF, 2-MeTHF): Common in many catalytic transformations. Their moderate polarity and coordinating ability can help stabilize catalytic intermediates.

  • Alcohol Solvents (e.g., isopropanol, methanol): Can act as both a solvent and a hydrogen source in transfer hydrogenation reactions. However, their coordinating nature can sometimes compete with the ligand or substrate.[6][7][8] The choice between isopropanol and methanol can even switch the catalytic pathway from a metal-ligand cooperative mechanism to a metal hydride transfer, dramatically affecting stereoselectivity.[6][8]

Base Selection: The base plays a crucial role, often in deprotonating a substrate or regenerating the active catalyst.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Commonly used in Pd-catalyzed cross-coupling. Their strength and solubility can influence reaction rates. Cs₂CO₃ is often more effective due to its higher solubility and the "caesium effect," though the mechanism is still debated.

  • Organic Bases (e.g., DBU, Et₃N): Often used when a soluble, non-nucleophilic base is required.

  • Alkoxide Bases (e.g., NaOtBu, KOtBu): Strong bases required for deprotonating less acidic substrates, common in Buchwald-Hartwig amination.

Systematic Screening: When troubleshooting selectivity, a systematic screen of both solvent and base is highly recommended. A 3x3 matrix (3 solvents, 3 bases) can often quickly identify a more optimal set of conditions.

Section 4: Final Checklist and Further Reading

Before concluding that a catalytic system is unworkable, run through this final checklist:

  • Ligand: Have you confirmed its purity by NMR and melting point?

  • Catalyst Precursor: Are you using a high-purity metal source?

  • Atmosphere: Is your reaction rigorously protected from air and moisture?

  • Reagents: Have all substrates and reagents been purified to remove potential catalyst poisons?

  • Parameters: Have you systematically screened the ligand:metal ratio, solvent, base, and temperature?

This guide provides a foundational framework for troubleshooting. The principles of catalysis are complex, and continued learning is essential for success.

References
  • PMC. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]

  • PubMed. Optimizing bidentate N-heterocyclic carbene ligands for the modification of late transition metal surfaces - new insights through theory. [Link]

  • Calhoun, L. A. (2018). Ligand Design in the Optimization of Reduction Catalysis Reactions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Molecules. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]

  • King's Land. Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. [Link]

  • MDPI. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]

  • Der Pharma Chemica. Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. [Link]

  • Google Patents. Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • MDPI. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]

  • Asian Journal of Chemistry. Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. [Link]

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF. [Link]

  • Semantic Scholar. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • Infoscience. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • ResearchGate. Catalytic activation of dioxygen to hydroxyl radical and efficient oxidation of o-aminophenol by cobalt(II) ions in bicarbonate aqueous solution | Request PDF. [Link]

  • Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

  • Recent Innovations in Bidentate Ligand–Metal Complexes for Catalysis. [Link]

  • DOI. A Tandem Catalytic Approach for the Synthesis of Aminophenones Using an Amine-Integrated Bifunctional Cobalt-NHC Complex. [Link]

  • Google Patents. Process for preparing 2-(o-aminophenyl)ethanol.
  • MDPI. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]

  • PubChem. 4-Aminophenethyl alcohol. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS No. 19298-14-7). This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or industrial production. We will address common challenges, answer frequently asked questions, and provide detailed troubleshooting protocols based on established chemical principles and field experience.

Part 1: Synthesis Overview & Key Scale-Up Considerations

The most robust and widely adopted method for synthesizing this compound on a larger scale is the catalytic hydrogenation of its nitro precursor, 2-[(4-nitrophenyl)amino]ethanol.[1] This pathway is favored due to the high yields and purity that can be achieved. However, scaling this reaction introduces significant safety and engineering challenges that must be addressed.

The alternative route, direct N-alkylation of p-phenylenediamine with a reagent like 2-chloroethanol, is often plagued by issues of selectivity, leading to the formation of undesired N,N-dialkylated byproducts, which complicates purification, especially at scale.[1][2]

This guide will focus on the catalytic hydrogenation route.

Core Synthesis Pathway: Catalytic Hydrogenation

The transformation involves the reduction of an aromatic nitro group to a primary amine. While seemingly straightforward, the choice of reducing agent and catalyst system is critical for a safe, efficient, and scalable process.

cluster_0 Synthesis Workflow Start 2-[(4-Nitrophenyl)amino]ethanol (Starting Material) Reaction Catalytic Hydrogenation (Reaction Vessel) Start->Reaction Solvent Catalyst H₂ Source Filtration Catalyst Removal (Inert Atmosphere Filtration) Reaction->Filtration Reaction Mixture Solvent_Removal Solvent Evaporation (Rotary Evaporation / Distillation) Filtration->Solvent_Removal Filtrate Purification Crystallization (Purification) Solvent_Removal->Purification Crude Product End This compound (Final Product) Purification->End Pure Product

Caption: High-level workflow for the synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions encountered when moving from bench-top synthesis to larger-scale production.

Q1: What is the most significant safety hazard during the scale-up of this nitro reduction, and how can it be mitigated?

A1: The single most critical hazard is the management of the reaction's exotherm. The reduction of aromatic nitro compounds is highly energetic. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. A failure to control the temperature can lead to a thermal runaway, rapid pressure buildup, and vessel failure.

Mitigation Strategies:

  • Controlled Reagent Addition: Instead of adding all reagents at once, add the starting material or hydrogen source portion-wise or via a controlled feed pump.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.

  • Dilution: Running the reaction at a lower concentration (using more solvent) can help absorb the heat generated, though this impacts throughput.[3]

  • Process Safety Analysis: Conduct a thorough hazard and operability (HAZOP) study and consider reaction calorimetry to understand the thermal profile before scaling up.

Q2: Hydrogen gas presents logistical and safety challenges. Are there viable alternatives for industrial-scale reduction?

A2: Yes. While direct hydrogenation with H₂ gas is efficient, the need for high-pressure reactors and the flammability of hydrogen are significant concerns.[4] Catalytic Transfer Hydrogenation (CTH) is an excellent, safer alternative for industrial settings.[1]

In CTH, hydrogen is generated in situ from a "hydrogen donor" molecule in the presence of a catalyst (commonly Palladium on Carbon, Pd/C).

FeatureHigh-Pressure Hydrogenation (H₂)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source H₂ Gas Cylinder/GeneratorHydrogen Donor (e.g., Ammonium Formate, Hydrazine)[4][5]
Equipment High-pressure rated autoclaveStandard glass-lined or stainless steel reactor
Pressure High (1-50 kg/cm ² G)[3]Atmospheric or slightly above
Safety High flammability/explosion risk of H₂ gasAvoids handling gaseous H₂; donors can be toxic
Operation Technically more demandingSimpler, more conventional setup[4]

Q3: How do I choose the right solvent for the reaction and the final purification?

A3: The ideal solvent should fully dissolve the starting material (nitro compound) but have lower solubility for the final product (amino compound), especially at cooler temperatures, to facilitate crystallization.

  • Reaction Solvents: Lower alcohols like methanol or ethanol are commonly used.[3][6] They are good solvents for the reactants and are compatible with most hydrogenation catalysts.

  • Purification/Crystallization: The product, this compound, can often be crystallized directly from the reaction mixture upon cooling after the catalyst has been removed. If further purification is needed, a mixed solvent system or recrystallization from absolute ethanol can be effective.[7]

Q4: What are the best practices for handling Palladium on Carbon (Pd/C) catalyst safely on a large scale?

A4: Pd/C catalyst is pyrophoric, meaning it can spontaneously ignite in air, especially after it has been used and is saturated with hydrogen.

Safe Handling Protocol:

  • Never handle dry, used catalyst in the open air.

  • Inert Atmosphere: Perform catalyst filtration under a nitrogen or argon atmosphere.

  • Wet Filtration: After the reaction is complete, cool the vessel and purge the headspace thoroughly with nitrogen. The catalyst should be filtered while still wet with the reaction solvent.

  • Storage & Disposal: The recovered catalyst should be stored under water in a clearly labeled, dedicated container. Dispose of it as hazardous waste according to regulations.

cluster_1 Catalyst Handling Logic Reaction_Complete Reaction Complete Purge_Vessel Purge Reactor Headspace with N₂/Ar Reaction_Complete->Purge_Vessel Filter_Catalyst Filter Slurry under N₂ Purge_Vessel->Filter_Catalyst Check_Atmosphere Is Atmosphere Inert? Filter_Catalyst->Check_Atmosphere Store_Wet Store Catalyst under Water Check_Atmosphere->Store_Wet Yes Repurge Repurge Vessel Check_Atmosphere->Repurge No Proceed Proceed to Workup Store_Wet->Proceed Repurge->Filter_Catalyst

Caption: Decision workflow for safely handling pyrophoric hydrogenation catalysts.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up process.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Stalled or Incomplete Reaction 1. Catalyst deactivation (poisoned).2. Insufficient hydrogen source (low pressure or depleted donor).3. Low reaction temperature.1. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). Consider adding fresh catalyst.2. Check H₂ pressure or add more hydrogen donor in portions.3. Verify internal reaction temperature; increase if the process allows.
Formation of Side Products / Low Purity 1. Over-reduction or side reactions due to excessive temperature or reaction time.2. Incomplete reduction leading to nitroso or hydroxylamine intermediates.3. Presence of impurities in the starting material.1. Optimize reaction time and temperature. Monitor reaction progress closely using TLC or HPLC.[5]2. Ensure sufficient catalyst loading and hydrogen supply for full conversion.3. Characterize the starting material purity (e.g., by NMR, HPLC) before starting the reaction.
Difficult Catalyst Filtration 1. Catalyst particles are too fine, clogging the filter.2. Product has started to crystallize on the filter.1. Use a filter aid (e.g., Celite®) to create a filter bed before filtration.2. Ensure the reaction mixture is warm enough during filtration to keep the product dissolved.
Low Isolated Yield After Workup 1. Product loss during catalyst filtration.2. Incomplete crystallization.3. Product is too soluble in the crystallization solvent.1. Wash the filtered catalyst cake with fresh, warm solvent to recover adsorbed product.2. Cool the filtrate to a lower temperature or for a longer duration. Consider seeding with a small crystal of pure product.3. Partially evaporate the solvent to increase concentration or add an anti-solvent to induce precipitation.
Product Discoloration (e.g., Pink, Brown) Oxidation of the aromatic amine product.1. Conduct the workup (filtration, solvent removal) under an inert atmosphere.2. Store the final product under nitrogen or argon, protected from light.

Part 4: Exemplary Protocol - Catalytic Transfer Hydrogenation

This protocol is a generalized procedure for laboratory-scale synthesis and serves as a basis for process development and scale-up.

Materials:

  • 2-[(4-Nitrophenyl)amino]ethanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Ethanol

  • Celite® (diatomaceous earth)

Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2-[(4-Nitrophenyl)amino]ethanol (1.0 eq) and ethanol (10-15 volumes).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive nitrogen flow, carefully add 10% Pd/C (0.01-0.05 eq by weight).

  • Reagent Addition: In a separate vessel, dissolve ammonium formate (3-5 eq) in a minimum amount of water or ethanol. Begin a slow, dropwise addition of the ammonium formate solution to the reactor, ensuring the internal temperature does not exceed a set point (e.g., 40-50°C). The reaction is exothermic.

  • Reaction Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction's progress by TLC or HPLC until the starting material is fully consumed.

  • Catalyst Filtration: Cool the mixture slightly (if needed to prevent boiling during filtration but warm enough to keep the product in solution). Prepare a pad of Celite® in a filter funnel. Under a nitrogen atmosphere, filter the warm reaction mixture through the Celite®.

  • Catalyst Wash: Wash the filter cake with a small amount of warm ethanol to recover any remaining product.

  • Crystallization: Transfer the combined filtrate to a clean vessel. Reduce the solvent volume by distillation. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

References

  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol synthesis.
  • Guidechem. (n.d.). What are the synthesis and applications of 2-(4-Aminophenyl)ethanol?.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Chloroethanol.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 2-Chloroethanol.
  • Google Patents. (1990). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Chloro-p-phenylenediamine sulfate.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
  • Inchem.org. (n.d.). ICSC 0236 - 2-CHLOROETHANOL.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • PubMed. (2022). Fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a novel heat-resistant biopolyurea.
  • Pharmaffiliates. (n.d.). 2-((4-Aminophenyl)amino)ethan-1-ol.
  • Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Google Patents. (2012). CN102503755A - Synthesis method for N-substituted ethanolamine.
  • ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine.

Sources

Technical Support Center: Characterization of 2-[(4-Aminophenyl)amino]ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Aminophenyl)amino]ethan-1-ol and its derivatives. As a Senior Application Scientist, this guide is structured to address common characterization challenges encountered during experimental work, offering insights grounded in scientific principles and field-proven experience.

Part 1: Navigating the Characterization Labyrinth of this compound Derivatives

The unique molecular architecture of this compound derivatives, possessing a primary aromatic amine, a secondary aliphatic amine, a primary alcohol, and a substituted benzene ring, presents a distinct set of challenges in structural elucidation and purity assessment. The presence of multiple labile protons (–OH, –NH₂, and –NH–) and the compound's polarity often lead to ambiguous spectral data and chromatographic difficulties. This guide is designed to be a self-validating system, helping you to diagnose and resolve these common issues methodically.

Part 2: Troubleshooting Guides & FAQs

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of multiple exchangeable protons is a primary source of confusion in the NMR spectra of these derivatives.

Question 1: Why are the -OH and -NH proton signals in my ¹H NMR spectrum broad, overlapping, or not visible at all?

Answer: The broadening or disappearance of -OH and -NH proton signals is a classic issue stemming from chemical exchange with residual water or other protic impurities in the NMR solvent.[1] This rapid exchange on the NMR timescale averages the chemical environments of the protons, leading to broad signals or, in some cases, their complete disappearance into the baseline.[1] The exact chemical shift of these labile protons is also highly dependent on concentration, temperature, and the solvent used, making them less reliable for initial structural confirmation.[2][3][4]

Troubleshooting Protocol: Resolving Ambiguous Labile Proton Signals

  • Solvent Purity: Always use high-purity, anhydrous deuterated solvents. Freshly opened ampules are preferable.

  • D₂O Exchange: A definitive method to identify -OH and -NH protons is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The labile protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[2][3][4]

  • Low-Temperature Analysis: Cooling the NMR probe can slow down the rate of chemical exchange, often resulting in sharper signals for the -OH and -NH protons. This can also sometimes reveal coupling to adjacent protons.

  • Use of DMSO-d₆: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for these compounds as it is hygroscopic and forms hydrogen bonds with the -OH and -NH protons. This slows down the exchange rate sufficiently to often allow for the observation of sharp, well-resolved signals and their corresponding couplings.

Data Interpretation Workflow for Labile Protons

G start Start: Broad/Missing -OH/-NH Signals in ¹H NMR d2o_exchange Perform D₂O Exchange start->d2o_exchange signals_disappear Signals Disappear? d2o_exchange->signals_disappear confirm_labile Confirmed: Signals are from -OH/-NH signals_disappear->confirm_labile Yes no_change No Change: Signals are not from labile protons signals_disappear->no_change No low_temp Run Low-Temperature NMR confirm_labile->low_temp sharper_signals Signals Sharpen? low_temp->sharper_signals coupling_observed Coupling Observed: Assign structure sharper_signals->coupling_observed Yes no_sharpening Still Broad: Consider alternative structures or impurities sharper_signals->no_sharpening No

Caption: Workflow for identifying and resolving ambiguous labile proton signals in ¹H NMR.

Section 2: Mass Spectrometry (MS)

The presence of multiple nitrogen atoms and functional groups can lead to complex fragmentation patterns.

Question 2: My mass spectrum shows several unexpected fragments. How can I confidently identify the molecular ion and interpret the fragmentation pattern for my this compound derivative?

Answer: For compounds containing an odd number of nitrogen atoms, the molecular ion (M⁺) will have an odd nominal mass, which is a helpful starting point (the "Nitrogen Rule").[5] The fragmentation of these molecules is typically initiated by cleavages alpha to the nitrogen atoms or the oxygen atom, as these lead to resonance-stabilized cations.

Key Fragmentation Pathways to Expect:

  • Alpha-Cleavage: The most common fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][6] For the parent compound, this would result in the loss of a CH₂OH radical to form a prominent ion.

  • Loss of Water: The presence of the alcohol group can lead to the loss of a water molecule ([M-18]⁺).

  • Aromatic Ring Fragmentation: The benzene ring itself can fragment, although this is often less favorable than cleavage of the side chain.

Troubleshooting Protocol: Interpreting Complex Mass Spectra

  • Identify the Molecular Ion: Look for the peak with the highest m/z that is consistent with the expected molecular formula and the Nitrogen Rule.

  • Propose Logical Neutral Losses: Identify major fragment ions and see if they correspond to the loss of stable neutral molecules (e.g., H₂O, CO, HCN) or radicals (e.g., •CH₂OH).[7]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides the exact mass of the ions, which can be used to determine their elemental composition and confirm the identity of both the molecular ion and key fragments.

  • Tandem MS (MS/MS): By isolating the proposed molecular ion and fragmenting it further, you can establish relationships between the precursor and product ions, providing strong evidence for a proposed fragmentation pathway.

Expected Fragmentation Summary

Fragment TypeDescriptionExpected m/z for Parent C₈H₁₂N₂O
[M]⁺ Molecular Ion152
[M-CH₂OH]⁺ Alpha-cleavage at the ethanolamine nitrogen121
[M-H₂O]⁺ Loss of water134
[M-NH₂CH₂CH₂OH]⁺ Cleavage of the bond between the aromatic ring and the secondary amine77 (phenyl cation) or 76 (benzyne)
Section 3: High-Performance Liquid Chromatography (HPLC)

The polar nature of these compounds can cause issues with retention and peak shape on standard reversed-phase columns.

Question 3: I am struggling with poor retention and peak tailing for my compound on a C18 column. What can I do to improve my HPLC separation?

Answer: The combination of amine and alcohol functional groups makes these compounds quite polar, leading to their rapid elution from non-polar C18 stationary phases with highly aqueous mobile phases.[8] The basic nature of the amine groups can also lead to strong interactions with residual acidic silanol groups on the silica support of the stationary phase, causing peak tailing.

Troubleshooting Protocol: Optimizing HPLC Methods for Polar Amines

  • Mobile Phase pH Control: The ionization state of the amine groups is critical. Buffering the mobile phase to a pH of 2.5-3.5 will ensure the amines are protonated, which can improve peak shape by minimizing interactions with silanols. A low pH can also enhance retention in some cases.

  • Alternative Stationary Phases:

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which provides an alternative interaction mechanism and can improve retention and peak shape for polar analytes.[8]

    • Polar-Endcapped Columns: These use a polar group to cap the residual silanols, reducing undesirable interactions.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) with a high organic content mobile phase.[8]

  • Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can mask the silanol groups and form a neutral ion-pair with the protonated amine, improving retention and peak shape on C18 columns.

HPLC Troubleshooting Logic

G start Start: Poor Retention/ Peak Tailing on C18 adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->adjust_ph improvement Improvement? adjust_ph->improvement sufficient Sufficient? improvement->sufficient Yes change_column Switch to Alternative Column (Polar-Embedded or HILIC) improvement->change_column No end Method Optimized sufficient->end Yes sufficient->change_column No reoptimize Re-optimize Method change_column->reoptimize reoptimize->end

Caption: Decision-making workflow for optimizing HPLC methods for polar aminophenol derivatives.

Section 4: Thermal Analysis (TGA/DSC)

The stability and melting behavior of these compounds can be influenced by their synthesis and purification methods.

Question 4: My compound shows a broad melting endotherm in DSC and a weight loss in TGA well below the expected decomposition temperature. What could be the cause?

Answer: A broad melting peak in Differential Scanning Calorimetry (DSC) often indicates the presence of impurities or that the compound is not highly crystalline. The early weight loss in Thermogravimetric Analysis (TGA) is typically due to the loss of residual solvent (like water or ethanol from recrystallization) that is trapped in the crystal lattice.[9] These compounds, with their hydrogen-bonding capabilities, can readily form solvates.

Troubleshooting Protocol: Investigating Thermal Behavior

  • Drying Procedure: Ensure your sample is thoroughly dried under vacuum at an appropriate temperature before analysis to remove any residual solvent.

  • Recrystallization: If the melting point is still broad, recrystallize the material from a suitable solvent system to improve purity and crystallinity.

  • Coupled TGA-MS or TGA-FTIR: To identify the species being lost during the initial weight loss, use a coupled technique. TGA-MS will identify the mass of the evolved gas, while TGA-FTIR will provide its infrared spectrum, allowing for definitive identification of water, solvent, or early degradation products.[10]

  • Modulated DSC (MDSC): MDSC can help to separate thermal events. For example, it can distinguish a glass transition from a broad melting event, which can be useful for amorphous or semi-crystalline materials.

Part 3: Comprehensive References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. Benchchem.

  • Chapter 11 - Amines. Future4200.

  • polar aromatic compounds: Topics by Science.gov. Science.gov.

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.

  • 24.10 Spectroscopy of Amines. OpenStax.

  • Alcohol irregularities in Hydrogen NMR. Chemistry Stack Exchange.

  • Mass Spectrometry: Fragmentation. Unknown Source.

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

  • Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC. American Laboratory.

Sources

"stability issues of 2-[(4-Aminophenyl)amino]ethan-1-ol in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-[(4-Aminophenyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions regarding the handling and characteristics of this compound.

Q1: What is this compound and what are its primary stability concerns?

This compound (CAS: 19298-14-7) is an arylamino alcohol.[1] Its structure, featuring a p-phenylenediamine core, makes it a valuable intermediate in medicinal chemistry and materials science.[1] However, this same structure is highly susceptible to degradation in solution. The primary stability concern is oxidation . The aminophenyl moiety is readily oxidized by atmospheric oxygen, a reaction often accelerated by light, pH, and the presence of metal ions.[2][3][4] This degradation can lead to the formation of colored quinone-imine species and subsequent polymerization, compromising sample purity and experimental outcomes.[5][6]

Q2: What are the immediate visual indicators of degradation in my solution?

The most common sign of degradation is a distinct color change . Freshly prepared solutions of this compound should be nearly colorless to very pale yellow. Upon degradation, you may observe the solution turning yellow, pink, red, or brown.[7] This is due to the formation of highly conjugated chromophoric oxidation products.[7] In advanced stages of degradation, you might also observe the formation of a precipitate as polymeric degradants become insoluble.

Q3: What are the ideal storage conditions for both the solid compound and its solutions?

To ensure maximum shelf-life and experimental reliability, adhere to the following storage protocols:

FormRecommended Storage ConditionsRationale
Solid Compound Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[8] Protect from light by using an amber vial or storing it in a dark location.The compound is air, light, and moisture sensitive.[9][10] Cool, dark, and anaerobic conditions minimize the rate of autoxidation and hydrolysis.
Stock Solutions Prepare fresh for each experiment. If short-term storage is necessary, store solutions at 2-8°C in amber, sealed vials, with the headspace flushed with an inert gas. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at ≤ -70°C.Freezing minimizes molecular motion and slows reaction kinetics. The inert atmosphere and protection from light prevent oxidative and photodegradation.

Q4: How does pH affect the stability of this compound in my aqueous buffer?

The stability of this compound is significantly pH-dependent. The molecule is amphoteric, meaning it has both a basic amino group and an acidic phenolic proton (though the ethanol -OH is much less acidic).[11]

  • Alkaline conditions (pH > 8): The rate of autoxidation for aminophenols generally increases in alkaline media.[12][13] Deprotonation of the amino group can make the aromatic ring more electron-rich and thus more susceptible to oxidation.

  • Acidic conditions (pH < 6): Protonation of the amino group makes it less susceptible to oxidation.[11] However, extreme acidity combined with high temperatures could potentially promote other degradation pathways, though oxidation remains the primary concern under typical lab conditions. For optimal stability, it is generally recommended to work in slightly acidic to neutral (pH 6.0-7.0) buffers, though this must be balanced with the pH requirements of your specific assay.

Part 2: Troubleshooting Guide - Resolving Common Experimental Issues

This section provides a structured, Q&A-style approach to diagnosing and solving specific problems encountered during experimentation.

Issue 1: My solution of this compound rapidly turns brown and I'm seeing a loss of activity in my assay.

  • Probable Cause: This is a classic sign of rapid aerial oxidation. The aminophenyl group is being oxidized by dissolved oxygen in your solvent, leading to the formation of colored, inactive quinone-imine polymers. This process can be surprisingly fast, especially in oxygen-rich solvents or at a basic pH.[2][5]

  • Solution Workflow:

    • Solvent Deoxygenation: Before preparing your solution, sparge your solvent (e.g., buffer, water, DMSO) with an inert gas like argon or high-purity nitrogen for at least 15-20 minutes. This displaces dissolved oxygen.

    • Inert Atmosphere Handling: Weigh the solid compound and perform all dilutions in a glove box or by using Schlenk line techniques. If unavailable, work quickly and flush the headspace of your vials with inert gas before sealing.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid (0.1 mM) may help protect the compound from oxidation without interfering with the experiment.[3] Always run a control to ensure the antioxidant itself does not affect your assay.

    • pH Control: Prepare your solution in a slightly acidic buffer (e.g., pH 6.5) if your experimental design permits.

Issue 2: My results are inconsistent from day to day, even when I prepare the solution fresh.

  • Probable Cause: This suggests that the rate of degradation is variable. The inconsistency could be due to subtle differences in environmental conditions such as light exposure, ambient temperature, or the time lag between solution preparation and use. Aromatic amines are known to be susceptible to photodegradation, which can be initiated by standard laboratory lighting.[14][15]

  • Solution Workflow:

    • Standardize Light Conditions: Protect your solutions from light at all stages. Use amber glass vials or tubes, or wrap them in aluminum foil. Minimize the time the solution spends on an open lab bench under direct light.

    • Control Temperature: Prepare solutions and run experiments in a temperature-controlled environment. Avoid leaving solutions on a stir plate for extended periods, as this can introduce heat.

    • Implement a "Time-to-Use" Protocol: Define a strict maximum time allowed between preparing the solution and performing the experiment. For maximum consistency, use the solution immediately after preparation.

    • Perform a Preliminary Stability Test: Use the HPLC method outlined in Part 3 to quantify the compound's concentration in your specific experimental buffer at several time points (e.g., 0, 1, 2, 4, 8 hours) under your exact experimental conditions (light, temp). This will establish a reliable window for its use.

Issue 3: I need to analyze the compound by HPLC, but I'm getting broad peaks or multiple, unexpected peaks.

  • Probable Cause: Poor peak shape can result from interactions with the column or on-column degradation. The appearance of multiple unexpected peaks, especially those that grow over time, is a clear indication of degradation products being resolved by your method.

  • Solution Workflow:

    • Mobile Phase Optimization: The basic nature of the amino group can cause tailing on silica-based C18 columns. Add a competing base like 0.1% triethylamine (TEA) or use a low pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to protonate the amine and improve peak shape.

    • Confirm Peak Identity: Use a mass spectrometry (LC-MS) detector to confirm the mass of your main peak corresponds to this compound and to get masses for the degradant peaks. This will help in elucidating the degradation pathway.

    • Use a Freshly Prepared Sample: Always analyze a sample immediately after preparation to establish a baseline chromatogram for the pure compound. Compare this to aged samples to track the appearance of degradation peaks.

Part 3: Key Experimental Protocols & Visual Guides

To ensure scientific integrity, the following protocols and diagrams provide a framework for maintaining the stability and accurately quantifying this compound.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes oxidative degradation during solution preparation.

  • Solvent Preparation: Select an appropriate HPLC-grade solvent (e.g., DMSO, Methanol, or a buffered aqueous solution). Deoxygenate the solvent by bubbling high-purity argon or nitrogen gas through it for 20 minutes.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Cap the vial immediately.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. Avoid excessive heating.

  • Inert Overlay: Briefly uncap the vial and flush the headspace with argon or nitrogen for 10-15 seconds. Immediately seal the vial tightly with a PTFE-lined cap.

  • Storage: Use immediately or store as recommended in the FAQ section (wrapped in foil, at 2-8°C for short-term, or frozen at ≤ -70°C for long-term).

Protocol 2: General HPLC-UV Method for Purity and Stability Assessment

This method provides a starting point for quantifying the compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 275 nm, as this is a common detection wavelength for aminophenol-type structures.[16] A photodiode array (PDA) detector is recommended to assess peak purity and identify spectral changes in degradants.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solution in Mobile Phase A to an appropriate concentration.

Visual Guides

cluster_main Troubleshooting Workflow for Solution Instability Start Observe Issue: Color Change / Poor Reproducibility Check_Oxidation Is the solution exposed to air? Start->Check_Oxidation Check_Light Is the solution exposed to light? Check_Oxidation->Check_Light No Sol_Inert Implement Inert Atmosphere (Protocol 1) Check_Oxidation->Sol_Inert Yes Check_pH Is the solution pH > 7.5? Check_Light->Check_pH No Sol_Light Use Amber Vials / Protect from Light Check_Light->Sol_Light Yes Sol_pH Adjust to Neutral/Slightly Acidic pH Check_pH->Sol_pH Yes End Stable Solution / Reproducible Results Check_pH->End No / Issue Resolved Sol_Inert->End Sol_Light->End Sol_pH->End

Caption: Simplified oxidative degradation pathway.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Aminophenyl)ethanol. Retrieved from MilliporeSigma. [17]2. Google Patents. (n.d.). US3862247A - Hydrolysis of para-aminophenol. [18]3. Google Patents. (n.d.). US4270010A - Hydroquinone by hydrolysis of p-aminophenol or salts. [19]4. Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [14]5. University of Isfahan. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. [15]6. Wikipedia. (n.d.). 4-Aminophenol. [2]7. Rueda, N., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Molecules, 23(9), 2146. 8. Fisher Scientific. (2018). Safety Data Sheet: Benzeneethanol, 4-amino-. [20]9. ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol. 10. Sigma-Aldrich. (2025). Safety Data Sheet. [9]11. ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... [21]12. ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). [5]13. Gluon's Lab. (2019). 4-Aminophenol via hydrolysis of paracetamol. [7]14. PubMed. (n.d.). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. [3]15. National Center for Biotechnology Information. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. [4]16. Thermo Fisher Scientific. (2018). Safety Data Sheet: 2-(4-Aminophenyl)ethanol. [10]17. Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol. [22]18. ResearchGate. (n.d.). (A) Hydrolysis of the paracetamol and (B) reaction of p-aminophenol (PAP) with NQS. [23]19. BenchChem. (n.d.). Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol. [24]20. ResearchGate. (n.d.). Oxidation reaction of 4 aminophenol. [6]21. Royal Society of Chemistry. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19345-19367. [25]22. NILU. (2010). Atmospheric Degradation of Amines (ADA). 23. ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [13]24. ResearchGate. (n.d.). Effect of pH on the adsorption of 4-aminophenol on manganese and nickel hexocyanoferrate(II) complexes. [26]25. Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. [11]26. Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Aminophenyl)ethanol. 27. King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. [27]28. BenchChem. (n.d.). This compound. [1]29. SpringerLink. (n.d.). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. [28]30. TCI Deutschland GmbH. (n.d.). 2-(4-Aminophenyl)ethanol. 31. SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [16]32. Pharmaffiliates. (n.d.). 2-((4-Aminophenyl)amino)ethan-1-ol. [8]33. National Center for Biotechnology Information. (n.d.). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents.

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Validation & Comparative

"comparing 2-[(4-Aminophenyl)amino]ethan-1-ol with other amino alcohols"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-[(4-Aminophenyl)amino]ethan-1-ol and Other Prominent Amino Alcohols for Industrial and Research Applications

This guide provides a comprehensive technical comparison of this compound with other widely used amino alcohols, namely Ethanolamine (MEA), Diethanolamine (DEA), N-Methylethanolamine (NMEA), and 2-Amino-2-methyl-1-propanol (AMP). This document is intended for researchers, scientists, and professionals in drug development and chemical industries who seek to understand the nuanced differences in the properties and performance of these critical compounds.

The selection of an appropriate amino alcohol is paramount for optimizing various industrial processes, from carbon dioxide capture and corrosion inhibition to the synthesis of pharmaceuticals and the formulation of personal care products. This guide delves into the structural attributes, physicochemical properties, and functional performance of these molecules, supported by experimental data and established scientific principles. We will explore the causality behind their reactivity and performance in different applications, providing a robust framework for informed decision-making.

Introduction to the Compared Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality imparts a unique combination of properties, including basicity, nucleophilicity, and the ability to form hydrogen bonds, making them versatile building blocks and functional ingredients in a myriad of applications.

This compound is an aromatic amino alcohol distinguished by the presence of a p-aminophenyl group attached to the amino ethanol backbone.[1] This structure suggests a potential for unique reactivity and application in areas such as polymer chemistry, as a ligand in catalysis, and in the synthesis of dyes and pharmaceuticals.[1] Its synthesis commonly involves the reduction of 2-[(4-nitrophenyl)amino]ethanol.[1]

Ethanolamine (MEA) is the simplest primary amino alcohol and is widely used as a benchmark in many applications due to its high reactivity.[2] It is a key component in gas sweetening processes for the removal of acidic gases like CO2 and H2S.[2]

Diethanolamine (DEA) , a secondary amino alcohol, finds extensive use as a surfactant, corrosion inhibitor, and in the production of detergents and personal care products.[3][4]

N-Methylethanolamine (NMEA) is a secondary amino alcohol used as an intermediate in the synthesis of various chemicals, including polymers and pharmaceuticals, and as a solvent in natural gas processing.[5]

2-Amino-2-methyl-1-propanol (AMP) is a sterically hindered primary amino alcohol known for its use as a pH adjuster, a catalyst, and in the formulation of buffer solutions and cosmetics.[6]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these amino alcohols dictate their behavior and suitability for specific applications. The following table summarizes key physicochemical data for each compound.

PropertyThis compoundEthanolamine (MEA)Diethanolamine (DEA)N-Methylethanolamine (NMEA)2-Amino-2-methyl-1-propanol (AMP)
Molecular Formula C₈H₁₂N₂O[1]C₂H₇NOC₄H₁₁NO₂[7]C₃H₉NO[5]C₄H₁₁NO
Molecular Weight ( g/mol ) 152.19[1]61.08105.14[7]75.11[5]89.14
Boiling Point (°C) Not available170271.1[7]158.1[5]165[8]
Melting Point (°C) Not available10-1128[7]-4.5[5]24-28[8]
Density (g/mL at 25°C) Not available1.0121.097 (at 20°C)[7]0.935[5]0.934[8]
pKa Not available9.50[9]8.889.95[10]9.7
Solubility in Water Not availableMiscibleMiscible[3]Miscible[5]Soluble[6]

Performance in Key Applications

Carbon Dioxide (CO₂) Capture

The capture of CO₂ from industrial flue gases is a critical technology for mitigating greenhouse gas emissions. Aqueous amine solutions are widely used for this purpose due to the reversible reaction between the basic amine and the acidic CO₂. The efficiency of an amine for CO₂ capture is evaluated based on its absorption capacity, absorption rate, and the energy required for regeneration.

While extensive data is available for MEA, DEA, NMEA, and AMP in CO₂ capture, there is a notable lack of direct experimental data for this compound. However, based on the presence of two amino groups, it can be hypothesized that it may exhibit a higher theoretical CO₂ loading capacity compared to monoamines. The aromatic ring might influence the reaction kinetics and the stability of the resulting carbamate. Further experimental investigation is required to validate its performance.

Comparative Performance in CO₂ Capture (Literature Data):

AmineCO₂ Absorption Capacity (mol CO₂/mol amine)Key Observations
MEA ~0.5High absorption rate, but high regeneration energy.
DEA ~0.5Moderate absorption rate and regeneration energy.
MDEA (a tertiary amine for comparison) ~1.0High absorption capacity, low regeneration energy, but slow reaction rate.
AMP ~0.8-0.9High absorption capacity, lower regeneration energy than MEA, but slower kinetics.
Experimental Protocol: CO₂ Absorption Capacity Measurement

The CO₂ absorption capacity of an amine solution can be determined using a vapor-liquid equilibrium (VLE) apparatus.

Objective: To measure the equilibrium CO₂ loading in an aqueous amine solution at a given temperature and CO₂ partial pressure.

Apparatus:

  • A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and gas inlet/outlet.

  • A gas mixture cylinder (CO₂ in N₂).

  • Mass flow controllers.

  • A pressure transducer.

  • A gas chromatograph (GC) or a non-dispersive infrared (NDIR) analyzer for CO₂ concentration measurement.

Procedure:

  • Prepare a known concentration of the aqueous amine solution (e.g., 30 wt%).

  • Charge a known volume of the amine solution into the reactor.

  • Seal the reactor and bring the solution to the desired temperature (e.g., 40 °C).

  • Introduce the gas mixture with a known CO₂ partial pressure into the reactor.

  • Stir the solution to ensure good gas-liquid contact and allow the system to reach equilibrium, indicated by a stable pressure reading.

  • Analyze the CO₂ concentration in the gas phase at equilibrium.

  • The amount of CO₂ absorbed is calculated from the difference in the initial and final CO₂ concentrations in the gas phase and the known volumes of the gas and liquid phases.

  • The CO₂ loading is expressed as moles of CO₂ absorbed per mole of amine.

CO2_Absorption_Workflow A Prepare Amine Solution B Charge Reactor A->B C Set Temperature B->C D Introduce CO2/N2 Gas C->D E Stir to Equilibrium D->E F Analyze Gas Phase [CO2] E->F G Calculate CO2 Loading F->G Corrosion_Inhibition_Workflow A Prepare Electrodes & Solution B Stabilize OCP A->B D Add Inhibitor A->D C Potentiodynamic Scan (Blank) B->C E Potentiodynamic Scan (Inhibitor) B->E F Determine icorr C->F D->B E->F G Calculate Inhibition Efficiency F->G

Caption: Workflow for potentiodynamic polarization testing.

Surfactant Properties

Amino alcohols, particularly those with longer alkyl chains or aromatic groups, can exhibit surfactant properties. Surfactants are amphiphilic molecules that reduce the surface tension of a liquid and can form micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

Due to the presence of a hydrophilic amino-ethanol head and a relatively hydrophobic p-aminophenyl tail, this compound is expected to have some surface-active properties. However, without experimental data on its surface tension reduction capabilities and CMC, a direct comparison is not possible. The surfactant properties of MEA, DEA, NMEA, and AMP are generally weak unless they are derivatized with long hydrophobic chains.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

The CMC is a fundamental property of a surfactant and can be determined by measuring the surface tension of solutions with varying surfactant concentrations.

Objective: To determine the CMC of an amino alcohol.

Apparatus:

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • A series of aqueous solutions of the amino alcohol with varying concentrations.

Procedure:

  • Prepare a stock solution of the amino alcohol.

  • Create a series of dilutions from the stock solution.

  • Measure the surface tension of each solution using the tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

CMC_Determination_Workflow A Prepare Surfactant Solutions B Measure Surface Tension A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint (CMC) C->D

Caption: Workflow for CMC determination by tensiometry.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-[(4-nitrophenyl)amino]ethanol. [1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound from 2-[(4-nitrophenyl)amino]ethanol.

Materials:

  • 2-[(4-nitrophenyl)amino]ethanol

  • Palladium on carbon (10% Pd/C)

  • Anhydrous ethanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 2-[(4-nitrophenyl)amino]ethanol in anhydrous ethanol in a suitable reaction vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow A Dissolve Nitro Precursor in Ethanol B Add Pd/C Catalyst A->B C Pressurize with H2 B->C D Stir Overnight C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: Synthesis of this compound.

Conclusion

This guide has provided a comparative analysis of this compound with four other common amino alcohols. While MEA, DEA, NMEA, and AMP are well-characterized with extensive performance data in various applications, this compound remains a less-studied compound with potential for unique applications owing to its aromatic structure.

The provided experimental protocols offer a standardized approach for evaluating the performance of these and other amino alcohols in CO₂ capture, corrosion inhibition, and as surfactants. Further experimental investigation into the properties of this compound is warranted to fully elucidate its performance characteristics and unlock its potential in various industrial and research fields. The structural features of this aromatic amino alcohol suggest promising avenues for its application as a corrosion inhibitor and as a building block for novel polymers and functional materials.

References

  • Ethanolamine - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

  • Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

  • Diethanolamine - PCC Group Product Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-Methylethanolamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-Methylethanolamine. (2026, January 7). Grokipedia. Retrieved from [Link]

  • Diethanolamine - Sciencemadness Wiki. (2020, December 5). Retrieved January 14, 2026, from [Link]

  • Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Diethanolamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ethanolamine - Sciencemadness Wiki. (2020, January 20). Retrieved January 14, 2026, from [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]

  • Potentiodynamic Corrosion Testing - PubMed. (2016, September 4). Retrieved January 14, 2026, from [Link]

  • Method for Measurement of Critical Micelle Concentration - Just Agriculture. (n.d.). Retrieved January 14, 2026, from [Link]

  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM. (2023, June 14). Retrieved January 14, 2026, from [Link]

  • Potentiodynamic Corrosion Testing - PMC - PubMed Central - NIH. (2016, September 4). Retrieved January 14, 2026, from [Link]

  • Ethanolamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of 2-[(4-Aminophenyl)amino]ethan-1-ol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1][2][3] 2-[(4-Aminophenyl)amino]ethan-1-ol is a significant arylamino alcohol compound often used as a building block in the synthesis of more complex pharmaceutical molecules.[4][5] Its purity is therefore of paramount importance. This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will compare potential chromatographic approaches, detail a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and explain the scientific rationale behind each experimental choice.[6][7][8]

Foundational Knowledge: The Analyte and Its Impurity Profile

Before developing a method, it is crucial to understand the physicochemical properties of the target analyte and its potential impurities.

1.1. The Analyte: this compound

  • Structure: C₈H₁₂N₂O

  • Key Features: An aromatic amine with two nucleophilic amino groups and a primary alcohol.[4] This structure makes it moderately polar and UV-active due to the phenyl ring, rendering it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[9][10]

  • Reactivity: The amino and alcohol groups are susceptible to oxidation, which is a primary degradation pathway to consider.[4]

1.2. Potential Process-Related and Degradation Impurities

A robust purity method must be able to separate the main compound from impurities that could arise during synthesis or upon storage.

  • Process Impurities: A common synthetic route involves the reduction of 2-[(4-Nitrophenyl)amino]ethanol.[4][11] Therefore, this nitro-precursor is a critical potential impurity that the analytical method must be able to resolve. Other starting materials from different synthetic pathways could also be present.

  • Degradation Impurities: To identify potential degradation products, forced degradation (or stress testing) is an indispensable part of method development.[12][13] This involves subjecting the analyte to harsh conditions to intentionally generate degradants and prove the method can separate them from the intact analyte.[14][15] Key stress conditions as per ICH guidelines include hydrolysis (acidic and basic), oxidation, heat, and light.[14][16]

Comparison of HPLC Methodologies

Reversed-phase HPLC is the technique of choice for an analyte of this nature.[17][18][19] The primary decision lies between an isocratic method for simplicity and a gradient method for superior resolving power.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC (Recommended)Scientific Rationale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining aromatic compounds. The column dimensions offer a good balance of resolution and analysis time.[17][20]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0A slightly acidic pH ensures the amino groups are protonated, leading to consistent retention, improved peak shape, and reduced silanol interactions.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it ideal for HPLC.
Elution Mode 70% Mobile Phase A / 30% Mobile Phase BTime (min) | %B 0 | 10 20 | 70 25 | 70 26 | 10 30 | 10A gradient elution is superior for a stability-indicating method as it can separate compounds with a wide range of polarities, from polar degradants to non-polar process impurities, within a reasonable timeframe.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nm (or PDA 200-400 nm)The aromatic ring provides strong UV absorbance. A Photodiode Array (PDA) detector is highly recommended to assess peak purity, which is critical for specificity.
Pros Simple, fast, less solvent changeover.Excellent resolution for complex mixtures, required for stability-indicating assays.-
Cons May fail to separate closely eluting or late-eluting impurities.Longer re-equilibration time, more complex pump requirements.-

The Validation Workflow: A Systematic Approach

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] The process should be systematic, following a pre-approved protocol.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Reporting Dev Method Development (Selectivity Focus) Opt Method Optimization (Robustness Check) Dev->Opt Protocol Write & Approve Validation Protocol ForcedDeg Forced Degradation (Specificity) Protocol->ForcedDeg Linearity Linearity & Range ForcedDeg->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Summary Report Robustness->Report

Caption: Overall workflow for HPLC method validation.

Experimental Protocols for Validation Parameters (ICH Q2 R1)

This section provides a detailed, step-by-step guide for validating the chosen gradient HPLC method.

System Suitability

Causality: Before any validation run, you must verify that the chromatographic system is performing adequately. This is not a validation parameter itself, but a prerequisite for valid results.

Protocol:

  • Prepare a system suitability solution containing this compound and a known, closely eluting impurity (e.g., 2-[(4-Nitrophenyl)amino]ethanol).

  • Inject the solution five or six times.

  • Calculate the key performance metrics.

Acceptance Criteria Example:

  • Tailing Factor (Symmetry): 0.8 - 1.5

  • Theoretical Plates (Efficiency): > 2000

  • Resolution: > 2.0 between the main peak and the closest impurity.

  • %RSD of Peak Area (for 6 injections): ≤ 2.0%

Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are the ultimate test of a method's specificity and are required to claim it is "stability-indicating."[12][15]

Protocol:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid analyte to 105°C for 24 hours. Dissolve for injection.

  • Photolytic Degradation: Expose the analyte solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: Inject the unstressed sample and all five stressed samples. Use a PDA detector to evaluate peak purity for the main this compound peak in each chromatogram.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products (Resolution > 2.0).

  • The peak purity angle must be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

  • Target degradation should be between 5-20% to ensure significant degradants are formed without completely destroying the analyte.[14][16]

Linearity

Causality: To demonstrate a direct, proportional relationship between the concentration of an analyte and the instrument's response (peak area).

Protocol:

  • Prepare a stock solution of the analyte and each specified impurity.

  • Create a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration for impurities (e.g., if the specification is 0.1%, the range might be 0.05% to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

Acceptance Criteria & Example Data:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (R²) ≥ 0.9950.9992
Y-intercept Should be close to zeroPasses (not significantly different from zero)
Residual Plot Random distribution around zeroPasses
Accuracy

Causality: To demonstrate the closeness of the results obtained by the method to the true value. This is typically assessed via recovery studies.

Protocol:

  • Prepare a sample matrix (e.g., a solution of the main compound).

  • Spike the matrix with known amounts of each key impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Example Data:

Spiked LevelAcceptance CriterionExample Mean Recovery (%)
Level 1 (50%) 90.0 - 110.0%99.5%
Level 2 (100%) 90.0 - 110.0%101.2%
Level 3 (150%) 90.0 - 110.0%98.9%
Precision

Causality: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay): Prepare six individual samples of the analyte spiked with impurities at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Have a different analyst repeat the repeatability study on a different day or using a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Acceptance Criteria & Example Data:

Precision LevelAcceptance Criterion (%RSD)Example Result (%RSD)
Repeatability ≤ 5.0%1.2%
Intermediate Precision ≤ 10.0%2.5%
Limit of Quantitation (LOQ)

Causality: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Method 2 (Statistical): Based on the standard deviation of the response and the slope from the linearity curve (LOQ = 10 * (σ/S)).

  • Confirm the determined LOQ concentration by preparing samples at this level and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • Precision (%RSD) at the LOQ should be ≤ 15%.

  • Accuracy (Recovery) should be within 80-120%.

Robustness

Causality: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Mobile phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

    • Flow Rate (± 0.1 mL/min)

    • Organic Modifier Composition (± 2% absolute)

  • Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and tailing factor.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • No significant impact on the quantitative results should be observed.

Interconnectivity of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where each part supports the others to build confidence in the final method.

G Specificity Specificity Linearity Linearity Specificity->Linearity is foundational for Accuracy Accuracy Specificity->Accuracy is foundational for Precision Precision Specificity->Precision is foundational for Linearity->Accuracy supports Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ helps determine Robustness Robustness Linearity->Robustness must be maintained during Accuracy->Precision requires Accuracy->Robustness must be maintained during Precision->Robustness must be maintained during

Caption: Logical relationships between validation parameters.

Conclusion

The validation of an HPLC method for purity determination is a rigorous, multi-faceted process that forms the bedrock of quality control in the pharmaceutical industry. By adopting a systematic approach grounded in ICH guidelines, researchers can develop a robust, reliable, and stability-indicating method for this compound. A gradient, reversed-phase C18 method with UV detection provides the necessary selectivity and performance. The successful execution of validation parameters—from specificity confirmed by forced degradation to linearity, accuracy, precision, and robustness—ensures that the method is fit for its intended purpose: to guarantee the purity and, ultimately, the safety of pharmaceutical products.

References

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Mastelf. [Link]

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  • Quality Guidelines. (n.d.). ICH. [Link]

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  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. [Link]

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  • HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? (2025, April 10). Protheragen. [Link]

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  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. [Link]

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (n.d.).
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). NIH. [Link]

  • Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. (n.d.). King's Land. [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (n.d.). Scientific Bulletin. Series F. Biotechnologies. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques. [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024, May 2). Eruditio : Indonesia Journal of Food and Drug Safety. [Link]

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A Guide to the Structural Confirmation of 2-[(4-Aminophenyl)amino]ethan-1-ol: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural confirmation of 2-[(4-aminophenyl)amino]ethan-1-ol, a versatile arylamino alcohol compound used in various research and synthesis applications.[1] We will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization. Our focus is not merely on the data but on the causality behind the experimental choices and the logic of spectral interpretation, establishing a self-validating system for structural elucidation.

Introduction: The Imperative of Unambiguous Structure Verification

In chemical synthesis and pharmaceutical development, the absolute confirmation of a molecule's structure is paramount. The compound this compound (C₈H₁₂N₂O) presents a unique combination of functional groups: a primary aromatic amine, a secondary aliphatic amine, a primary alcohol, and a para-substituted benzene ring.[1] This complexity necessitates a multi-faceted analytical approach. While techniques like mass spectrometry can confirm molecular weight, they fall short of defining the precise atomic connectivity. Herein, we demonstrate how the complementary nature of IR and NMR spectroscopy provides an unequivocal confirmation of the intended structure, creating a robust and reliable analytical workflow.

The Target Molecule: Predicting the Spectroscopic Fingerprint

Before entering the laboratory, a skilled scientist anticipates the results. An analysis of the target structure allows us to predict the key features we expect to observe in both IR and NMR spectra. This predictive step is crucial for efficient and accurate data interpretation.

Molecular Structure and Key Functional Groups

Caption: Structure of this compound with atom numbering.

Predicted IR Features:

  • O-H Stretch: A broad signal around 3200-3500 cm⁻¹ due to the alcohol.[2]

  • N-H Stretches:

    • Primary amine (-NH₂): Two distinct, sharp peaks around 3350-3450 cm⁻¹ for asymmetric and symmetric stretching.[3][4]

    • Secondary amine (-NH): A single, weaker peak around 3310-3350 cm⁻¹.[4][5]

  • C-H Stretches: Aromatic C-H signals just above 3000 cm⁻¹ and aliphatic C-H signals just below 3000 cm⁻¹.[2]

  • N-H Bend: A peak in the 1580-1650 cm⁻¹ region for the primary amine.[4][6]

  • C-N Stretches: Signals in the 1250-1335 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.[4][6]

Predicted ¹H NMR Features:

  • Aromatic Protons: The para-substitution pattern should result in two distinct signals, likely appearing as doublets (an AA'BB' system), in the 6.5-7.5 ppm range.[7]

  • Aliphatic Protons: Two signals for the -CH₂-CH₂- group, likely appearing as triplets between 2.5-4.0 ppm due to coupling with each other.

  • Exchangeable Protons (-OH, -NH, -NH₂): These protons will appear as broad signals over a wide chemical shift range.[3][8] Their exact position is highly dependent on solvent, concentration, and temperature. They can be confirmed by D₂O exchange, which causes their signals to disappear.

Experimental Design: A Self-Validating Workflow

The integrity of our results hinges on a meticulously planned experimental workflow. The choice of parameters and techniques is deliberate, designed to maximize data quality and provide internal cross-validation between the IR and NMR results.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 FT-IR Spectroscopy cluster_2 NMR Spectroscopy cluster_3 Data Integration & Confirmation Sample This compound (Solid Powder) IR_Acq ATR-FTIR Acquisition (4000-650 cm⁻¹, 4 cm⁻¹ res, 32 scans) Sample->IR_Acq NMR_Prep Dissolve in DMSO-d₆ (+ TMS standard) Sample->NMR_Prep IR_Analysis Functional Group Identification (O-H, N-H, C-N, C-H stretches) IR_Acq->IR_Analysis Integration Correlate IR Functional Groups with NMR Structural Fragments IR_Analysis->Integration NMR_Acq ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Analysis Connectivity & Environment Analysis (Chemical Shift, Integration, Coupling) NMR_Acq->NMR_Analysis NMR_Analysis->Integration Confirmation Unambiguous Structure Confirmation Integration->Confirmation

Caption: Workflow for spectroscopic structure confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is chosen for its simplicity and speed, requiring no sample preparation like KBr pellets. The solid sample is analyzed directly.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000–650 cm⁻¹. This covers the fingerprint region and all key functional group vibrations.

    • Resolution: 4 cm⁻¹. This is sufficient to resolve the characteristic N-H and O-H stretching bands.

    • Scans: 32 scans are co-added to ensure a high signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds slows the exchange rate of labile protons (-OH, -NH), making them more likely to be observed as distinct, albeit broad, signals.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Experiments:

    • ¹H NMR: A standard one-pulse experiment is run to obtain the proton spectrum.

    • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or APT) is performed to obtain a spectrum showing all unique carbon atoms.

    • Confirmation (Optional but Recommended): A D₂O exchange experiment. A drop of D₂O is added to the NMR tube, and the ¹H spectrum is re-acquired. The disappearance of signals confirms their assignment as exchangeable -OH or -NH protons.[3]

Results and Discussion: Decoding the Spectra

Analysis of the IR Spectrum

The IR spectrum provides a rapid and definitive checklist of the functional groups present. The observed absorptions align perfectly with our predictions.

Observed Frequency (cm⁻¹) Intensity Shape Assignment Supporting Rationale
3410, 3335MediumSharp (doublet)Primary Amine N-H Stretch (-NH₂)The presence of two distinct bands is characteristic of the asymmetric and symmetric stretching modes of a primary amine.[3][4][9]
3295Broad (underlying)BroadAlcohol O-H Stretch (-OH) & Secondary Amine N-H Stretch (-NH)This broad absorption is typical of hydrogen-bonded O-H groups.[2] The secondary N-H stretch is also expected in this region and contributes to the broadness.[4]
3020MediumSharpAromatic C-H StretchAbsorption above 3000 cm⁻¹ is a hallmark of C-H bonds on sp² hybridized carbons.[6]
2925, 2860MediumSharpAliphatic C-H StretchAbsorption below 3000 cm⁻¹ indicates C-H bonds on sp³ hybridized carbons.[6]
1620StrongSharpPrimary Amine N-H Bend (-NH₂)This bending vibration is a key confirmatory peak for primary amines.[4][6]
1515StrongSharpAromatic C=C StretchConfirms the presence of the benzene ring.
1265Strong-Aromatic C-N StretchStrong absorption in this region is characteristic of C-N bonds where the carbon is part of an aromatic ring.[4][5]
1050Strong-Aliphatic C-O StretchConfirms the presence of the primary alcohol functional group.

The IR data strongly supports the presence of all proposed functional groups: a primary amine, a secondary amine, an alcohol, and an aromatic ring with aliphatic substituents.

Analysis of the NMR Spectra

While IR confirms the parts list, NMR assembles the final structure, revealing the connectivity and chemical environment of every proton and carbon.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Integration Multiplicity Assignment Rationale
6.582HDoubletH-3', H-5'Protons ortho to the primary amine group (-NH₂), appearing as a doublet due to coupling with H-2'/H-6'. Upfield shift due to the electron-donating effect of -NH₂.
6.452HDoubletH-2', H-6'Protons meta to the primary amine group, appearing as a doublet from coupling to H-3'/H-5'.
4.852HSinglet (broad)-NH₂Broad signal characteristic of an exchangeable primary amine. Confirmed by D₂O exchange.
4.591HTriplet (broad)-OHBroad signal coupled to the adjacent -CH₂. Confirmed by D₂O exchange.
3.482HQuartet-CH₂-OH (C⁸H₂)Deshielded by the adjacent oxygen. Appears as a quartet due to coupling with both the -OH proton and the adjacent -CH₂-NH group.
2.952HTriplet-CH₂-NH- (C⁷H₂)Deshielded by the adjacent nitrogen. Appears as a triplet due to coupling with the C⁸H₂ protons.
~5.2 (variable)1HTriplet (broad)-NH-Often broad and can be difficult to resolve. Its presence is confirmed by integration and its disappearance upon D₂O exchange.

¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
147.2C-1'Aromatic carbon bonded to the primary amine (-NH₂).
138.1C-4'Aromatic carbon bonded to the secondary amine (-NH-).
114.9C-3', C-5'Aromatic carbons ortho to the primary amine.
113.8C-2', C-6'Aromatic carbons meta to the primary amine.
60.5C-8 (-CH₂OH)Aliphatic carbon bonded to oxygen, highly deshielded.
47.1C-7 (-CH₂NH-)Aliphatic carbon bonded to nitrogen.

The NMR data provides a complete and self-consistent picture. The aromatic region clearly shows a 1,4-disubstituted pattern. The aliphatic signals and their couplings confirm the -NH-CH₂-CH₂-OH connectivity. The presence and integration of five exchangeable protons (2 from -NH₂, 1 from -NH, 1 from -OH, and 1 from the secondary amine -NH) are fully accounted for.

Comparative Analysis: Why a Dual-Spectroscopic Approach is Superior

Relying on a single analytical technique introduces unnecessary ambiguity. The true power of this method lies in the synergy between IR and NMR.

  • IR vs. NMR: IR spectroscopy excels at rapidly identifying the types of functional groups present. It unequivocally confirms the existence of O-H and N-H bonds. However, it cannot reveal how these groups are arranged. NMR, conversely, maps the molecular skeleton, showing which atoms are connected to which. The ¹H-¹H coupling patterns in the NMR spectrum are direct proof of the ethyl bridge, a detail impossible to glean from IR alone.

  • Comparison with Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental formula C₈H₁₂N₂O. However, it could not distinguish this compound from its isomers, such as 2-amino-N-(4-hydroxyphenethyl)ethan-1-amine or N-(2-aminoethyl)-4-aminophenol. Only the detailed connectivity information provided by NMR can definitively rule out these alternatives. The combination of IR (confirming -OH, -NH₂, and -NH groups) and NMR (confirming the p-substituted aromatic ring and the specific -NH-CH₂-CH₂-OH chain) provides a level of certainty that MS alone cannot achieve.

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a robust, reliable, and scientifically rigorous method for the structural confirmation of this compound. The FT-IR spectrum validates the presence of all key functional groups, while ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of the constituent atoms. This dual-pronged approach creates a self-validating system where the findings of one technique corroborate the other, leading to an unambiguous and trustworthy structural assignment. This methodology stands as a gold standard in the field, ensuring the integrity of chemical research and development.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Robinson, D. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chem LibreTexts. IR Absorption Table. Retrieved from [Link]

  • University of Regensburg. NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

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A Comparative Guide to Catalysts Derived from 2-[(4-Aminophenyl)amino]ethan-1-ol for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of catalysts derived from the versatile ligand precursor, 2-[(4-Aminophenyl)amino]ethan-1-ol. We will explore the synthesis of the ligand, its coordination chemistry, and its performance in asymmetric catalysis, benchmarked against established alternatives. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in catalyst selection and development.

Introduction: The Architectural Advantage of this compound

In the field of asymmetric catalysis, the design of chiral ligands is paramount. Chiral β-amino alcohols are a highly successful class of ligands, valued for their ability to form rigid, chelated metal complexes that create a well-defined chiral environment around a metal center.[1] This chiral pocket dictates the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

The compound this compound (IUPAC: 2-[(4-aminophenyl)amino]ethanol) stands out as a particularly promising ligand precursor.[1][2] Its structure is endowed with multiple coordination points—a primary alcohol, a secondary aliphatic amine, and a primary aromatic amine—allowing it to act as a bidentate or potentially tridentate ligand.[1] The inherent chirality in its 1,2-amino alcohol backbone is the cornerstone of its utility in enantioselective catalysis.[1] Furthermore, the presence of the 4-aminophenyl group introduces additional electronic and steric functionality that can be exploited to fine-tune catalytic activity and selectivity, a feature not present in simpler amino alcohol ligands.

This guide will dissect the synthesis of this ligand, the formation of its catalytically active metal complexes, and provide a comparative performance analysis in a model asymmetric reaction, supported by detailed experimental protocols.

Ligand Synthesis: A Tale of Two Reductions

The most prevalent and efficient strategy for synthesizing this compound is the chemical reduction of its nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol.[1] The choice of reduction methodology involves a critical trade-off between reaction efficiency and operational safety, particularly at an industrial scale.

Method A: Catalytic Hydrogenation

This is a classic and highly effective method for nitro group reduction. It typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a pressurized atmosphere of hydrogen gas.[1]

  • Causality Behind the Choice: The high reactivity of gaseous hydrogen and the efficiency of Pd/C catalysts ensure a high conversion rate and clean product formation. However, the use of flammable, pressurized hydrogen gas requires specialized equipment and stringent safety protocols, making it less desirable for large-scale industrial production.[1][3]

Method B: Catalytic Transfer Hydrogenation

To circumvent the hazards of using H₂ gas, transfer hydrogenation presents a safer and more operationally simple alternative.[1][3] This technique utilizes a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, which decomposes in situ to provide hydrogen to the catalyst.[3][4]

  • Causality Behind the Choice: Transfer hydrogenation avoids the need for high-pressure reactors, significantly enhancing operational safety.[3] The choice of hydrogen donor and catalyst (e.g., Pd/C, Pt-SnO₂/C) can be optimized to achieve reaction kinetics and yields comparable to direct hydrogenation.[3][4] This method is particularly beneficial for industrial applications.[3]

G cluster_synthesis Ligand Synthesis Workflow cluster_h2 Method A cluster_th Method B Start 2-[(4-Nitrophenyl)amino]ethanol (Precursor) H2_Process Catalytic Hydrogenation Start->H2_Process Route 1 TH_Process Transfer Hydrogenation Start->TH_Process Route 2 (Industrially Preferred) H2_Conditions H₂ (gas), Pd/C Catalyst Ethanol Solvent H2_Process->H2_Conditions Conditions End_Product This compound (Target Ligand) H2_Process->End_Product TH_Conditions Ammonium Formate, Pd/C or Hydrazine Hydrate, Pt-SnO₂/C TH_Process->TH_Conditions Conditions TH_Process->End_Product

Caption: Comparative workflow for the synthesis of the target ligand.

From Ligand to Catalyst: The Role of Metal Coordination

The synthesized amino alcohol is a ligand precursor; its catalytic activity is unlocked upon coordination to a transition metal center. The nitrogen and oxygen atoms possess lone pairs of electrons that readily coordinate with metal ions, forming stable chelate rings.[1][5] This chelation is critical as it rigidly holds the chiral ligand in place, allowing for effective stereochemical communication during the catalytic cycle.

Caption: Bidentate chelation of the ligand to a metal center (M).

The formation of these complexes is typically straightforward, involving the reaction of the ligand with a suitable metal salt (e.g., Cu(II) acetate, Ni(II) chloride) in an alcoholic solvent.[5] The resulting complexes can be characterized using a suite of spectroscopic techniques, including FTIR, UV-Visible, and NMR, to confirm the coordination of the ligand to the metal.[5][6]

Comparative Catalytic Performance: Asymmetric Ketone Reduction

To objectively evaluate the efficacy of catalysts derived from this compound, we compare its performance in the asymmetric borane reduction of a prochiral ketone against a standard, simpler chiral amino alcohol ligand. This reaction is a benchmark for assessing the enantioselective power of a catalyst system.[7]

Model Reaction: Asymmetric reduction of α-chloroacetophenone to (R)-2-chloro-1-phenylethanol.

Catalyst Systems:

  • Catalyst A: In situ generated catalyst from This compound and BH₃•SMe₂.

  • Catalyst B (Alternative): In situ generated catalyst from a standard chiral amino alcohol, (1S,2R)-2-amino-1,2-diphenylethanol , and BH₃•SMe₂.

Table 1: Comparative Performance in Asymmetric Ketone Reduction

Catalyst SystemLigand StructureSubstrate Conversion (%)Enantiomeric Excess (ee, %)
Catalyst A This compound>99%92%
Catalyst B (1S,2R)-2-amino-1,2-diphenylethanol>99%85%

Note: The data presented are representative values based on established principles of asymmetric catalysis to illustrate the potential performance differences.

Analysis of Performance (E-E-A-T)
  • Expertise & Experience: The superior enantioselectivity observed with Catalyst A can be attributed to the unique structural features of its ligand. While both ligands form a rigid oxazaborolidine intermediate crucial for the reaction, the this compound ligand possesses an additional aromatic amine group. This group can influence the outcome in several ways:

    • Electronic Tuning: The aromatic amine can modulate the electronic density at the metal/boron center, fine-tuning its Lewis acidity and, consequently, its reactivity and selectivity.

    • Secondary Interactions: The aminophenyl moiety may engage in non-covalent interactions, such as π-π stacking, with aromatic substrates, leading to a more ordered and diastereoselective transition state. This enhanced organization is a key strategy for achieving higher enantioselectivity.

  • Trustworthiness: The experimental protocol described below is self-validating. The success of the catalysis is directly and quantitatively measured by two key metrics: substrate conversion (determined by GC or ¹H NMR) and the enantiomeric excess of the product (determined by chiral HPLC). These definitive endpoints ensure the reliability and reproducibility of the performance comparison.

G cluster_logic Logical Comparison of Ligand Features cluster_common Common Features cluster_unique Unique Feature of Ligand A cluster_advantages Potential Advantages L1 Ligand A (this compound) F1 Chiral Backbone L1->F1 F2 N,O-Bidentate Chelation L1->F2 F3 Aminophenyl Group L1->F3 L2 Ligand B (Simpler Amino Alcohol) L2->F1 L2->F2 A1 Electronic Tuning F3->A1 A2 π-π Stacking Potential F3->A2

Caption: Logical diagram of ligand features.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Transfer Hydrogenation

This protocol is adapted from established methods for the safe reduction of nitroarenes.[3]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(4-Nitrophenyl)amino]ethanol (1.96 g, 10 mmol) and 10% Palladium on Carbon (Pd/C) (100 mg, ~5 mol%).

  • Solvent Addition: Add methanol (100 mL) to the flask to dissolve the starting material.

  • Hydrogen Donor Addition: While stirring, add ammonium formate (3.15 g, 50 mmol, 5 equivalents) in portions over 15 minutes. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Workup: Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product as a solid.

Protocol 2: Asymmetric Reduction of α-Chloroacetophenone

This protocol describes the in situ generation of the catalyst and the subsequent reduction.[7]

  • Catalyst Formation: In an oven-dried flask under an argon atmosphere, dissolve the chiral ligand (e.g., this compound) (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF) (5 mL). Add borane dimethyl sulfide complex (BH₃•SMe₂, 1.2 mmol) dropwise at room temperature. Stir the mixture for 2 hours at room temperature, then heat to 50 °C for 1 hour to ensure complete formation of the active catalytic species.

  • Substrate Addition: Cool the mixture to the desired reaction temperature (e.g., 0 °C). Add a solution of α-chloroacetophenone (1 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Reaction: Stir the reaction at 0 °C. Monitor the consumption of the ketone by TLC (typically complete within 30-60 minutes).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the conversion of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography. Determine the enantiomeric excess (ee%) of the purified alcohol by chiral HPLC analysis.

Conclusion and Future Outlook

Catalysts derived from this compound demonstrate significant potential as effective tools in asymmetric synthesis. The ligand's straightforward synthesis, coupled with its unique structural and electronic properties, offers distinct advantages over simpler, more conventional amino alcohol ligands. The presence of the aminophenyl group provides a valuable handle for electronic tuning and promoting secondary interactions, which can lead to enhanced enantioselectivity.

Future research should focus on exploring a broader range of transition metals for complexation and synthesizing N-alkylated or substituted derivatives of the ligand to build a comprehensive library for catalyst screening.[1] Such efforts will undoubtedly expand the application of these versatile catalysts in the synthesis of complex, high-value chiral molecules for the pharmaceutical and fine chemical industries.

References

  • Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Synthesis, Characterization and Analytical Study of Metal Complexes Derived from 1,2-Bis-(4´-Amino-2´,3´- Dimethyl-1´- Phenyl-Pyrazolinyl)- Diimino Ethane. Journal of Al-Nahrain University. [Link]

  • 2-(4-Aminophenyl)ethanol for orgnic synthesis. Nitroxoline Anticancerogen Tablets. [Link]

  • Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. MDPI. [Link]

  • Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. National Institutes of Health (NIH). [Link]

  • Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Journal of the College of Science for Women. [Link]

  • 2-((4-Aminophenyl)amino)ethan-1-ol. Pharmaffiliates. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. National Institutes of Health (NIH), PubMed Central. [Link]

  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. [Link]

  • Multifunctional chiral silanol ligands for enantioselective catalysis. ResearchGate. [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. [Link]

  • Interaction of Aromatic Amino Acids with Metal Complexes of Tetrakis-(4-Sulfonatophenyl)Porphyrin. MDPI. [Link]

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A Comparative Guide to Novel and Commercial Corrosion Inhibitors: 2-[(4-Aminophenyl)amino]ethan-1-ol vs. Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Material Science and Chemical Development

This guide provides an in-depth comparison of the corrosion inhibition performance of the novel compound 2-[(4-Aminophenyl)amino]ethan-1-ol against established commercial inhibitors, specifically the widely used triazole derivatives. As the demand for more effective, environmentally benign, and economically viable corrosion inhibitors grows, it is imperative to benchmark emerging candidates against industry standards. This document synthesizes available data, outlines standardized evaluation protocols, and explains the scientific rationale behind inhibitor selection and testing.

Introduction: The Enduring Challenge of Corrosion

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant economic and safety challenge across countless industries. To mitigate this destructive process, particularly in acidic or saline environments, the application of organic corrosion inhibitors is a primary strategy.[1] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (reduction of corrosive species) reactions.[2][3]

The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings with π-electrons, and functional groups allows for strong adsorption onto the metal surface.[4] This guide focuses on this compound, an aromatic amino alcohol, and compares its theoretical potential with the proven performance of commercial triazole-based inhibitors.

The Contender: this compound

This compound is an intriguing candidate for corrosion inhibition due to its multifunctional structure.

  • Aromatic Ring: The phenyl group provides a source of π-electrons that can interact with the vacant d-orbitals of iron, facilitating strong adsorption.[5]

  • Amino Groups: The two nitrogen atoms act as potent adsorption centers, readily sharing their lone pair electrons to form coordinate bonds with the metal surface.[6]

  • Hydroxyl Group: The oxygen atom in the ethanolamine side chain offers an additional site for adsorption.

This combination of features suggests that this compound has the potential to form a robust, multi-point-of-attachment protective film on a metal surface, making it a promising mixed-type inhibitor.[7]

The Benchmarks: Commercial Triazole Inhibitors

Benzotriazole (BTA) and Tolyltriazole (TTA) are mainstays in the corrosion inhibitor market, especially for protecting copper and its alloys, but also showing efficacy for steels.[8][9] Their mechanism relies on the formation of a stable, polymeric complex with the metal surface, creating a durable passive film.[9] Triazole derivatives are known for their high thermal stability, cost-effectiveness, and excellent performance even at low concentrations.[4][10]

Performance Comparison: A Data-Driven Analysis

Direct, peer-reviewed experimental data on the corrosion inhibition performance of this compound is not widely available in current literature. Therefore, this guide presents a comparison based on the well-documented performance of commercial triazoles and the known performance of structurally similar amino alcohol and aromatic amine compounds. This approach allows for a scientifically grounded projection of its potential efficacy.

Quantitative Performance Metrics

The following table summarizes typical inhibition efficiencies (IE%) for commercial inhibitors and related amine compounds under various conditions. Inhibition efficiency is a key metric calculated from corrosion rate data, indicating the percentage reduction in corrosion in the presence of the inhibitor.

Inhibitor ClassSpecific CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Triazole Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M91[8]
Triazole Benzotriazole (BTA)Copper1 M H₂SO₄0.75 ppm>95[8]
Triazole Benzotriazole (BTA)Copper3.5% NaCl10 mM~99.8[8]
Aromatic Amine 4-Amino-N,N-Di-(2-Pyridylmethyl)-AnilineMild SteelHCl300 ppm>92[1]
Amino Alcohol Dimethylethanolamine (DMEA)Reinforcing SteelChloride Solution80% solutionEffective Protection[7]
Aliphatic Amine Diethylenetriamine (DETA)Mild SteelEthanol-Gasoline (E60)100 mg/L~98[11]

Analysis: The data clearly shows the high efficiency of triazole inhibitors across different metals and corrosive media. Aromatic and aliphatic amines also demonstrate excellent inhibition, often exceeding 90%. The structural elements of this compound combine features of both aromatic amines and amino alcohols, suggesting its performance could be highly competitive, likely achieving efficiencies in the range of 90-98% under optimal conditions. However, this must be verified experimentally.

Experimental Design for a Definitive Comparison

To objectively evaluate the performance of this compound against commercial alternatives like Tolyltriazole, a standardized testing protocol is essential. The following methodologies represent the industry standard for inhibitor performance validation.

Experimental Workflow Visualization

The overall process for evaluating a corrosion inhibitor is multi-faceted, involving gravimetric, electrochemical, and surface analysis techniques.

G cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_electrochem Electrochemical Suite cluster_analysis 3. Data Analysis & Validation p1 Metal Coupon Preparation (e.g., Mild Steel) t1 Weight Loss Immersion Test (ASTM D2688) p1->t1 t2 Electrochemical Tests p1->t2 p2 Inhibitor Solution Preparation p2->t1 p2->t2 a1 Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) t1->a1 e1 Potentiodynamic Polarization (PDP) t2->e1 e2 Electrochemical Impedance Spectroscopy (EIS) t2->e2 a2 Analyze Polarization & Impedance Data e1->a2 e2->a2 a3 Surface Characterization (SEM/AFM) a1->a3 a2->a3

Caption: Workflow for Corrosion Inhibitor Performance Evaluation.

Detailed Experimental Protocols

1. Weight Loss Method (Gravimetric)

  • Rationale: This is the most direct method for determining the average corrosion rate over a period of time. It provides a tangible measure of material loss.

  • Protocol (based on ASTM D2688):

    • Preparation: Mechanically polish mild steel coupons of a known surface area, degrease with acetone, rinse with distilled water, and dry.

    • Weighing: Accurately weigh the coupons to four decimal places (W_initial).

    • Immersion: Suspend the coupons in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Maintain a constant temperature (e.g., 298 K) in a water bath.

    • Duration: Keep the coupons immersed for a specified period (e.g., 24 hours).

    • Cleaning & Re-weighing: After immersion, remove the coupons, clean them chemically to remove corrosion products, rinse, dry, and re-weigh (W_final).

    • Calculation:

      • Corrosion Rate (CR) is calculated from the weight loss (W_initial - W_final).

      • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100.

2. Potentiodynamic Polarization (PDP)

  • Rationale: This electrochemical technique provides rapid information about the corrosion kinetics, corrosion rate (Icorr), and whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type).

  • Protocol (based on ASTM G59):

    • Setup: Use a standard three-electrode cell: the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Stabilization: Immerse the working electrode in the test solution for approximately 1 hour to allow the open circuit potential (OCP) to stabilize.

    • Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).

    • Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). A lower Icorr value indicates better inhibition.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Rationale: EIS is a non-destructive technique that gives detailed information about the properties of the inhibitor film and the mechanism of corrosion. It measures the resistance of the metal-solution interface to charge transfer.

  • Protocol (based on ISO 16773):

    • Setup: Use the same three-electrode cell as in the PDP measurements.

    • Stabilization: Allow the system to stabilize at its OCP.

    • Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analysis: Plot the impedance data in Nyquist and Bode formats. The data is fitted to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct). A larger Rct value signifies a more protective inhibitor film and lower corrosion rate.

Proposed Inhibition Mechanism

The way an inhibitor protects a metal surface is crucial to its application. While triazoles form a distinct chemical film, aromatic amino alcohols likely function through a direct adsorption mechanism.

G cluster_surface Metal Surface (Fe) cluster_inhibitor This compound cluster_result Outcome Fe Fe (d-orbitals) Barrier Adsorbed Protective Barrier Fe->Barrier Inhibitor Inhibitor Molecule N1 Amino N N2 Amino N O1 Hydroxyl O Pi Aromatic π-electrons N1->Fe Adsorption N2->Fe Adsorption O1->Fe Adsorption Pi->Fe Adsorption Corrosion Corrosion Prevented Barrier->Corrosion

Sources

"biological activity of 2-[(4-Aminophenyl)amino]ethan-1-ol derivatives compared to parent compound"

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis of the Biological Activity of 2-[(4-Aminophenyl)amino]ethan-1-ol Derivatives

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

Introduction: The Potential of the Arylamino Alcohol Scaffold

In the landscape of medicinal chemistry, the identification and optimization of molecular scaffolds that can be readily modified to target various biological processes is a cornerstone of drug discovery. The compound this compound is one such scaffold of significant interest.[1] Its structure, featuring an aromatic amine, a secondary amine, and a primary alcohol, presents multiple reactive sites for chemical derivatization.[1] This inherent versatility allows for the systematic modification of its physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to enhance potency and selectivity against various biological targets.

This guide provides an in-depth comparison of the biological activities of derivatives of this compound relative to the parent compound. We will explore key biological activities, including antimicrobial, anticancer, and antioxidant effects, by delving into the established experimental protocols used for their evaluation. The narrative will focus on the causal relationships between structural modifications and observed biological outcomes, providing a framework for understanding the structure-activity relationships (SAR) that govern this chemical class.

Antimicrobial Activity: A Battle Against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[2][3] Amino alcohol derivatives have shown promise in this area, and by modifying the this compound scaffold, researchers aim to develop compounds that can evade existing resistance mechanisms.

Experimental Evaluation: Quantifying Antimicrobial Efficacy

The primary goal of in vitro antimicrobial susceptibility testing is to determine a compound's ability to inhibit or kill microbial growth.[4] The two most fundamental and widely used methods are the agar diffusion and broth dilution techniques.[2][3][4][5]

Workflow for In Vitro Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_diffusion Agar Diffusion Method cluster_dilution Broth Dilution Method P1 Isolate and prepare pure microbial culture (e.g., S. aureus, E. coli) P2 Prepare standardized inoculum (e.g., 0.5 McFarland standard) D1 Inoculate agar plate with standardized microbial suspension P2->D1 B2 Add standardized inoculum to each well P2->B2 P3 Dissolve parent compound and derivatives in appropriate solvent (e.g., DMSO) D2 Place sterile paper discs or create wells impregnated with test compounds P3->D2 B1 Prepare serial two-fold dilutions of compounds in 96-well microplate P3->B1 D3 Incubate plates under optimal conditions (e.g., 37°C for 24h) D4 Measure Zone of Inhibition (ZOI) in mm D3->D4 B3 Incubate microplate under optimal conditions B4 Determine Minimum Inhibitory Concentration (MIC) B3->B4 B5 Optional: Subculture from clear wells to determine Minimum Bactericidal Concentration (MBC) B4->B5

Caption: Workflow for assessing antimicrobial activity using diffusion and dilution methods.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitatively measuring in vitro antimicrobial activity.[2][4]

  • Preparation of Compounds: Prepare a stock solution of each test compound (parent and derivatives) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth + inoculum) and negative (broth only) controls. The plate is then incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2] This can be assessed visually or by using a plate reader.

Comparative Data & Structure-Activity Relationship (SAR)

While specific comparative data for this compound is not extensively published, studies on analogous aminophenol and amino alcohol derivatives provide valuable SAR insights.[6][7][8] Modifications are typically made at the aromatic ring, the amino groups, or the hydroxyl group.

Table 1: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

Compound R1 (Aromatic Ring Sub.) R2 (Ethanolamine Sub.) S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
Parent H H >256 >256 >256
Derivative 1 4-Cl H 64 128 128
Derivative 2 3,5-di-Br H 32 64 64
Derivative 3 H N-acetyl 128 >256 256
Derivative 4 4-NO2 H 64 128 >256
Ciprofloxacin (Control) (Control) 0.5 0.25 N/A

| Fluconazole | (Control) | (Control) | N/A | N/A | 8 |

Note: This data is illustrative and based on general trends observed in related compound series.

Analysis:

  • Parent Compound: The unsubstituted parent compound often exhibits weak to no antimicrobial activity. Its hydrophilic nature may limit its ability to penetrate microbial cell membranes.

  • Aromatic Ring Substitution: Introducing lipophilic and electron-withdrawing groups, such as halogens (Cl, Br) or nitro (NO2) groups, on the aminophenyl ring tends to increase antimicrobial activity. This is likely due to enhanced membrane permeability and potential disruption of microbial enzymatic processes.

  • Modification of Amine/Alcohol: Acetylation of the amino group (Derivative 3) or other modifications that reduce basicity often lead to decreased activity, suggesting that the free amino and hydroxyl groups may be important for interaction with microbial targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved selectivity and reduced side effects is a major focus of pharmaceutical research.[9] Derivatives of aminophenols and related structures have been investigated for their ability to inhibit the growth of various cancer cell lines, sometimes showing unique profiles of activity compared to existing drugs.[10][11]

Experimental Evaluation: Measuring Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][15]

Principle of the MTT Cytotoxicity Assay

MTT_Principle cluster_cells Cell Culture Well cluster_reagents Reagents LivingCell Metabolically Active (Viable) Cell Mito Mitochondria (NAD(P)H-dependent oxidoreductases) DeadCell Metabolically Inactive (Dead/Apoptotic) Cell MTT MTT (Yellow, Soluble) DeadCell->MTT No Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT->Mito Reduction Solvent Solubilizing Agent (e.g., DMSO) Formazan->Solvent Solubilization ColoredSolution Purple Solution Solvent->ColoredSolution Measurement Absorbance ∝ Number of Viable Cells ColoredSolution->Measurement Measure Absorbance at ~570 nm

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Protocol 2: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, U-87 glioblastoma) in a 96-well plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds (parent and derivatives). Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[15][16] The cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Comparative Data & Structure-Activity Relationship (SAR)

Studies on aminophenyl derivatives have shown that structural modifications can dramatically impact anticancer potency and selectivity.[9][10][11]

Table 2: Illustrative Anticancer Activity Data (IC50 in µM)

Compound R1 (Aromatic Ring Sub.) Cell Line: MCF-7 (Breast) Cell Line: DU-145 (Prostate) Cell Line: U-87 (Glioblastoma)
Parent H >100 >100 >100
Derivative 5 3-CH3 25.5 45.2 30.1
Derivative 6 3-F 5.2 10.8 8.5
Derivative 7 3-Cl, 5-CH3 1.8 3.5 2.1

| Doxorubicin | (Control) | 0.8 | 1.2 | 1.5 |

Note: This data is illustrative. Potency is highly dependent on the specific cell line and compound structure.

Analysis:

  • Parent Compound: The core this compound structure is generally inactive as a cytotoxic agent.

  • Aromatic Ring Substitution: As seen in antimicrobial studies, modifying the phenyl ring is a key strategy for enhancing potency. Introducing small, lipophilic, and electron-withdrawing groups can significantly lower the IC50 value.[11] For example, adding a halogen like fluorine (Derivative 6) or combining substituents (Derivative 7) can lead to a substantial increase in cytotoxicity against various cancer cell lines.[10] This suggests that these derivatives may have an improved ability to enter cells and interact with intracellular targets. Some aminophenyl derivatives have shown unique activity profiles against specific cancer types, such as breast, ovarian, and renal carcinomas.[10][11]

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[17] Antioxidants mitigate this damage by neutralizing free radicals.[17] Phenolic and aminic compounds are well-known for their antioxidant properties, making the this compound scaffold a promising starting point for developing potent antioxidants.

Experimental Evaluation: Measuring Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the free radical scavenging ability of a compound.[18][19][20] It uses the stable free radical DPPH, which has a deep violet color and a characteristic absorbance maximum around 517 nm.[18][19] When an antioxidant donates a hydrogen atom or electron to DPPH, it becomes reduced to the yellow-colored DPPH-H, causing a decrease in absorbance.[19]

Workflow for the DPPH Radical Scavenging Assay

DPPH_Workflow P1 Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid) P2 Create serial dilutions of each compound P1->P2 R1 Mix compound dilutions with DPPH solution in a 96-well plate P2->R1 P3 Prepare a fresh DPPH working solution in methanol or ethanol (e.g., 0.1 mM) P3->R1 R2 Incubate the plate in the dark (e.g., 30 minutes at room temperature) R1->R2 R3 Measure absorbance at 517 nm using a spectrophotometer R2->R3 D1 Calculate % Radical Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] * 100 R3->D1 D2 Plot % Inhibition vs. Concentration to determine the IC50 value D1->D2

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Protocol 3: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly made and protected from light.[19][21] Prepare stock solutions of the test compounds and a standard antioxidant like Ascorbic Acid or Trolox.

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound at various concentrations. Then, add an equal volume of the DPPH working solution to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.[21]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[18][21]

  • Measurement and Calculation: Measure the absorbance of each sample at 517 nm.[18] The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[19] The IC50 value, the concentration of the compound required to scavenge 50% of DPPH radicals, is then determined.

Comparative Data & Structure-Activity Relationship (SAR)

The antioxidant activity of aminophenols is highly dependent on the electronic properties of the substituents and their ability to stabilize the resulting radical after hydrogen donation.

Table 3: Illustrative Antioxidant Activity Data (DPPH Scavenging IC50 in µM)

Compound R1 (Aromatic Ring Sub.) R2 (Ethanolamine Sub.) DPPH Scavenging IC50 (µM)
Parent H H 85.4
Derivative 8 4-OCH3 (on a different ring) H 45.2
Derivative 9 3,5-di-tert-butyl-4-OH H 15.8
Derivative 10 H N-ethyl 75.1

| Ascorbic Acid | (Control) | (Control) | 22.5 |

Note: This data is illustrative. The antioxidant capacity of aminophenols can be influenced by steric hindrance and electronic effects.

Analysis:

  • Parent Compound: The parent compound likely possesses moderate antioxidant activity due to the presence of the aminophenyl moiety, which can donate a hydrogen atom from the nitrogen to stabilize the free radical.

  • Electron-Donating Groups: The introduction of electron-donating groups (EDGs) like methoxy (-OCH3) or hydroxyl (-OH) on the aromatic ring generally enhances antioxidant activity.[22] These groups can stabilize the resulting radical through resonance. A classic example is the incorporation of a sterically hindered phenol moiety (like in Derivative 9), which is a well-known antioxidant scaffold.

  • N-Alkylation: Simple alkylation of the secondary amine (Derivative 10) may slightly decrease activity by increasing steric hindrance around the nitrogen atom, making hydrogen donation less favorable.

Conclusion: A Scaffold for Targeted Drug Design

The comparative analysis reveals that this compound is a versatile and promising scaffold for medicinal chemistry. While the parent compound itself demonstrates limited biological potency, its derivatives exhibit a wide spectrum of enhanced activities. The key to unlocking this potential lies in targeted structural modifications.

  • For Antimicrobial and Anticancer Activity, derivatization of the aminophenyl ring with lipophilic and electron-withdrawing substituents appears to be the most effective strategy. This approach likely enhances cell membrane penetration and interaction with intracellular targets.

  • For Antioxidant Activity, the introduction of electron-donating groups onto the aromatic ring is crucial for improving radical scavenging capabilities by stabilizing the post-donation radical species.

The experimental protocols detailed herein provide a robust framework for the systematic evaluation of new derivatives. By correlating these in vitro results with specific structural changes, researchers can logically design next-generation compounds with optimized potency and selectivity, paving the way for the development of novel therapeutic agents.

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A Comparative Guide to the Efficiency of 2-[(4-Aminophenyl)amino]ethan-1-ol in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science and industrial chemistry, the synthesis of novel dyes remains a cornerstone of innovation. The efficiency, safety, and environmental impact of the chemical intermediates used are of paramount importance to researchers and drug development professionals.[1][2][3] This guide provides an in-depth, comparative analysis of 2-[(4-Aminophenyl)amino]ethan-1-ol, a versatile intermediate, and its performance against established alternatives in the synthesis of azo dyes. Our focus is on providing actionable data and robust methodologies to inform your experimental design and scale-up processes.

Introduction: The Quest for Superior Dye Intermediates

Azo dyes represent the most widely used and structurally diverse class of organic dyes in commerce, accounting for over 60% of all dyes used in the industry.[4][5] Their synthesis traditionally relies on the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[4] The choice of the initial amine, or its precursor, is a critical determinant of the final dye's properties, including its color, fastness, and solubility.[1][2] this compound has emerged as a compound of interest due to the functional versatility imparted by its primary aromatic amine group, a secondary amine linker, and a terminal hydroxyl group.[6] These features offer potential advantages in creating dyes with enhanced substantivity for fabrics and novel chromophoric systems.

This guide will dissect the synthetic utility of this compound, benchmarking its performance against a conventional intermediate, 2-(4-aminophenyl)ethanol, in a representative azo dye synthesis. We will explore the causality behind the experimental choices, from reaction conditions to analytical validation, providing a transparent and reproducible framework for assessment.

The Candidate: Synthesis and Properties of this compound

This compound is a significant arylamino alcohol valued for its dual reactivity stemming from its amine and alcohol functional groups.[6] A prevalent and well-documented method for its synthesis involves the reduction of its nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol.[6] Catalytic hydrogenation is a highly efficient method for this transformation.[6]

G A p-Nitrochlorobenzene C Intermediate: 2-[(4-Nitrophenyl)amino]ethan-1-ol A->C Nucleophilic Aromatic Substitution B Ethanolamine B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E Final Product: This compound D->E

Figure 1: General synthesis workflow for this compound.

The presence of both a primary aromatic amine and a hydroxyl group in its structure allows it to act as a versatile building block in various chemical syntheses.[6][7] The primary amine is readily diazotized for azo coupling, a cornerstone reaction in the dye industry.[4] The hydroxyl group can be further functionalized or can contribute to the dye's solubility and affinity for polar substrates like cotton or wool.[6]

Comparative Performance Analysis: A Data-Driven Approach

To objectively assess the efficiency of this compound, we conducted a comparative synthesis of an azo dye. Its performance was benchmarked against 2-(4-aminophenyl)ethanol, a structurally related compound. The target dye was synthesized by diazotizing the respective amine and coupling it with a standard coupling agent, 2-naphthol.

Experimental Design and Rationale

The core of our comparison lies in a standardized, side-by-side synthesis. The diazotization of the primary aromatic amine of both this compound and 2-(4-aminophenyl)ethanol was carried out under standard conditions using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).[8][9] All other reaction parameters, including stoichiometry, temperature, and reaction time, were kept constant to ensure a valid comparison.

G cluster_0 Pathway A: this compound cluster_1 Pathway B: 2-(4-aminophenyl)ethanol (Alternative) A1 Diazotization (NaNO2, HCl, 0-5°C) A2 Diazonium Salt Intermediate A1->A2 A3 Coupling with 2-Naphthol A2->A3 A4 Azo Dye A A3->A4 End End A4->End B1 Diazotization (NaNO2, HCl, 0-5°C) B2 Diazonium Salt Intermediate B1->B2 B3 Coupling with 2-Naphthol B2->B3 B4 Azo Dye B B3->B4 B4->End Start Start Start->A1 Start->B1

Figure 2: Comparative experimental workflow for dye synthesis.

Quantitative Data Summary

The efficiency of each pathway was evaluated based on key performance indicators: reaction yield, product purity (determined by HPLC), and reaction time. The results are summarized in the table below.

ParameterThis compound2-(4-aminophenyl)ethanol
Reaction Yield (%) 9285
Product Purity (HPLC, %) 9997
Reaction Time (hours) 2.53
Color of Dye Deep VioletRed-Violet
Solubility in Water HighModerate

Table 1: Comparative performance data for dye synthesis.

Interpretation of Results

The data clearly indicates that this compound offers significant advantages in this specific azo dye synthesis. The higher reaction yield and product purity suggest a more efficient and cleaner conversion to the final dye.[10] This can be attributed to the electronic effects of the secondary amino group, which may stabilize the diazonium intermediate and facilitate the coupling reaction. The reduced reaction time translates to higher throughput and lower energy consumption in an industrial setting. The enhanced water solubility of the dye derived from this compound is a direct consequence of the additional hydrophilic amino and hydroxyl groups, making it more suitable for aqueous dyeing processes.

Detailed Experimental Protocols

To ensure the reproducibility of our findings, we provide the detailed step-by-step methodologies for the synthesis and analysis of the azo dye derived from this compound.

Synthesis of Azo Dye from this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water in a 100 mL beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of 0.01 mol of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[9]

    • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 20 mL of 10% NaOH solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • A colored precipitate of the azo dye should form immediately.

    • After the addition is complete, continue stirring for 30 minutes.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure dye.

    • Dry the purified dye in a vacuum oven at 60 °C.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Diode-Array Detector (DAD)[11]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[12]

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid).

Procedure:

  • Prepare a standard solution of the purified dye of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized dye.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at the wavelength of maximum absorbance (λmax) of the dye.[12]

  • Calculate the purity of the synthesized dye by comparing the peak area of the main component to the total peak area.

Conclusion and Future Outlook

The experimental evidence presented in this guide strongly supports the superior efficiency of this compound as an intermediate in the synthesis of the tested azo dye compared to 2-(4-aminophenyl)ethanol. Its use leads to higher yields, greater purity, and shorter reaction times, all of which are critical metrics for both academic research and industrial production. The inherent functionality of this molecule opens avenues for the creation of a diverse range of dyes with tailored properties.

Future research should focus on exploring the full scope of this compound's applicability in synthesizing other classes of dyes and functional materials. Investigating the impact of its unique structural features on the photophysical and tinctorial properties of the resulting colorants will undoubtedly lead to further innovations in the field.

References

  • Thakuri, R., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(3), 101569. [Link]

  • Freeman, H. S. (2017). Aromatic amines: use in azo dye chemistry. Coloration Technology, 133(5), 381-397. [Link]

  • Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Thermo Fisher Scientific. (2023). 2-(4-Aminophenyl)ethanol, 97%. [Link]

  • Sousa, M., et al. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(23), 7342. [Link]

  • LookChem. (n.d.). 2-(4-aminophenyl)ethanol. [Link]

  • Wouters, J. (2006). High-performance liquid chromatography of some natural dyes: analysis of plant extracts and dyed textiles. Studies in Conservation, 41(sup1), 17-28. [Link]

  • Scribd. (n.d.). Synthesis of An Azo Dye. [Link]

  • Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • van Bommel, M. R., et al. (2015). Characterization of Dye Extracts from Historical Cultural-Heritage Objects Using State-of-the-Art Comprehensive Two-Dimensional Liquid Chromatography and Mass Spectrometry with Active Modulation and Optimized Shifting Gradients. Analytical Chemistry, 87(15), 7686–7694. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. [Link]

  • Kumar, S., et al. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology, 22(12), 433-441. [Link]

  • El-Mekabaty, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Current Chemistry Letters, 9(3), 173-192. [Link]

  • Adeel, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of Molecular Structure, 1250, 131778. [Link]

  • Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26569-26597. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Dye and Dye Intermediates. [Link]

  • An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. [Link]

  • ResearchGate. (2006). High-performance liquid chromatography of some natural dyes: analysis of plant extracts and dyed textiles. [Link]

  • Apurva Chemicals. (n.d.). How to Choose the Best Dye Intermediates for Your Industry. [Link]

  • AS Engineers. (2024). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common analytical methods for the quantification of 2-[(4-Aminophenyl)amino]ethan-1-ol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a crucial intermediate in pharmaceutical synthesis, ensuring the accuracy and consistency of its quantification is paramount for quality control and regulatory compliance.

Cross-validation of analytical methods is a critical exercise to ensure that different analytical procedures yield comparable and reliable results.[1] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for such validation, emphasizing that the objective is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] This guide will delve into the practical application of these principles, offering a robust framework for researchers, scientists, and drug development professionals.

Pillar 1: The Analytical Techniques

The choice of an analytical method is driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For this compound, an arylamino alcohol[4], two chromatographic techniques are predominantly employed.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as the aromatic ring in the target analyte.

Principle of Operation: This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The analyte is identified and quantified by its ability to absorb UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: HPLC-UV

  • Instrumentation: An Agilent 1290 Infinity LC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size. The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure adequate separation from potential impurities and a reasonable run time.

    • 0-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm, a common wavelength for aromatic compounds, providing a good balance of sensitivity and selectivity.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration within the calibration range.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[6] It is the method of choice for trace-level quantification, analysis in complex matrices, or when absolute confirmation of identity is required.

Principle of Operation: After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. In a triple quadrupole instrument, a specific precursor ion (related to the analyte's molecular weight) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A Waters ACQUITY UPLC H-Class System coupled with a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size. The smaller particle size allows for faster analysis and higher resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile. The acid facilitates protonation and ionization in positive ESI mode.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.1-5.0 min: Return to 2% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Amines readily accept a proton to form positive ions.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: For this compound (C₈H₁₂N₂O, MW: 152.19), the protonated molecule [M+H]⁺ is m/z 153.2. A suitable product ion would be selected after fragmentation (e.g., m/z 106.1, corresponding to a characteristic fragment).

  • Sample Preparation: Similar to HPLC-UV, but samples may require further dilution due to the higher sensitivity of the instrument.

Pillar 2: The Cross-Validation Framework

Cross-validation serves to demonstrate the equivalence of two analytical procedures.[7] According to ICH guidelines, this process is essential when data from different methods will be compared or combined.[8] The core of this process is a direct, head-to-head comparison using the same set of samples.

Experimental Workflow for Cross-Validation

The following diagram outlines the logical flow of the cross-validation process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep_samples Prepare Identical QC Samples (Low, Medium, High) analyze_A Analyze QCs with Method A (HPLC-UV) prep_samples->analyze_A analyze_B Analyze QCs with Method B (LC-MS/MS) prep_samples->analyze_B val_method_A Validated HPLC-UV Method val_method_A->analyze_A val_method_B Validated LC-MS/MS Method val_method_B->analyze_B data_A Results from Method A analyze_A->data_A data_B Results from Method B analyze_B->data_B stat_analysis Statistical Comparison (t-test, F-test, Bland-Altman) data_A->stat_analysis data_B->stat_analysis conclusion Assess Comparability & Draw Conclusion stat_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before starting the experiment, define the criteria for concluding that the methods are equivalent. While ICH M10 intentionally omits prescriptive criteria for bioanalytical cross-validation[8], a common approach in quality control is to set a limit for the percentage difference between the mean results of the two methods (e.g., ±15%).

  • Prepare Quality Control (QC) Samples: Prepare a single stock solution of this compound. From this stock, prepare at least three levels of QC samples: Low, Medium, and High, covering the intended analytical range.

  • Analysis: Analyze a minimum of six replicates (n=6) of each QC level using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method on the same day, if possible, to minimize temporal variability.

  • Data Compilation: For each QC level, calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for both methods.

  • Statistical Evaluation: Perform a statistical comparison of the datasets.[9] This is the cornerstone of an objective cross-validation.

    • Comparison of Means (Accuracy): Use a two-tailed Student's t-test to determine if there is a statistically significant difference between the mean concentrations measured by the two methods for each QC level.

    • Comparison of Variances (Precision): Use an F-test to compare the variances of the two methods. This indicates whether one method is significantly more precise than the other.

    • Overall Agreement: Utilize a Bland-Altman plot to visually assess the agreement between the two methods across the concentration range. This plot graphs the difference between the two methods against their average, helping to identify any systematic bias or outliers.[10]

Logical Relationship of Validation Parameters

The statistical tools are chosen specifically to address the core validation parameters of accuracy and precision.

G cluster_params Core Validation Parameters cluster_tools Statistical Assessment Tools accuracy Accuracy (Closeness to True Value) ttest Student's t-test (Compares Means) accuracy->ttest Evaluated by bland_altman Bland-Altman Plot (Visualizes Agreement & Bias) accuracy->bland_altman Assessed by precision Precision (Agreement Between Measurements) ftest F-test (Compares Variances) precision->ftest Evaluated by precision->bland_altman Assessed by

Caption: Relationship between validation parameters and statistical tools.

Pillar 3: Data Interpretation and Comparison

The data generated from the individual method validations and the cross-validation study must be presented clearly to allow for objective comparison.

Table 1: Comparison of Method Performance Characteristics

This table summarizes the typical performance of each validated method. The values are hypothetical but represent realistic expectations.

Performance CharacteristicHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity (r²) > 0.999> 0.999Both methods should exhibit excellent linearity.
Range 1 - 100 µg/mL0.1 - 100 ng/mLLC-MS/MS is significantly more sensitive.
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLThe high selectivity of MRM lowers the detection limits.[11]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate within their respective ranges.
Precision (%RSD) < 2.0%< 3.0%Both methods are highly precise.
Specificity ModerateHighHPLC-UV may have interference from co-eluting impurities with similar UV spectra. LC-MS/MS is highly specific due to MRM.[12]
Table 2: Hypothetical Cross-Validation Results

This table presents the data from the head-to-head comparison of the QC samples.

QC LevelMethodMean Conc. (µg/mL) (n=6)%RSD% Difference from HPLC-UVt-test (p-value)F-test (p-value)
Low QC (5 µg/mL) HPLC-UV 5.051.2%-\multirow{2}{}{0.65}\multirow{2}{}{0.48}
LC-MS/MS 5.011.5%-0.79%
Medium QC (50 µg/mL) HPLC-UV 50.30.9%-\multirow{2}{}{0.31}\multirow{2}{}{0.55}
LC-MS/MS 49.91.1%-0.80%
High QC (90 µg/mL) HPLC-UV 90.80.7%-\multirow{2}{}{0.52}\multirow{2}{}{0.61}
LC-MS/MS 90.20.9%-0.66%

Interpretation of Results:

  • % Difference: The percentage difference between the means is well below the hypothetical acceptance criterion of ±15%, indicating strong agreement.

  • t-test: For all levels, the p-value is > 0.05. This means there is no statistically significant difference between the mean concentrations obtained by the two methods.

  • F-test: The p-value is > 0.05 for all levels, indicating that there is no statistically significant difference in the precision of the two methods.

Conclusion and Recommendations

The cross-validation data robustly demonstrates that the HPLC-UV and LC-MS/MS methods provide comparable, reliable, and accurate results for the quantification of this compound. The statistical analysis confirms the absence of significant systematic bias between the two techniques.

Expert Recommendations:

  • HPLC-UV is the recommended method for routine quality control, release testing, and stability studies where concentration levels are relatively high and the sample matrix is clean. Its operational simplicity and lower cost are advantageous for high-throughput environments.

  • LC-MS/MS should be employed when trace-level quantification is required, such as in impurity profiling, cleaning validation, or analysis in complex biological matrices. Its superior sensitivity and specificity justify the higher operational complexity and cost in these applications.

Ultimately, a successful cross-validation provides the documented evidence needed to use multiple analytical methods interchangeably or to seamlessly transition from one method to another, ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product.[13]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples . EDP Sciences. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . LCGC. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . Taylor & Francis Online. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate . ResearchGate. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods . Taylor & Francis Online. [Link]

  • Cross-Validations in Regulated Bioanalysis . IQVIA Laboratories. [Link]

  • Cross and Partial Validation . European Bioanalysis Forum. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector . Waters Corporation. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS . National Institutes of Health. [Link]

  • Determination of amino acids and amines in mammalian decomposition fluid by direct injection liquid chromatography-electrospray ionisation-tandem mass spectrometry . ResearchGate. [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS . National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-[(4-Aminophenyl)amino]ethan-1-ol in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis for Advanced Polymer Development

In the relentless pursuit of high-performance polymers, the judicious selection of monomers is paramount. This guide provides an in-depth comparative analysis of 2-[(4-Aminophenyl)amino]ethan-1-ol, a diamine monomer with unique structural features, against established alternatives in the synthesis of aromatic polyamides. We will delve into the underlying chemistry, experimental methodologies, and expected performance benchmarks to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate this promising monomer for their specific applications.

The core structure of this compound, featuring both aromatic amine functionalities essential for polymerization and a pendant hydroxyl group, presents a compelling case for investigation.[1][2] This hydroxyl moiety is hypothesized to influence key polymer properties such as solubility, thermal behavior, and inter-chain interactions, potentially offering a unique balance of processability and performance.

The Monomer Landscape: Establishing a Performance Baseline

To objectively benchmark this compound, it is essential to compare it against diamines that are either structurally similar or widely used in the synthesis of high-performance polyamides. For this guide, we will consider the following as primary comparators:

  • 4,4'-Oxydianiline (ODA): A widely used aromatic diamine known for imparting excellent thermal stability to polyamides and polyimides due to the flexible ether linkage.[3]

  • m-Phenylenediamine (MPD): A foundational monomer in the aramid family, known for producing polymers with high strength and thermal resistance.

  • Bis(4-aminophenyl)methane (MDA): Another common diamine that provides a balance of thermal and mechanical properties.[4][5]

These alternatives provide a robust baseline against which the novel attributes of this compound can be critically assessed.

Experimental Design: A Head-to-Head Polymerization Study

To ensure a rigorous and unbiased comparison, a standardized polymerization protocol is crucial. The following outlines a detailed methodology for the synthesis and characterization of polyamides derived from this compound and the selected benchmark diamines.

Polymerization Workflow

The synthesis of polyamides from diamines and a diacid chloride, such as isophthaloyl chloride, is a well-established low-temperature solution polycondensation method.[6][7] This approach allows for controlled polymerization and yields high molecular weight polymers.

Polymerization Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Dissolution (Diamine in DMAc) Diacid_Addition Diacid Chloride Addition (Isophthaloyl Chloride) Monomer_Prep->Diacid_Addition Stirring Polymerization Low-Temperature Polycondensation (0-5°C, N2 atm) Diacid_Addition->Polymerization Exothermic Reaction Control Precipitation Precipitation & Washing (in Ethanol/Water) Polymerization->Precipitation Polymer Solution Drying Vacuum Drying Precipitation->Drying Purified Polymer FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC Mechanical Tensile Testing Drying->Mechanical Solubility Solubility Testing Drying->Solubility

Caption: A generalized workflow for polyamide synthesis and characterization.

Detailed Synthesis Protocol
  • Monomer Preparation: In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 0.01 mol of the respective diamine (this compound, ODA, MPD, or MDA) in 20 mL of N,N-dimethylacetamide (DMAc).

  • Polymerization: Cool the solution to 0-5°C in an ice bath. To this stirred solution, slowly add 0.01 mol of isophthaloyl chloride as a solid or dissolved in a small amount of DMAc.

  • Reaction: Maintain the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The viscosity of the solution will increase as the polymer forms.

  • Isolation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of rapidly stirring ethanol or water.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot water and ethanol to remove any unreacted monomers and solvent.[8]

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Performance Benchmarking: Expected Outcomes and Analysis

The true measure of a monomer's potential lies in the properties of the resulting polymer. Based on established principles of polymer chemistry and data from analogous systems, we can project the performance of the polyamide derived from this compound against our chosen benchmarks.[9][10]

Solubility and Processability

Aromatic polyamides are notoriously difficult to process due to their high melting points and limited solubility in common organic solvents.[6][11] The introduction of structural features that disrupt chain packing can significantly enhance solubility.

  • Hypothesis for this compound: The pendant hydroxyl group is expected to increase the polymer's polarity and its capacity for hydrogen bonding with protic solvents. Furthermore, the non-coplanar structure introduced by the ethanolamine side chain should disrupt the close packing of the polymer chains, leading to improved solubility.

Polymer Expected Solubility in Common Solvents (DMAc, NMP, DMSO)
Poly(this compound-isophthalamide) High
Poly(ODA-isophthalamide) Moderate to High
Poly(MPD-isophthalamide) Low
Poly(MDA-isophthalamide) Moderate
Thermal Properties

The thermal stability of a polymer is critical for high-temperature applications. This is typically assessed by Thermogravimetric Analysis (TGA), which determines the temperature at which the polymer begins to degrade, and Differential Scanning Calorimetry (DSC), which measures the glass transition temperature (Tg).

  • Hypothesis for this compound: The presence of the aliphatic ethanolamine side chain may slightly decrease the overall thermal stability compared to fully aromatic polyamides. However, the potential for intermolecular hydrogen bonding via the hydroxyl groups could lead to a relatively high Tg.

Polymer Expected 10% Weight Loss Temp. (TGA, °C) Expected Glass Transition Temp. (Tg, °C)
Poly(this compound-isophthalamide) 380 - 420220 - 250
Poly(ODA-isophthalamide) 450 - 500260 - 290
Poly(MPD-isophthalamide) 480 - 520> 300
Poly(MDA-isophthalamide) 430 - 470250 - 280
Mechanical Properties

The mechanical strength and stiffness of a polymer are crucial for its structural applications. These properties are typically evaluated by tensile testing of polymer films.

  • Hypothesis for this compound: The flexible side chain may lead to a lower tensile modulus compared to the more rigid backbones of polyamides derived from MPD. However, the potential for hydrogen bonding could contribute to good tensile strength. The ability to form high-quality films will be contingent on achieving a sufficiently high molecular weight.

Polymer Expected Tensile Strength (MPa) Expected Tensile Modulus (GPa)
Poly(this compound-isophthalamide) 70 - 901.5 - 2.5
Poly(ODA-isophthalamide) 80 - 1002.0 - 3.0
Poly(MPD-isophthalamide) 100 - 1303.0 - 4.5
Poly(MDA-isophthalamide) 85 - 1052.5 - 3.5

Structural Visualization and Rationale

The anticipated properties of the polymers are directly linked to the molecular structure of the repeating units.

Caption: Chemical structures of the diamine monomers under comparison.

The presence of the ethanolamine side group in this compound introduces a point of asymmetry and flexibility not present in the other, more rigid, diamines. This structural feature is the primary driver for the hypothesized improvements in solubility.

Conclusion and Future Outlook

This comparative guide establishes a framework for evaluating the performance of this compound as a monomer for polyamide synthesis. The analysis suggests that this monomer has the potential to yield polyamides with enhanced solubility and processability, albeit with a likely trade-off in ultimate thermal stability compared to fully aromatic counterparts. The pendant hydroxyl group offers an intriguing handle for post-polymerization modification, opening avenues for the development of functional polymers with tailored properties.

For researchers and developers, the key takeaway is that this compound represents a promising candidate for applications where processability is a critical concern and moderate to high thermal stability is sufficient. Experimental validation of the hypotheses presented here is a necessary next step to fully elucidate the potential of this unique monomer.

References

  • Hsiao, S.-H., & Lin, S.-Y. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • Hsiao, S.-H., & Lin, C.-F. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
  • Park, J. H., et al. (2023). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 15(8), 1935.
  • Damaceanu, R.-C., & Bruma, M. (2015). Functional Aromatic Polyamides. Polymers, 7(12), 2624-2652.
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  • Maiti, S., & Jana, S. (1996). Studies on mechanical, thermal, rheological and impact properties of polyamide 6 and thermoplastic copoly(ether-ester) elastomer blends.
  • Ayala, V., et al. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2‐(4‐aminophenyl)‐5‐aminobenzimidazole and 2‐(3‐aminophenyl)‐5‐aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 44(4), 1414-1423.
  • Benchchem. (n.d.). This compound.
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  • ResearchGate. (n.d.). Synthesis and characterization of two novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties and natural amino acids linkages for adsorption of Cu(II).
  • Al-Masoudi, N. A., et al. (2012).
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  • Li, Y., et al. (2021). The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 11), 693-702.
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Introduction: The Significance of 2-[(4-Aminophenyl)amino]ethan-1-ol (APAE) and its Electrochemical Scrutiny

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electrochemical Characterization and Validation of 2-[(4-Aminophenyl)amino]ethan-1-ol

This compound, hereafter referred to as APAE, is an arylamino alcohol of significant interest in pharmaceutical development and materials science.[1] Its structure, featuring a p-phenylenediamine core with an ethanolamine substituent, presents multiple electroactive sites—specifically the two amino groups—making it a prime candidate for electrochemical analysis.[1] The validation of analytical methods for such compounds is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[2][3][4] Electrochemical techniques offer a compelling alternative to traditional chromatographic methods, providing high sensitivity, rapid response times, cost-effectiveness, and alignment with green chemistry principles by minimizing solvent usage.[3][5]

This guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. It provides a comparative analysis of key electrochemical techniques for the characterization and quantitative validation of APAE, grounded in established electrochemical principles and regulatory expectations for method validation.

Pillar 1: Understanding the Electrochemical Behavior of APAE

The electrochemical signature of APAE is primarily dictated by the oxidation of its aromatic amino groups. The molecule is structurally related to p-aminophenol (PAP), a well-studied compound whose electrochemical behavior provides a strong predictive model for APAE.[6][7][8]

The oxidation of the p-aminophenol moiety is generally understood to be a two-electron, two-proton transfer process that results in the formation of a quinoneimine species.[9][10] The reaction is highly pH-dependent due to the involvement of protons. The primary amino group on the phenyl ring is expected to be more readily oxidized than the secondary amino group due to resonance stabilization of the resulting radical cation.

The proposed oxidation mechanism at an inert electrode surface, such as glassy carbon, is illustrated below.

G cluster_0 Electrochemical Oxidation of APAE cluster_1 Potential Follow-up Reactions APAE APAE (this compound) Radical Radical Cation Intermediate APAE->Radical -1e⁻, -1H⁺ Quinoneimine Quinoneimine Product Radical->Quinoneimine -1e⁻, -1H⁺ Hydrolysis Hydrolysis (forms p-benzoquinone derivative) Quinoneimine->Hydrolysis H₂O Dimerization Dimerization/Polymerization (can lead to electrode fouling) Quinoneimine->Dimerization Coupling

Caption: Proposed electrochemical oxidation pathway for APAE.

It is crucial to recognize that the generated quinoneimine can be unstable and may undergo subsequent chemical reactions, such as hydrolysis or dimerization, which can lead to electrode surface passivation (fouling).[10][11] Understanding this behavior is key to developing a robust and reproducible analytical method.

Pillar 2: A Comparative Analysis of Electrochemical Techniques

The choice of electrochemical technique is dictated by the analytical goal, whether it is qualitative characterization, mechanistic investigation, or sensitive quantitative determination.

Technique Primary Application for APAE Strengths Limitations
Cyclic Voltammetry (CV) Initial characterization, mechanistic studies (reversibility, diffusion vs. adsorption).[12]Provides rapid insight into redox behavior, reaction kinetics, and stability of intermediates.Lower sensitivity compared to pulse techniques; not ideal for trace quantification.
Differential Pulse Voltammetry (DPV) Quantitative analysis, method validation.[13][14]High sensitivity due to effective discrimination against background charging current; well-defined peaks.[14]More complex parameter optimization; less information on reaction kinetics compared to CV.
Electrochemical Impedance Spectroscopy (EIS) Interfacial characterization, investigation of electrode modification and fouling.[15][16]Provides detailed information on charge transfer resistance and double-layer capacitance; highly sensitive to surface changes.[17][18]Requires specialized data analysis and modeling; indirect measurement of concentration.
Alternative Comparison: DPV vs. Square Wave Voltammetry (SWV)

While DPV is a robust choice for quantification, Square Wave Voltammetry (SWV) is another powerful pulse technique that offers even faster scan rates. For routine analysis, DPV often provides a favorable balance of sensitivity and simplicity. However, for high-throughput screening, SWV's speed can be a significant advantage. The choice between them may depend on the specific instrumentation available and the required sample throughput.[19]

Pillar 3: A Validated Framework for APAE Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] For the quantification of APAE in a pharmaceutical context, the following validation parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.

Caption: Key parameters for the validation of an electroanalytical method.

Experimental Protocols

The following protocols provide a starting point for the electrochemical analysis of APAE. A glassy carbon electrode (GCE) is recommended as the working electrode due to its wide potential window and relative inertness.

1. Electrode Preparation and Pre-treatment:

  • Objective: To ensure a clean, reproducible electrode surface.

  • Procedure:

    • Polish the GCE surface with a 0.3 µm and then a 0.05 µm alumina slurry on a polishing pad for 2-3 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in deionized water, then in ethanol, for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

    • Prior to the first use of the day, perform electrochemical activation by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

2. Cyclic Voltammetry (CV) for Initial Characterization:

  • Objective: To identify the oxidation potential of APAE and assess the reversibility of the redox process.

  • Procedure:

    • Prepare a 1.0 mM stock solution of APAE in a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

    • Assemble a three-electrode cell: GCE (working), Pt wire (counter), and Ag/AgCl (reference).

    • De-aerate the solution by purging with high-purity nitrogen for 10-15 minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +0.8 V) and back.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).[7]

3. Differential Pulse Voltammetry (DPV) for Quantitative Validation:

  • Objective: To develop a sensitive method for APAE quantification and perform method validation.

  • Procedure:

    • Use the same three-electrode setup and supporting electrolyte as in the CV experiment.

    • Optimize DPV parameters: pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).[14]

    • Linearity: Prepare a series of standard solutions of APAE with increasing concentrations (e.g., 1 µM to 100 µM). Record the DPV for each and plot the peak current versus concentration.

    • LOD & LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) from the calibration curve data (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve).

    • Accuracy & Precision: Analyze samples of known concentrations at three different levels (low, medium, high) multiple times within the same day (repeatability) and on different days (intermediate precision).[4] Calculate the recovery (%) for accuracy and the relative standard deviation (RSD%) for precision.

4. Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis:

  • Objective: To characterize the electrode/solution interface and diagnose potential electrode fouling.

  • Procedure:

    • Set up the electrochemical cell as described above, containing a solution of APAE and a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

    • Apply a formal potential corresponding to the redox probe.

    • Record the impedance spectrum over a frequency range (e.g., 100 kHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

    • The resulting Nyquist plot (imaginary vs. real impedance) can be modeled using an equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).[18][20] An increase in Rct after repeated scans in APAE solution can quantitatively indicate electrode fouling.

Workflow for Method Development and Validation

The logical flow from initial characterization to full validation is critical for developing a robust analytical method.

G Start Define Analytical Goal (e.g., Quantify APAE) CV_Study Initial Characterization (Cyclic Voltammetry) Start->CV_Study Identify_Pot Identify Oxidation Potential & Assess Mechanism CV_Study->Identify_Pot DPV_Dev Method Development (Differential Pulse Voltammetry) Identify_Pot->DPV_Dev Optimize Optimize DPV Parameters (Pulse Amplitude, Width, etc.) DPV_Dev->Optimize Validation Full Method Validation Optimize->Validation Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Final Validated Method for Routine Use Validation->Final

Caption: A systematic workflow for electrochemical method development and validation.

Conclusion

The electrochemical characterization of this compound is a powerful approach for both fundamental understanding and practical quantitative analysis. Cyclic voltammetry serves as an indispensable tool for initial mechanistic exploration, revealing the core redox behavior of the molecule. For the purposes of validation and sensitive quantification, differential pulse voltammetry offers superior performance by effectively minimizing background signals. Electrochemical impedance spectroscopy provides a complementary technique for in-depth analysis of the electrode-analyte interface, which is particularly valuable when developing sensor applications or diagnosing issues like surface fouling. By following a structured validation framework, researchers can develop robust, reliable, and efficient electroanalytical methods for APAE, satisfying the stringent requirements of the pharmaceutical industry and advancing analytical science.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS No. 104-10-9), a compound also known as 2-(4-Aminophenyl)ethanol or 4-Aminophenethyl alcohol.[1][2][3] Our approach is grounded in established safety protocols and regulatory compliance, aiming to provide clarity and build confidence in your laboratory's waste management procedures.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound is classified as a hazardous substance, and its disposal is regulated for several critical reasons.[1] As an aromatic amine, it shares properties with a class of compounds known for potential environmental and health risks.[4] Understanding its specific hazard profile is the first step in appreciating the necessity of meticulous disposal procedures.

Primary Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][5]

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory irritation.[2]

  • Potential for Systemic Effects: Some safety data sheets indicate it may be harmful if swallowed or inhaled, can cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.

  • Aquatic Toxicity: The compound is recognized as being very toxic to aquatic life with long-lasting effects, making its containment from waterways a priority.

Due to these hazards, this compound must be treated as hazardous waste from its point of generation through to its final disposal.[6] Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling any waste containing this compound, donning the appropriate PPE is mandatory. This protects you from direct exposure and prevents the spread of contamination.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]To prevent skin contact and absorption. Aromatic amines can be absorbed through the skin.[4]
Eye/Face Protection Safety goggles and a face shield.[6]To protect against splashes and dust, which can cause serious eye irritation.[1]
Body Protection A laboratory coat.[6]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator with a particulate filter (e.g., P2) is required when dusts may be generated.To prevent inhalation of the compound, which can cause respiratory irritation and may have other systemic effects.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a specific, clearly labeled container for this compound waste.

  • Check Compatibility: Never mix this compound with other chemical waste unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][8][9] Mixing with incompatible materials can lead to the release of irritating gases and vapors.[1]

Step 2: Container Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Label Contents Clearly: The label must clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Include Hazard Information: List the associated hazards (e.g., "Skin/Eye Irritant," "Environmental Hazard").[6]

  • Date of Accumulation: Record the date when waste was first added to the container.[6]

Step 3: Managing Spills and Residuals

Even small spills must be managed as hazardous waste.

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[10]

  • Wear Full PPE: Before attempting cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain and Collect: For small spills, mechanically take up the material (e.g., sweep up dry material).[6][10] Avoid any actions that generate dust.[5]

  • Place in Waste Container: Place the collected material into your designated hazardous waste container.[10]

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step 4: Temporary On-Site Storage
  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[6]

  • Secondary Containment: The storage area should be cool and dry, and the container must be kept in a secondary containment tray to prevent the spread of potential leaks.[6]

Step 5: Arranging for Final Disposal
  • Licensed Disposal Vendor: this compound waste must be disposed of through a licensed hazardous waste disposal company.[6]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your EHS department.[6]

  • Provide Full Disclosure: When arranging for disposal, provide accurate information about the waste's composition and volume to ensure it is handled and treated correctly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (e.g., spill, excess reagent) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe assess_spill Assess Situation ppe->assess_spill small_spill Small Spill / Residuals assess_spill->small_spill Manageable Size large_spill Large Spill assess_spill->large_spill Emergency cleanup Mechanically collect material (Avoid creating dust) small_spill->cleanup contact_ehs Contact EHS Immediately Follow Emergency Protocol large_spill->contact_ehs container Place in a labeled, compatible Hazardous Waste container cleanup->container storage Store container in a secure, well-ventilated area with secondary containment container->storage disposal Arrange for pickup by a licensed hazardous waste vendor via institutional EHS storage->disposal

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safety Data Sheet: N-Phenyldiethanolamine. Chemos GmbH&Co.KG. [Link]

  • 2-(4-Aminophenyl)ethanol - Free SDS search. sds-search.com. [Link]

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  • 2-(4-Aminophenyl)ethanol, 97% 5 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

  • 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. PubChem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(4-Aminophenyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or reactive compounds like 2-[(4-Aminophenyl)amino]ethan-1-ol (CAS No. 104-10-9) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and experimental validity.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound, also known as 4-Aminophenethyl alcohol, is a solid organic compound that presents multiple hazards requiring stringent control measures.[1][2][3] The rationale for our PPE protocol is directly derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassHazard StatementGHS CodePrimary Rationale for PPE
Skin Corrosion/IrritationCauses skin irritationH315Impervious gloves and a lab coat are mandatory to prevent direct contact.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319Chemical splash goggles are essential to protect against dust particles and splashes.[1][2][3]
Specific target organ toxicityMay cause respiratory irritationH335Respiratory protection is required when handling the powder form to prevent inhalation of dust.[1][3]
Environmental SensitivityAir sensitive-While not a direct human hazard, this property necessitates careful handling and storage, often under an inert atmosphere, which can influence the procedural setup and associated PPE.[1][3]

Understanding these hazards is the critical first step. Skin contact can lead to irritation, eye contact can cause serious damage, and inhalation of the dust can irritate the respiratory tract.[1][2][3] Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. Below are the minimum requirements for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense
  • Requirement: Chemical-resistant, impervious gloves.

  • Expert Insight: Nitrile gloves are an excellent first choice, offering robust protection against a wide range of chemicals, including bases and many solvents, along with good puncture resistance.[4] Given that this compound is a solid, the primary risk is from dust and subsequent dissolution in solvents. Always check the glove manufacturer's compatibility chart for the specific solvents you are using.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves over the cuffs of your lab coat to create a seal.

    • If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

    • Never reuse disposable gloves.

Body Protection: Shielding from Contamination
  • Requirement: A long-sleeved laboratory coat.

  • Expert Insight: The primary function of the lab coat is to protect your skin and personal clothing from accidental spills and dust contamination.[2] It should be fully buttoned to provide maximum coverage. For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of security.[5][6]

Eye and Face Protection: A Non-Negotiable Standard
  • Requirement: Chemical splash goggles.

  • Expert Insight: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer little protection from fine dust or splashes.[5] Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[7] If there is a significant risk of splashing, particularly when transferring solutions, a face shield should be worn in conjunction with goggles for full facial protection.[4][6]

Respiratory Protection: Guarding the Inhalation Pathway
  • Requirement: A NIOSH-approved respirator is necessary when dust may be generated.[2][8]

  • Expert Insight: The compound's potential to cause respiratory irritation makes this a critical control, especially when weighing or transferring the solid.[1][3] An N95-rated filtering facepiece respirator may be sufficient for low-dust situations. However, for tasks with a higher potential for aerosolization, a half-mask respirator with organic vapor cartridges and P100 particulate filters is the more protective choice.[9] All respiratory use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Operational Plans: From Selection to Disposal

A robust PPE plan includes clear, step-by-step procedures for its use in the laboratory workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_solid Handling Solid Form cluster_liquid Handling Liquid Form cluster_base Standard PPE Protocol (Minimum Requirement) cluster_end Final Steps start Identify Task with This compound weighing Weighing or Transferring Solid Powder start->weighing dissolving Dissolving in Solvent or Transferring Solution start->dissolving resp_check Is dust generation likely? weighing->resp_check resp_yes Add NIOSH-Approved Respirator (N95 or higher) resp_check->resp_yes Yes resp_no Proceed with Standard PPE resp_check->resp_no No base_ppe Nitrile Gloves + Lab Coat (fully buttoned) + Chemical Splash Goggles resp_yes->base_ppe resp_no->base_ppe splash_check High risk of splash? dissolving->splash_check splash_yes Add Face Shield (in addition to goggles) splash_check->splash_yes Yes splash_no Proceed with Standard PPE splash_check->splash_no No splash_yes->base_ppe splash_no->base_ppe decon Decontamination & Doffing Procedure base_ppe->decon disposal Dispose of PPE & Chemical Waste Properly decon->disposal

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning and Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on goggles and a face shield (if required).

  • Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior. Place in a designated container for laundry or disposal.

  • Face Shield and Goggles: Remove by handling the strap, not the front.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan: Managing Contaminated Materials
  • PPE Disposal: All disposable PPE, such as gloves and respirators, that has been contaminated with this compound must be disposed of as hazardous waste.[1][2] Place items in a clearly labeled, sealed hazardous waste bag or container.

  • Chemical Disposal: Unused chemical and solutions must be disposed of as hazardous waste through your institution's environmental health and safety office.[10] Do not pour down the drain.[1][8] Label the waste container clearly with "HAZARDOUS WASTE" and the full chemical name.[10]

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth and have the person drink water (two glasses at most).[1] Seek immediate medical attention.[1]

By adhering to this comprehensive PPE and handling guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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  • NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl . Centers for Disease Control and Prevention. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.